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  • Product: Tert-butyl undec-10-enoate
  • CAS: 93757-41-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl Undec-10-enoate

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl undec-10-enoate, a valuable intermediate in organic synthesis, particularly in the development of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl undec-10-enoate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and thorough characterization methodologies. We will explore the prevalent synthetic routes, focusing on the acid-catalyzed esterification of undec-10-enoic acid, and delve into the spectroscopic techniques required for structural elucidation and purity assessment. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.

Introduction: The Significance of tert-Butyl Undec-10-enoate

tert-Butyl undec-10-enoate is a bifunctional molecule featuring a terminal alkene and a sterically hindered tert-butyl ester. The terminal double bond serves as a versatile handle for a wide array of chemical transformations, including polymerization, metathesis, and various addition reactions. The tert-butyl ester group is a widely utilized protecting group for carboxylic acids due to its stability under a range of conditions and its facile, selective removal under mild acidic conditions.[1] This unique combination of functional groups makes tert-butyl undec-10-enoate a key building block in the synthesis of complex molecules and polymers with tailored properties.

The strategic importance of this compound lies in its application in:

  • Polymer Chemistry: As a monomer for the synthesis of functional polymers with tunable properties.

  • Drug Development: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs), where the tert-butyl ester can protect a carboxylic acid moiety during multi-step syntheses.[2]

  • Fine Chemicals: As a precursor for the synthesis of specialty chemicals and materials.

This guide will focus on a common and efficient laboratory-scale synthesis and provide a robust protocol for its characterization, ensuring the production of high-purity material suitable for demanding applications.

Synthesis of tert-Butyl Undec-10-enoate

Several synthetic strategies can be employed for the preparation of tert-butyl undec-10-enoate. The most common methods involve the esterification of undec-10-enoic acid. We will focus on the acid-catalyzed reaction with isobutylene, a highly efficient method for the synthesis of tert-butyl esters.

Mechanistic Insight: Acid-Catalyzed Esterification with Isobutylene

The reaction proceeds via an acid-catalyzed addition of the carboxylic acid to isobutylene.[3] The mechanism is distinct from the classic Fischer esterification. Here, the alkene, isobutylene, is protonated by a strong acid catalyst (e.g., sulfuric acid) to form a stable tertiary carbocation (the tert-butyl cation). The carboxylic acid (undec-10-enoic acid) then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the resulting oxonium ion yields the desired tert-butyl ester and regenerates the acid catalyst.[3][4]

The use of isobutylene is advantageous as it avoids the use of tert-butanol and the concomitant production of water, which can lead to reversible reactions in Fischer esterifications.[5]

Experimental Workflow: Synthesis

The following diagram illustrates the key stages in the synthesis of tert-butyl undec-10-enoate.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - Undec-10-enoic acid - Dichloromethane (DCM) - Sulfuric acid (conc.) reaction_setup Set up reaction vessel (e.g., pressure bottle) prep_reactants->reaction_setup charge_reactants Charge undec-10-enoic acid and DCM reaction_setup->charge_reactants cool_solution Cool solution in an ice bath charge_reactants->cool_solution add_catalyst Slowly add H₂SO₄ cool_solution->add_catalyst add_isobutylene Add condensed isobutylene add_catalyst->add_isobutylene seal_and_stir Seal vessel and stir at room temperature add_isobutylene->seal_and_stir vent_vessel Carefully vent excess isobutylene seal_and_stir->vent_vessel quench_reaction Pour mixture into cold sodium bicarbonate solution vent_vessel->quench_reaction extract_product Extract with DCM quench_reaction->extract_product wash_organic Wash organic layer with brine extract_product->wash_organic dry_organic Dry over anhydrous Na₂SO₄ wash_organic->dry_organic filter_and_concentrate Filter and concentrate in vacuo dry_organic->filter_and_concentrate purify Purify by column chromatography (e.g., silica gel) filter_and_concentrate->purify characterization Characterize the final product (NMR, IR, MS) purify->characterization

Caption: Experimental workflow for the synthesis of tert-butyl undec-10-enoate.

Detailed Experimental Protocol

Materials:

  • Undec-10-enoic acid

  • Isobutylene (condensed)

  • Dichloromethane (DCM), anhydrous

  • Concentrated sulfuric acid (98%)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a fume hood, dissolve undec-10-enoic acid (1 equivalent) in anhydrous dichloromethane in a pressure-rated reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: Cool the solution in an ice-water bath. Slowly add concentrated sulfuric acid (catalytic amount, e.g., 2-5 mol%) to the stirred solution.

  • Addition of Isobutylene: Carefully add condensed isobutylene (a slight excess, e.g., 1.5-2 equivalents) to the reaction mixture.

  • Reaction: Seal the reaction vessel tightly and allow it to warm to room temperature. Stir the mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vessel in an ice bath before carefully venting any excess isobutylene in the fume hood.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl undec-10-enoate as a colorless oil.

Characterization of tert-Butyl Undec-10-enoate

Thorough characterization is crucial to confirm the identity and purity of the synthesized product. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

The following diagram outlines the logical flow of the characterization process.

Characterization_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion sample_prep Prepare purified sample in appropriate deuterated solvent (e.g., CDCl₃) for NMR and neat for IR and MS. nmr ¹H NMR & ¹³C NMR sample_prep->nmr ir FT-IR sample_prep->ir ms Mass Spectrometry (e.g., GC-MS) sample_prep->ms interpret_nmr ¹H: Chemical shift, integration, multiplicity ¹³C: Chemical shift, number of signals nmr->interpret_nmr interpret_ir Identify key functional groups: C=O (ester), C=C (alkene) ir->interpret_ir interpret_ms Determine molecular weight and fragmentation pattern ms->interpret_ms confirm_structure Confirm structure and assess purity interpret_nmr->confirm_structure interpret_ir->confirm_structure interpret_ms->confirm_structure

Caption: Workflow for the characterization of tert-butyl undec-10-enoate.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.[6]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.8m1H=CH-
~4.9-5.0m2HH₂C=
~2.2t2H-CH₂-C(O)O-
~2.0q2H-CH₂-CH=CH₂
~1.6m2H-CH₂-CH₂-C(O)O-
~1.4s9H-C(CH₃)₃
~1.3m10H-(CH₂)₅-
  • Causality: The downfield shift of the vinyl protons (~4.9-5.8 ppm) is characteristic of hydrogens attached to sp² hybridized carbons. The singlet integrating to 9 protons at ~1.4 ppm is the hallmark of the tert-butyl group. The triplet at ~2.2 ppm corresponds to the methylene group adjacent to the ester carbonyl, which is deshielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~173C=O (ester)
~139=CH-
~114H₂C=
~80-O-C(CH₃)₃
~35-CH₂-C(O)O-
~34-CH₂-CH=CH₂
~29-(CH₂)₅- (multiple peaks)
~28-C(CH₃)₃
~25-CH₂-CH₂-C(O)O-
  • Causality: The ester carbonyl carbon appears significantly downfield (~173 ppm). The sp² carbons of the alkene are observed at ~139 and ~114 ppm. The quaternary carbon of the tert-butyl group attached to the oxygen is found around 80 ppm, while the methyl carbons of this group are at approximately 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[7]

Wavenumber (cm⁻¹)IntensityAssignment
~3075Medium=C-H stretch (alkene)
~2925, 2855StrongC-H stretch (alkane)
~1730StrongC=O stretch (ester)
~1640MediumC=C stretch (alkene)
~1150StrongC-O stretch (ester)
~910Medium=C-H bend (alkene, out-of-plane)
  • Causality: The strong absorption at ~1730 cm⁻¹ is a definitive indicator of the ester carbonyl group. The peaks at ~3075 cm⁻¹ and ~1640 cm⁻¹ confirm the presence of the terminal alkene. The strong C-O stretch around 1150 cm⁻¹ is also characteristic of an ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
240.38[M]⁺ (Molecular Ion) - Calculated for C₁₅H₂₈O₂
184[M - C₄H₈]⁺ (Loss of isobutylene)
57[C₄H₉]⁺ (tert-butyl cation)
  • Causality: In electron ionization (EI) mass spectrometry, a common fragmentation pathway for tert-butyl esters is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to a prominent peak at [M-56]⁺. The base peak is often the highly stable tert-butyl cation at m/z 57. The molecular ion peak may be of low intensity or absent.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of tert-butyl undec-10-enoate via the acid-catalyzed reaction of undec-10-enoic acid with isobutylene. The provided step-by-step protocol, coupled with mechanistic insights, offers a solid foundation for the successful preparation of this valuable synthetic intermediate. Furthermore, the comprehensive characterization workflow and interpretation of spectroscopic data (NMR, IR, and MS) establish a self-validating system to ensure the structural integrity and purity of the final product. This information is critical for researchers and developers who rely on high-quality starting materials for their work in polymer science, drug discovery, and the synthesis of fine chemicals.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 4.1.1.6. Synthesis of Isobutylene and Its Use in Esterification Reactions. Available at: [Link]

  • Google Patents. Method for producing t-butyl ester of aliphatic C1-C4 carboxylic acid.
  • ResearchGate. 1 H NMR spectrum (500 MHz, CD 3 Cl) of t-butyl undecylenate in the range 4.8-6 ppm. Available at: [Link]

  • Varian Unity Inova. C NMR spectra were recorded at 300 MHz in CDCl3.
  • Google Patents. WO2016156410A1 - Production of tert-butyl esters of aliphatic carboxylic acids.
  • PubChem. Butyl 10-undecenoate. Available at: [Link]

  • Google Patents. CN103787971A - Preparation method of tert-butyl ester.
  • ResearchGate. A reaction scheme for the ultrasound-assisted esterification of 10-undecylenic acid. Available at: [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. Available at: [Link]

  • Journal of the American Chemical Society. The Reversible Esterification of Carboxylic Acids with Isobutene and Trimethylethylene. Quantitative Studies and Synthetic Applications. Available at: [Link]

  • NIST WebBook. 10-Undecenoic acid, butyl ester. Available at: [Link]

  • ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Available at: [Link]

  • YouTube. 08.08 Esterification of Carboxylic Acids. Available at: [Link]

  • Mild and Efficient Method for Preparation of tert-Butyl Esters. Synlett. Available at: [Link]

  • ResearchGate. FT-IR spectrum of synthesized t-butyl esters of higher fatty acids... Available at: [Link]

  • Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Tert-butyl undec-10-enoate: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl undec-10-enoate, a fatty acid ester, holds significant interest for researchers and synthetic chemists. Its unique structure, combin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl undec-10-enoate, a fatty acid ester, holds significant interest for researchers and synthetic chemists. Its unique structure, combining a long aliphatic chain with a terminal double bond and a sterically bulky tert-butyl ester group, imparts a distinct set of chemical properties. This guide provides a comprehensive overview of tert-butyl undec-10-enoate, delving into its structure, physicochemical properties, synthesis, and spectroscopic characterization. The insights provided herein are intended to support its application in diverse fields, from polymer chemistry to the development of novel therapeutic agents.

Chemical Structure and Nomenclature

The IUPAC name for this compound is tert-butyl undec-10-enoate . Its structure consists of an eleven-carbon chain (undecanoate) with a terminal carbon-carbon double bond (at the 10-position) and a tert-butyl group attached to the ester oxygen.

Figure 1: Chemical structure of tert-butyl undec-10-enoate.

The presence of the bulky tert-butyl group is a key structural feature. It provides significant steric hindrance around the carbonyl group, which influences the molecule's reactivity.[1][2] This steric bulk makes the ester resistant to nucleophilic attack and hydrolysis under basic conditions, a property that is highly valuable in multi-step organic synthesis where it can be used as a protecting group for the carboxylic acid functionality.[2]

Physicochemical Properties

While specific experimental data for the physical properties of tert-butyl undec-10-enoate are not widely available, we can infer some characteristics based on its structure and data for similar compounds. The properties of the isomeric n-butyl undec-10-enoate are often reported and can serve as a point of comparison, though the branched nature of the tert-butyl group will lead to differences.

PropertyValue (for n-butyl undec-10-enoate)Expected Trend for Tert-butyl IsomerReference
Molecular Formula C₁₅H₂₈O₂Same
Molecular Weight 240.38 g/mol Same
CAS Number 109-42-293757-41-6 for tert-butyl isomer[3]
Appearance Colorless to pale yellow liquidLikely a colorless liquid[3]
Boiling Point 249-254 °C at 756 mmHgLikely lower due to reduced van der Waals interactions from branching[3]
Density 0.872-0.878 g/mL at 20 °CLikely lower due to less efficient packing[3]
Solubility Insoluble in waterExpected to be insoluble in water

Synthesis of Tert-butyl undec-10-enoate

A green and efficient method for the synthesis of tert-butyl undec-10-enoate is through the ultrasound-assisted Fischer esterification of 10-undecenoic acid and tert-butanol.[4] This method offers several advantages over conventional heating, including significantly reduced reaction times and milder reaction conditions.[4]

Experimental Protocol: Ultrasound-Assisted Esterification[4]

Materials:

  • 10-Undecenoic acid (4 mmol)

  • tert-Butanol (0.5 mol)

  • Concentrated Sulfuric Acid (H₂SO₄) (2 mmol)

  • Hexane

  • Distilled Water

Equipment:

  • 300 mL Erlenmeyer flask

  • Reflux condenser

  • Ultrasonic bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a 300 mL Erlenmeyer flask, add tert-butanol (0.5 mol).

  • Carefully add concentrated sulfuric acid (2 mmol) as a catalyst to the tert-butanol with stirring.

  • Add 10-undecenoic acid (4 mmol) to the mixture.

  • Attach a reflux condenser to the flask and place the assembly in an ultrasonic bath.

  • Irradiate the reaction mixture with ultrasound for 15 minutes at room temperature.

  • After the reaction is complete, remove the flask from the ultrasonic bath and distill off the excess tert-butanol under vacuum using a rotary evaporator.

  • To the residue, add 20-30 mL of distilled water.

  • Transfer the mixture to a separatory funnel and extract the product three times with 50 mL portions of hexane.

  • Combine the organic layers and wash with distilled water to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl undec-10-enoate.

  • The product can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Excess tert-Butanol: Using a large excess of tert-butanol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

  • Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.

  • Ultrasound Irradiation: The use of ultrasound provides the energy for the reaction through acoustic cavitation. This creates localized hot spots with high temperature and pressure, which accelerates the reaction rate without the need for external heating.[4] This "green" approach reduces energy consumption and minimizes the formation of byproducts that can occur at elevated temperatures.[4]

  • Aqueous Workup and Extraction: The workup procedure is designed to remove the water-soluble components, such as excess acid and any remaining tert-butanol, from the desired ester, which is soluble in the organic solvent (hexane).

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup Reactants 10-Undecenoic Acid tert-Butanol H₂SO₄ (catalyst) Ultrasound Ultrasonic Bath (15 min, RT) Reactants->Ultrasound Esterification Evaporation Remove excess tert-Butanol (vacuum) Ultrasound->Evaporation Extraction Add H₂O Extract with Hexane (3x) Evaporation->Extraction Washing Wash with H₂O Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Purification Purification Drying->Purification Filtration & Concentration Final_Product tert-Butyl undec-10-enoate Purification->Final_Product Column Chromatography (if needed)

Sources

Foundational

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Tert-butyl undec-10-enoate

This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl undec-10-enoate (also known as t-butyl undecylenate), a molecule of interest in various research and development sectors, includ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl undec-10-enoate (also known as t-butyl undecylenate), a molecule of interest in various research and development sectors, including flavor, fragrance, and specialty chemicals. As an ester of a long-chain unsaturated fatty acid with a bulky tertiary alcohol, its structural confirmation relies heavily on a multi-technique spectroscopic approach. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically employed to elucidate and verify the molecular structure of this compound.

Introduction

Tert-butyl undec-10-enoate (C15H28O2, Molar Mass: 240.38 g/mol ) is synthesized from 10-undecenoic acid and tert-butanol. The strategic placement of a terminal double bond and a sterically hindered tert-butyl ester group imparts unique chemical properties that are of interest in polymer chemistry and as a synthetic intermediate. Accurate and unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and ensuring its suitability for downstream applications. This guide will delve into the expected spectroscopic signatures of tert-butyl undec-10-enoate, explaining the rationale behind the interpretation of its mass, infrared, and nuclear magnetic resonance spectra.

Experimental Rationale & Methodologies

The acquisition of high-quality spectroscopic data is contingent on appropriate sample preparation and instrument parameters. For the purpose of this guide, we will consider data obtained from standard, modern spectroscopic instrumentation.

Sample Preparation for Spectroscopic Analysis

A key prerequisite for obtaining clean and interpretable spectra is the purity of the analyte. Tert-butyl undec-10-enoate, synthesized via methods such as ultrasound-assisted esterification, should be purified using techniques like column chromatography to remove unreacted starting materials and byproducts.

  • For NMR Spectroscopy: A sample of approximately 5-10 mg of the purified ester is typically dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • For IR Spectroscopy: As a neat liquid, the ester can be analyzed directly by placing a drop between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • For Mass Spectrometry: The sample is typically introduced into the mass spectrometer via a direct insertion probe or, more commonly, as a dilute solution in a volatile solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or via a gas chromatograph (GC-MS) for volatile compounds, where Electron Ionization (EI) is employed.

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound like tert-butyl undec-10-enoate.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Synthesis Esterification of 10-Undecenoic Acid and tert-Butanol Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Dissolve in CDCl₃ IR FT-IR Spectroscopy Purification->IR Analyze as neat liquid MS Mass Spectrometry Purification->MS Dilute in volatile solvent Structure Structural Elucidation of tert-butyl undec-10-enoate NMR->Structure IR->Structure MS->Structure

Caption: Generalized workflow for the synthesis, purification, and spectroscopic characterization of tert-butyl undec-10-enoate.

Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its structure. For tert-butyl undec-10-enoate, Electron Ionization (EI) is a common technique that induces fragmentation.

The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 240. However, due to the stability of the tert-butyl cation, the molecular ion peak might be of low abundance or even absent. The fragmentation pattern is dominated by cleavages that lead to the formation of stable carbocations.

Key Fragmentation Pathways:

  • Loss of the tert-butyl group: A prominent fragmentation pathway involves the cleavage of the ester bond to lose a tert-butyl radical, leading to the formation of an acylium ion.

  • Formation of the tert-butyl cation: Alternatively, cleavage can result in the formation of the highly stable tert-butyl cation.

  • McLafferty Rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Mass_Spec_Fragmentation M [C₁₅H₂₈O₂]⁺ m/z = 240 (Molecular Ion) F1 [C₁₁H₁₉O]⁺ m/z = 167 (Acylium Ion) M->F1 - •C(CH₃)₃ F2 [C₄H₉]⁺ m/z = 57 (tert-butyl cation) (Likely Base Peak) M->F2 - •OCOC₉H₁₈CH=CH₂ F3 Loss of isobutylene [C₁₁H₂₀O₂]⁺ m/z = 184 M->F3 McLafferty Rearrangement

Caption: Plausible major fragmentation pathways for tert-butyl undec-10-enoate in an EI mass spectrum.

Predicted Mass Spectrum Data:

m/zProposed FragmentSignificance
240[C₁₅H₂₈O₂]⁺Molecular Ion (M⁺) - may be weak or absent
184[M - C₄H₈]⁺Result of McLafferty Rearrangement
167[M - C₄H₉]⁺Loss of the tert-butyl group
57[C₄H₉]⁺tert-butyl cation; expected to be the base peak

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of tert-butyl undec-10-enoate is characterized by the presence of strong absorptions corresponding to the ester carbonyl group and the terminal alkene.

Interpretation of the IR Spectrum:

The spectrum is dominated by a very strong and sharp absorption band around 1735-1745 cm⁻¹ , which is characteristic of the C=O stretching vibration of a saturated ester.[1] The presence of the bulky tert-butyl group can slightly influence this frequency. The terminal double bond gives rise to several characteristic peaks:

  • =C-H stretch: A medium intensity peak just above 3000 cm⁻¹ (typically around 3077 cm⁻¹ ).

  • C=C stretch: A medium intensity peak around 1640 cm⁻¹ .

  • =C-H out-of-plane bending: Strong absorptions around 990 cm⁻¹ and 910 cm⁻¹ , which are highly diagnostic for a monosubstituted alkene.

The aliphatic C-H stretching vibrations from the long methylene chain and the tert-butyl group are observed as strong absorptions in the 2850-2960 cm⁻¹ region.

Summary of Key IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3077=C-H StretchAlkene
2850-2960C-H StretchAliphatic (CH₂, CH₃)
~1743C=O StretchEster
~1640C=C StretchAlkene
~990 and ~910=C-H Bend (out-of-plane)Monosubstituted Alkene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of tert-butyl undec-10-enoate.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the different types of protons and their connectivity.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.80ddt1H-CH=CH₂
~4.95m2H-CH=CH₂
~2.18t2H-CH₂-COO-
~2.03q2H-CH₂-CH=CH₂
~1.55quintet2H-CH₂-CH₂-COO-
~1.44 s 9H -C(CH₃)₃
~1.28m8H-(CH₂)₄-

Analysis of the ¹H NMR Spectrum:

  • Vinyl Protons: The most downfield signals are those of the terminal alkene. The proton on the internal carbon of the double bond (-CH =CH₂) appears as a complex multiplet (ddt - doublet of doublets of triplets) around 5.80 ppm due to coupling with the two terminal vinyl protons and the adjacent methylene protons. The two terminal protons (=CH₂ ) appear as a multiplet around 4.95 ppm.[2]

  • tert-Butyl Protons: A highly characteristic and prominent singlet is observed at approximately 1.44 ppm . This singlet integrates to 9 protons and is a definitive signature of the tert-butyl group, where all nine protons are chemically equivalent and have no adjacent protons to couple with.

  • Aliphatic Chain Protons: The methylene group alpha to the carbonyl (-CH₂ -COO-) is deshielded by the electron-withdrawing ester group and appears as a triplet around 2.18 ppm. The allylic methylene protons (-CH₂ -CH=CH₂) are also deshielded and appear as a quartet around 2.03 ppm. The remaining methylene groups of the long aliphatic chain appear as a broad multiplet in the 1.2-1.6 ppm region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~173.0C =O (Ester carbonyl)
~139.1-C H=CH₂
~114.1-CH=C H₂
~80.0-C (CH₃)₃ (Quaternary)
~35.0-C H₂-COO-
~33.8-C H₂-CH=CH₂
~29.4-(C H₂)₄-
~29.1-(C H₂)₄-
~28.9-(C H₂)₄-
~28.1-C(C H₃)₃
~25.2-C H₂-CH₂-COO-

Analysis of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at approximately 173.0 ppm .

  • Alkene Carbons: The two sp² hybridized carbons of the double bond are found at ~139.1 ppm (-C H=) and ~114.1 ppm (=C H₂).

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group (-C (CH₃)₃) is observed around 80.0 ppm , and the three equivalent methyl carbons (-C(C H₃)₃) give a single sharp peak at approximately 28.1 ppm .

  • Aliphatic Chain Carbons: The carbons of the methylene chain appear in the range of 25-35 ppm . The specific assignments can be complex without further 2D NMR experiments, but the carbons closer to the electron-withdrawing groups (ester and alkene) will be further downfield.

Conclusion

The comprehensive spectroscopic analysis of tert-butyl undec-10-enoate, integrating Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy, provides a self-validating system for its structural confirmation. The mass spectrum reveals the molecular weight and a characteristic fragmentation pattern dominated by the stable tert-butyl cation. The IR spectrum confirms the presence of the key ester and terminal alkene functional groups. Finally, NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, with the distinct singlet of the nine equivalent tert-butyl protons in the ¹H NMR and the characteristic chemical shifts of the carbonyl, alkene, and tert-butyl carbons in the ¹³C NMR spectrum serving as definitive proof of the structure. This multi-faceted approach ensures the scientific integrity and trustworthiness of the structural assignment, which is critical for all subsequent research and development activities involving this compound.

References

  • Vassilev, D. S., Petkova, N. T., Koleva, M., & Denev, P. (2020). Ultrasound-Assisted Method for the Synthesis of Tertiary Fatty Aliphatic Esters with Potential Antimicrobial Activity. Biointerface Research in Applied Chemistry, 10(4), 5897-5903. Available at: [Link]

  • ResearchGate. (2020). 1 H NMR spectrum (500 MHz, CD 3 Cl) of t-butyl undecylenate in the range 4.8-6 ppm. [Image]. ResearchGate. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Physical Properties of Tert-butyl undec-10-enoate

This guide provides an in-depth analysis of the key physical properties of tert-butyl undec-10-enoate (CAS No. 93757-41-6), a significant organic intermediate. While specific experimentally determined data for the boilin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the key physical properties of tert-butyl undec-10-enoate (CAS No. 93757-41-6), a significant organic intermediate. While specific experimentally determined data for the boiling point and density of this particular isomer are not widely published, this document outlines the authoritative, field-proven methodologies for their precise determination. This approach ensures that researchers, scientists, and drug development professionals can obtain reliable data crucial for process design, quality control, and formulation development.

Introduction to Tert-butyl undec-10-enoate

Tert-butyl undec-10-enoate is a long-chain fatty acid ester characterized by a terminal double bond and a bulky tert-butyl ester group. Its unique structure makes it a valuable monomer and intermediate in organic synthesis, particularly in the development of functional polyolefins and specialty polymers. The terminal unsaturation provides a reactive site for polymerization and other chemical modifications, while the tert-butyl group can influence the solubility and thermal properties of the resulting materials. Accurate knowledge of its physical properties, such as boiling point and density, is fundamental for its purification, handling, and application in advanced chemical processes.

Core Physical and Chemical Properties

A summary of the known and to-be-determined properties of tert-butyl undec-10-enoate is presented below. For context, a comparison is provided with its structural isomer, n-butyl undec-10-enoate, for which experimental data is available.

Table 1: Properties of Tert-butyl undec-10-enoate

PropertyValueSource
IUPAC Name tert-butyl undec-10-enoateN/A
CAS Number 93757-41-6[1][2][3][4]
Molecular Formula C₁₅H₂₈O₂[2]
Molecular Weight 240.38 g/mol [2]
Appearance Liquid
Boiling Point Data not available. See Section 2 for determination protocol.N/A
Density Data not available. See Section 3 for determination protocol.N/A

Table 2: Comparative Properties of n-butyl undec-10-enoate

PropertyValueSource
CAS Number 109-42-2[5][6]
Boiling Point 249 - 254 °C @ 756 mm Hg[5]
Density 0.871 - 0.878 g/cm³ @ 20°C[5][6]

Expert Insight: The branched structure of the tert-butyl group in tert-butyl undec-10-enoate results in a more compact, spherical shape compared to the linear n-butyl chain of its isomer. This typically leads to weaker intermolecular van der Waals forces. Consequently, it is anticipated that the boiling point of tert-butyl undec-10-enoate will be lower than that of n-butyl undec-10-enoate.

Section 2: Experimental Determination of Boiling Point

The boiling point is a critical parameter for distillation-based purification and for defining the safe handling temperatures of a compound. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7] For novel or sparsely characterized compounds like tert-butyl undec-10-enoate, a micro-determination method such as the capillary method is highly recommended as it requires only a small amount of sample.[8]

Protocol: Boiling Point Determination via the Capillary Method

This protocol provides a reliable system for determining the boiling point of a liquid with high accuracy. The principle relies on trapping a small amount of air in an inverted capillary tube submerged in the sample. As the sample is heated, the air expands and is replaced by the sample's vapor. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary. The boiling point is then precisely measured as the temperature at which the liquid is drawn back into the capillary upon cooling.[8][9]

Step-by-Step Methodology:

  • Preparation: Place a few milliliters of tert-butyl undec-10-enoate into a small test tube.

  • Capillary Insertion: Invert a melting-point capillary tube (sealed at one end) and place it, open-end down, into the liquid in the test tube.[9]

  • Apparatus Assembly: Attach the test tube to a thermometer, ensuring the thermometer bulb is aligned with the bottom of the test tube.

  • Heating: Immerse the assembly in a heating bath (e.g., mineral oil in a Thiele tube or a beaker). The heating bath ensures uniform temperature distribution.[10]

  • Initial Observation: Heat the bath gently. As the temperature nears the boiling point, bubbles will begin to emerge from the capillary tip.[8]

  • Identifying the Boiling Point: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure inside the capillary has overcome the atmospheric pressure.

  • Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.[9]

  • Validation: Record the ambient atmospheric pressure, as boiling point is pressure-dependent.[7] For highest accuracy, repeat the measurement to ensure reproducibility.

Boiling_Point_Apparatus cluster_bath Heating Bath (Beaker) cluster_setup Experimental Setup TestTube Test Tube with tert-butyl undec-10-enoate Capillary Inverted Capillary (sealed end up) Thermometer Thermometer Thermometer->TestTube Capillary->TestTube Submerged in Sample HeatSource Hot Plate Stirring Stir Bar HeatSource->Stirring Heats & Stirs Bath Density_Workflow start Start step1 Weigh empty volumetric flask (m₁) start->step1 step2 Fill flask to calibration mark step1->step2 step3 Equilibrate to known temperature (T) step2->step3 step4 Weigh filled flask (m₂) step3->step4 calc Calculate Mass (m₂ - m₁) step4->calc calc_rho Calculate Density ρ = mass / volume calc->calc_rho end End: Density (ρ) at T calc_rho->end

Workflow for the experimental determination of liquid density.

References

Sources

Foundational

A Technical Guide to the Solubility of Tert-Butyl Undec-10-enoate in Common Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl undec-10-enoate, a key intermediate in various synthetic applications, including drug development. While spe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl undec-10-enoate, a key intermediate in various synthetic applications, including drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes established principles of organic chemistry and experimental best practices to provide researchers, scientists, and drug development professionals with a robust framework for understanding and determining its solubility. We will explore the physicochemical properties of tert-butyl undec-10-enoate, predict its solubility in a range of common organic solvents, and provide a detailed, field-proven protocol for its experimental determination.

Introduction: The Significance of Solubility in Synthetic Applications

Tert-butyl undec-10-enoate is a valuable building block in organic synthesis, prized for its long aliphatic chain and the versatile reactivity of its terminal alkene and ester functionalities. The bulky tert-butyl group often serves as a protecting group for the carboxylic acid, preventing unwanted side reactions during multi-step syntheses.[1][2] Its applications can range from the development of novel polymers and surfactants to its use as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[3]

In any of these applications, understanding the solubility of tert-butyl undec-10-enoate is paramount. Solubility dictates the choice of reaction solvent, influences reaction kinetics and yield, and is a critical factor in purification processes such as crystallization and chromatography. In the context of drug development, the solubility of intermediates can impact process efficiency and scalability, ultimately affecting the economic viability of a synthetic route.

Physicochemical Properties and Predicted Solubility

To understand the solubility of tert-butyl undec-10-enoate, we must first examine its molecular structure and inherent chemical properties.

Molecular Structure:

  • IUPAC Name: tert-butyl undec-10-enoate

  • Molecular Formula: C15H28O2[4][5]

  • Molecular Weight: 240.38 g/mol [3][6]

The structure consists of a long, nonpolar eleven-carbon chain with a terminal double bond, an ester functional group, and a bulky, nonpolar tert-butyl group. The ester group introduces a degree of polarity due to the presence of the carbonyl (C=O) and ether-like (C-O-C) linkages.[7] However, the dominant feature of the molecule is its large, hydrophobic aliphatic character.

Predicted Solubility:

Based on the principle of "like dissolves like," we can predict the solubility of tert-butyl undec-10-enoate in various common organic solvents. Esters, in general, are known to be soluble in a wide range of organic solvents.[8] The long hydrocarbon chain and the tert-butyl group of tert-butyl undec-10-enoate further enhance its affinity for nonpolar and moderately polar organic solvents.

Table 1: Predicted Solubility of Tert-Butyl Undec-10-enoate in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneHighThe long aliphatic chain of the solute has strong van der Waals interactions with these nonpolar solvents.
Nonpolar Aromatic Toluene, BenzeneHighSimilar to aliphatic solvents, strong van der Waals forces will promote dissolution.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents have a good balance of polarity to interact with the ester group while also being able to solvate the long hydrocarbon chain.
Ethers Diethyl ether, Tetrahydrofuran (THF)HighThe ether oxygen in these solvents can act as a hydrogen bond acceptor for any potential interactions, and the overall nonpolar character is compatible with the solute.
Esters Ethyl acetateHighAs an ester itself, ethyl acetate is an excellent solvent for other esters due to similar intermolecular forces.[7]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to HighThe polar carbonyl group in ketones can interact with the ester functionality, but the overall polarity is not excessively high.[8]
Alcohols Methanol, Ethanol, IsopropanolLow to ModerateThe highly polar hydroxyl group in short-chain alcohols will have a stronger affinity for self-association through hydrogen bonding than for solvating the nonpolar solute. Solubility is expected to increase with the chain length of the alcohol.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to ModerateThese are highly polar solvents and are less likely to effectively solvate the large nonpolar regions of tert-butyl undec-10-enoate.
Polar Protic WaterInsolubleThe molecule's large hydrophobic character will prevent it from dissolving in the highly polar, hydrogen-bonding network of water.[8]

Experimental Determination of Solubility: A Validated Protocol

Given the lack of specific published data, experimental determination is crucial. The following protocol outlines the widely accepted and reliable shake-flask method, which is considered the gold standard for determining the thermodynamic solubility of a compound.[9]

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature. By ensuring that a solid phase remains, the resulting solution is considered saturated. The concentration of the solute in the saturated solution is then determined analytically, providing the solubility value.

Experimental Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis P1 Weigh excess tert-butyl undec-10-enoate P2 Add to vial with known volume of solvent P1->P2 Transfer E1 Seal vial and place in shaker bath P2->E1 Start E2 Equilibrate at constant temperature (e.g., 24-72h) E1->E2 Shake S1 Allow solid to settle E2->S1 Stop & Settle S2 Filter supernatant (e.g., 0.22 µm syringe filter) S1->S2 Clarify S3 Dilute aliquot of filtrate S2->S3 Prepare for Analysis A1 Analyze by validated analytical method (e.g., GC, HPLC) S3->A1 Inject

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • Tert-butyl undec-10-enoate (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or ELSD)

Procedure:

  • Preparation of Samples:

    • Add an excess amount of tert-butyl undec-10-enoate to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration. A starting point would be approximately 100 mg of solute per 1 mL of solvent.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., GC-FID or HPLC).

    • Prepare a calibration curve using standards of known concentrations of tert-butyl undec-10-enoate in the same solvent.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of tert-butyl undec-10-enoate in that solvent at the specified temperature.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

  • Use of Excess Solute: Visually confirming the presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.

  • Equilibrium Confirmation: Analyzing samples at multiple time points until the concentration plateaus confirms that thermodynamic equilibrium has been reached.

  • Validated Analytical Method: The use of a validated, linear calibration curve for quantification ensures the accuracy of the concentration measurement.

Conclusion

While direct, published quantitative solubility data for tert-butyl undec-10-enoate is sparse, a strong predictive understanding of its behavior in common organic solvents can be derived from its chemical structure. As a large, predominantly nonpolar ester, it is expected to be highly soluble in nonpolar and moderately polar organic solvents and insoluble in highly polar solvents like water. For applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology for experimental determination. This foundational knowledge is essential for the efficient design of synthetic routes, optimization of reaction conditions, and development of robust purification strategies in both research and industrial settings.

References

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. [Link]

  • National Center for Biotechnology Information. (n.d.). Butyl 10-undecenoate. PubChem. [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. [Link]

  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. [Link]

  • MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

  • Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. [Link]

  • Sunway Pharm Ltd. (n.d.). tert-Butyl undec-10-enoate. [Link]

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Exploratory

The Versatile Synthon: A Technical Guide to the Applications of Tert-butyl Undec-10-enoate in Modern Organic Synthesis

Abstract Tert-butyl undec-10-enoate is a bifunctional molecule of significant interest in contemporary organic synthesis. Its unique structure, featuring a terminal alkene and a sterically hindered tert-butyl ester, offe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tert-butyl undec-10-enoate is a bifunctional molecule of significant interest in contemporary organic synthesis. Its unique structure, featuring a terminal alkene and a sterically hindered tert-butyl ester, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis and multifaceted applications of tert-butyl undec-10-enoate, with a particular focus on its role as a precursor in the synthesis of insect pheromones, its utility in polymerization, and its function as a key building block in the elaboration of long-chain carbon skeletons. We will delve into the mechanistic underpinnings of its key transformations, including cross-metathesis and hydroboration-oxidation, and provide detailed experimental protocols for its synthesis and subsequent reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this valuable synthetic intermediate.

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the landscape of organic synthesis, molecules that offer multiple, orthogonally reactive functional groups are of paramount importance. Tert-butyl undec-10-enoate emerges as a prime example of such a synthon. Derived from the readily available 10-undecenoic acid, this compound marries two key functionalities: a terminal double bond, amenable to a wide array of transformations, and a tert-butyl ester, which serves as a robust protecting group for the carboxylic acid.

The strategic placement of the terminal alkene at one end of a nine-carbon aliphatic chain and the carboxylic acid derivative at the other allows for a stepwise and controlled manipulation of the molecule. This bifunctionality is the cornerstone of its utility, enabling chemists to build complexity in a predictable manner.

The choice of the tert-butyl ester is not arbitrary. Its steric bulk confers significant stability towards a range of nucleophilic and basic conditions, allowing for selective reactions at the terminal alkene without compromising the integrity of the ester. Furthermore, the tert-butyl group can be cleaved under specific acidic conditions, liberating the carboxylic acid for further functionalization. This controlled deprotection is a critical feature in multi-step syntheses where the timing of functional group manipulation is key.

This guide will illuminate the practical applications of tert-butyl undec-10-enoate, demonstrating its power as a versatile tool in the synthetic chemist's arsenal.

Synthesis of Tert-butyl Undec-10-enoate

The most direct and common method for the preparation of tert-butyl undec-10-enoate is the esterification of 10-undecenoyl chloride with tert-butanol. This method is efficient and proceeds in high yield.

Experimental Protocol: Synthesis of Tert-butyl Undec-10-enoate

Materials:

  • 10-Undecenoyl chloride

  • tert-Butanol

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 10-undecenoyl chloride (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add anhydrous pyridine (1.2 eq) dropwise.

  • Slowly add tert-butanol (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure tert-butyl undec-10-enoate.

Key Synthetic Transformations and Applications

The synthetic utility of tert-butyl undec-10-enoate is primarily centered around the reactions of its terminal alkene, with the tert-butyl ester acting as a stable spectator or a latent carboxylic acid.

Cross-Metathesis: A Gateway to Elongated and Functionalized Chains

Olefin cross-metathesis is a powerful carbon-carbon bond-forming reaction that allows for the exchange of alkylidene fragments between two alkenes.[1] Tert-butyl undec-10-enoate is an excellent substrate for this reaction, enabling the introduction of a wide variety of functional groups at the terminus of the long aliphatic chain. The choice of catalyst is crucial for achieving high yields and selectivity. Second-generation Grubbs-type catalysts are often employed due to their high activity and functional group tolerance.[2]

The general mechanism for cross-metathesis involves the formation of a metallacyclobutane intermediate, which then undergoes a retro [2+2] cycloaddition to release the new olefin products.[1] The reaction is typically driven to completion by the removal of the volatile byproduct, ethylene.[3]

Cross_Metathesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions TBU tert-butyl undec-10-enoate Catalyst Grubbs Catalyst (e.g., 2nd Gen) TBU->Catalyst Partner Alkene Partner (R-CH=CH2) Partner->Catalyst Product Cross-Metathesis Product (tert-butyl ester of a longer chain unsaturated acid) Catalyst->Product Ethylene Ethylene (byproduct) Catalyst->Ethylene Solvent Solvent (e.g., DCM, Toluene) Temp Temperature (e.g., RT to reflux)

Caption: General workflow for the cross-metathesis of tert-butyl undec-10-enoate.

Application in Pheromone Synthesis:

Many insect pheromones are long-chain unsaturated acetates, alcohols, or aldehydes.[4][5] Cross-metathesis of tert-butyl undec-10-enoate with a suitable terminal alkene provides a convergent and efficient route to these structures. The tert-butyl ester can be subsequently hydrolyzed to the carboxylic acid, which can then be reduced to the corresponding alcohol or aldehyde, or converted to other derivatives. The use of Z-selective metathesis catalysts can provide access to the cis-isomers of these pheromones, which are often the biologically active forms.[4]

Table 1: Representative Cross-Metathesis Reactions of Undecenoate Derivatives

Undecenoate DerivativeAlkene PartnerCatalystProductApplicationReference
8-nonenol1-penteneZ-selective Ru catalyst(Z)-tetradec-4-en-1-olPheromone precursor[4]
Oleyl alcohol1-buteneZ-selective Ru catalyst(Z)-docos-9-en-1-olPheromone precursor[4]
4-pentenol1-dodeceneZ-selective Ru catalyst(Z)-heptadec-4-en-1-olPheromone precursor[4]
Hydroboration-Oxidation: Anti-Markovnikov Addition to the Terminal Alkene

The hydroboration-oxidation of the terminal alkene of tert-butyl undec-10-enoate provides a reliable method for the synthesis of the corresponding terminal alcohol, tert-butyl 11-hydroxyundecanoate.[6] This two-step process proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group is installed at the less substituted carbon of the double bond.[7] The reaction also exhibits syn-stereospecificity.

The mechanism involves the concerted addition of borane (BH₃) across the double bond, followed by oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base.[6]

Hydroboration_Oxidation_Pathway Start tert-butyl undec-10-enoate Step1 1. BH3-THF Start->Step1 Intermediate Trialkylborane Intermediate Step1->Intermediate Step2 2. H2O2, NaOH Intermediate->Step2 Product tert-butyl 11-hydroxyundecanoate Step2->Product

Caption: Reaction pathway for the hydroboration-oxidation of tert-butyl undec-10-enoate.

Application as a Bifunctional Monomer:

The resulting tert-butyl 11-hydroxyundecanoate is a valuable bifunctional monomer. The terminal hydroxyl group can be used for further transformations, such as esterification or etherification, while the tert-butyl ester remains as a protecting group for the carboxylic acid. This allows for the synthesis of a variety of long-chain functionalized molecules that can be used as precursors for polymers, surfactants, and lubricants.

Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) is a step-growth polymerization driven by the metathesis of α,ω-dienes. While tert-butyl undec-10-enoate itself is not a diene, it can be converted into one through transesterification with a diol. For example, reaction with ethylene glycol would yield ethylene glycol bis(undec-10-enoate), a suitable monomer for ADMET polymerization.[8] The polymerization of such monomers, often catalyzed by Grubbs-type catalysts, leads to the formation of unsaturated polyesters.[9][10] Subsequent hydrogenation of the double bonds in the polymer backbone yields saturated polyesters with desirable material properties.

The tert-butyl ester functionality can also be envisioned as a reactive handle for post-polymerization modification after its conversion to the carboxylic acid.

The Role of the Tert-butyl Ester: A Robust Protecting Group

The tert-butyl ester group is a cornerstone of the synthetic utility of tert-butyl undec-10-enoate. Its key advantages include:

  • Steric Hindrance: The bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering it stable to a wide range of reagents, including Grignard reagents, organolithiums, and mild reducing agents.

  • Acid-Labile Deprotection: The tert-butyl ester can be selectively cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a non-aqueous solvent like dichloromethane.[11][12] This deprotection proceeds via a stable tert-butyl cation intermediate.[11] This orthogonality allows for the selective deprotection of the carboxylic acid in the presence of other acid-sensitive groups, depending on the specific conditions employed.

Experimental Protocol: Deprotection of a Tert-butyl Ester with TFA

Materials:

  • Tert-butyl ester substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve the tert-butyl ester substrate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting carboxylic acid can be purified by crystallization or chromatography.

Note: The tert-butyl cation formed during deprotection can be scavenged by the addition of reagents like triethylsilane or anisole to prevent side reactions with sensitive functional groups.

Future Outlook and Applications in Drug Development

The unique combination of a long aliphatic chain and a protected carboxylic acid makes tert-butyl undec-10-enoate an attractive building block for the synthesis of complex lipids and other biologically active molecules. In drug development, long hydrocarbon chains are often incorporated to modulate the lipophilicity of a drug candidate, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

The ability to functionalize the terminal alkene and then deprotect the carboxylic acid allows for the conjugation of this lipophilic tail to a pharmacophore, potentially improving its pharmacokinetic profile. Furthermore, the versatility of the terminal alkene allows for the introduction of various functionalities that could serve as handles for bioconjugation or as points of interaction with biological targets.

Conclusion

Tert-butyl undec-10-enoate is a highly versatile and valuable intermediate in organic synthesis. Its bifunctional nature, coupled with the robust and readily cleavable tert-butyl protecting group, provides a powerful platform for the construction of a wide array of complex molecules. From the synthesis of insect pheromones to the creation of novel polymers and its potential role in the development of new therapeutics, the applications of this synthon are vast and continue to expand. The synthetic strategies outlined in this guide highlight the causality behind its utility and provide a framework for its effective implementation in research and development.

References

  • Google Patents.
  • Lea, D., Samart, C., Kongparakul, S., & Nomura, K. (2019). Synthesis of new polyesters by acyclic diene metathesis polymerization of bio-based α,ω-dienes prepared from eugenol and castor oil (undecenoate). RSC Advances, 9(20), 11356-11365. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Herbert, M. B., Johns, A. M., & Grubbs, R. H. (2013). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Organic letters, 15(1), 42-45. [Link]

  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

  • Leah4sci. (2014, November 10). Hydroboration Oxidation of Alkenes Reaction and Mechanism: Alkene Vid 10 [Video]. YouTube. [Link]

  • Mdpi.com. Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters. [Link]

  • Organic Syntheses. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. [Link]

  • ResearchGate. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • The Organic Chemistry Tutor. (2023, October 5). Hydroboration-Oxidation of Alkenes | Making of Anti-Markovnikov Alcohols [Video]. YouTube. [Link]

  • Xu, G., & Snapper, M. L. (2013). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. The Journal of organic chemistry, 78(24), 12758–12762. [Link]

  • ResearchGate. Synthesis of new polyesters by acyclic diene metathesis polymerization of bio-based α,ω-dienes prepared from eugenol and castor oil (undecenoate). [Link]

  • PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. [Link]

  • Nomura, K., & Samart, C. (2022). Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals. ACS Omega, 7(4), 3823-3831. [Link]

  • Dr Jackson Chemistry. (2018, January 15). Grubbs and Schrock Metathesis [Video]. YouTube. [Link]

  • Nomura, K., & Samart, C. (2018). Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization. ACS Omega, 3(11), 15995-16005. [Link]

  • Apeiron Synthesis. (2025, September 22). Shaping Scents: Metathesis in Pheromone Synthesis. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

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  • ResearchGate. Mild and Efficient Method for Preparation of tert -Butyl Esters. [Link]

  • Mdpi.com. Synthesis of Semicrystalline Long Chain Aliphatic Polyesters by ADMET Copolymerization of Dianhydro-D-glucityl bis(undec-10-enoate) with 1,9-Decadiene and Tandem Hydrogenation. [Link]

  • Kenis, P. J. A. (2005). Cross Metathesis on Olefin-Terminated Monolayers on Si(111) Using the Grubbs' Catalyst. [Link]

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Foundational

An In-Depth Technical Guide to Tert-butyl undec-10-enoate: A Versatile Monomer for Advanced Polymer Synthesis

Foreword: The Strategic Value of Functional Monomers in Modern Polymer Chemistry In the landscape of contemporary polymer science, the pursuit of materials with precisely engineered properties and functionalities is para...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Functional Monomers in Modern Polymer Chemistry

In the landscape of contemporary polymer science, the pursuit of materials with precisely engineered properties and functionalities is paramount. This has led to a significant focus on the design and synthesis of advanced monomers that serve as the fundamental building blocks for these next-generation polymers. Among these, tert-butyl undec-10-enoate emerges as a monomer of considerable interest, particularly for researchers, scientists, and drug development professionals. Its unique bifunctional nature, possessing a terminal alkene for polymerization and a protected carboxylic acid in the form of a tert-butyl ester, offers a strategic platform for the creation of functional and responsive polymers.

This technical guide provides a comprehensive exploration of tert-butyl undec-10-enoate, from its synthesis to its polymerization and subsequent transformation into a functional poly(carboxylic acid). The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, aiming to provide a robust resource for the scientific community. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system built on a foundation of scientific integrity.

Synthesis of Tert-butyl undec-10-enoate: A Practical Approach via the Acid Chloride Route

The synthesis of tert-butyl undec-10-enoate is a critical first step in its utilization as a monomer. While several esterification methods exist, the acid chloride route is particularly convenient for preparing tert-butyl esters of long-chain carboxylic acids like 10-undecenoic acid. This method proceeds through the formation of a highly reactive acyl chloride intermediate, which readily reacts with tert-butanol.

Underlying Principles of the Acid Chloride Route

The conversion of a carboxylic acid to an acid chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, driving the reaction to completion. The subsequent reaction of the acid chloride with an alcohol (in this case, tert-butanol) is a nucleophilic acyl substitution. The bulky tert-butyl group can sterically hinder direct esterification, making the highly reactive acid chloride intermediate an effective solution.

A noteworthy alternative is the direct conversion of tert-butyl esters to acid chlorides using thionyl chloride, a reaction that is selective for tert-butyl esters over other alkyl esters[1][2]. However, for the synthesis of the monomer from the readily available 10-undecenoic acid, the formation of the acid chloride followed by reaction with tert-butanol is a more direct and commonly employed strategy.

Experimental Protocol: Synthesis of Tert-butyl undec-10-enoate

This protocol details the synthesis of tert-butyl undec-10-enoate from 10-undecenoic acid.

Materials:

  • 10-Undecenoic acid

  • Thionyl chloride (SOCl₂)

  • Tert-butanol

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine or triethylamine (as a base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer

Procedure:

  • Preparation of 10-Undecenoyl Chloride:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 10-undecenoic acid (1 equivalent) in anhydrous dichloromethane.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 10-undecenoyl chloride is typically used in the next step without further purification.

  • Esterification with Tert-butanol:

    • Dissolve the crude 10-undecenoyl chloride in fresh anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution in an ice bath.

    • In a separate flask, prepare a solution of tert-butanol (1.5-2.0 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.5-2.0 equivalents) in anhydrous dichloromethane. The base is crucial to neutralize the HCl generated during the reaction.

    • Add the tert-butanol/base solution dropwise to the stirred solution of 10-undecenoyl chloride.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude tert-butyl undec-10-enoate.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure monomer.

Characterization

The structure and purity of the synthesized tert-butyl undec-10-enoate should be confirmed by spectroscopic methods such as:

  • ¹H NMR: To confirm the presence of the tert-butyl group (a singlet around 1.4 ppm), the terminal vinyl group (multiplets between 4.9 and 5.9 ppm), and the long aliphatic chain.

  • ¹³C NMR: To identify the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the vinyl group and the aliphatic chain.

  • FT-IR: To observe the characteristic C=O stretching vibration of the ester (around 1730 cm⁻¹) and the C=C stretching of the alkene.

Polymerization of Tert-butyl undec-10-enoate via Acyclic Diene Metathesis (ADMET)

Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth condensation polymerization technique for the synthesis of unsaturated polymers from α,ω-dienes[3][4][5][6]. This method is particularly well-suited for the polymerization of long-chain aliphatic monomers like tert-butyl undec-10-enoate, leading to the formation of poly(tert-butyl undec-10-enoate) with the release of ethylene gas.

The ADMET Mechanism: A Catalyst-Driven Polycondensation

ADMET polymerization is driven by the continuous removal of a small volatile byproduct, typically ethylene, which shifts the equilibrium towards the formation of high molecular weight polymer[3]. The reaction is catalyzed by transition metal alkylidene complexes, with ruthenium-based catalysts such as Grubbs' and Hoveyda-Grubbs' catalysts being the most commonly used due to their high activity and functional group tolerance[3].

The polymerization proceeds through a series of metathesis reactions between the terminal double bonds of the monomer and the growing polymer chains.

ADMET_Mechanism Monomer n (H₂C=CH-(CH₂)₈-COO-tBu) Catalyst [Ru] Catalyst Monomer->Catalyst Polymerization Polymer H-(CH=CH-(CH₂)₈-COO-tBu)n-H Catalyst->Polymer Ethylene (n-1) H₂C=CH₂ ↑ Catalyst->Ethylene

Caption: ADMET polymerization of tert-butyl undec-10-enoate.

Experimental Protocol: ADMET Polymerization of Tert-butyl undec-10-enoate

This protocol describes a general procedure for the ADMET polymerization of tert-butyl undec-10-enoate.

Materials:

  • Tert-butyl undec-10-enoate (purified monomer)

  • Grubbs' second-generation catalyst (G2) or Hoveyda-Grubbs' second-generation catalyst (HG2)

  • Anhydrous toluene or dichloromethane (if conducting in solution)

  • High-vacuum pump and Schlenk line

  • Polymerization tube or Schlenk flask

Procedure:

  • Monomer and Catalyst Preparation:

    • Ensure the tert-butyl undec-10-enoate monomer is rigorously purified and degassed to remove any impurities that might poison the catalyst.

    • In a glovebox or under an inert atmosphere, weigh the desired amount of the ruthenium catalyst into a polymerization tube or Schlenk flask. A typical catalyst loading is between 0.1 and 1.0 mol% relative to the monomer.

  • Polymerization (Bulk or Solution):

    • Bulk Polymerization: Add the degassed liquid monomer directly to the polymerization tube containing the catalyst. This method is often preferred as it avoids solvents and can lead to higher molecular weight polymers.

    • Solution Polymerization: If the monomer is too viscous or for better temperature control, dissolve the monomer in a minimal amount of anhydrous, degassed solvent (e.g., toluene) and add it to the catalyst.

  • Reaction Conditions:

    • The reaction is typically carried out at elevated temperatures (e.g., 50-80 °C) to ensure the monomer and polymer remain in a molten state and to facilitate the removal of ethylene.

    • Apply a dynamic high vacuum to the reaction vessel throughout the polymerization to efficiently remove the ethylene byproduct. This is a critical step for achieving high molecular weight polymers[3]. The removal of ethylene can be facilitated by periodically freezing the reaction mixture in liquid nitrogen, evacuating the headspace, and then thawing to continue the reaction[3].

  • Termination and Purification:

    • The polymerization is typically run for several hours to days, depending on the desired molecular weight.

    • To terminate the reaction, cool the mixture to room temperature and expose it to air. The catalyst can be deactivated by adding a few drops of ethyl vinyl ether.

    • Dissolve the resulting polymer in a suitable solvent (e.g., dichloromethane or THF) and precipitate it into a non-solvent such as cold methanol or ethanol to remove residual monomer and catalyst residues.

    • Repeat the dissolution-precipitation cycle 2-3 times.

    • Dry the purified poly(tert-butyl undec-10-enoate) under vacuum to a constant weight.

Characterization of Poly(tert-butyl undec-10-enoate)

The resulting polymer should be characterized to determine its molecular weight, thermal properties, and structure.

PropertyAnalytical TechniqueExpected Observations
Molecular Weight and Polydispersity Gel Permeation Chromatography (GPC)Provides number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Chemical Structure ¹H and ¹³C NMR SpectroscopyConfirmation of the polymer backbone structure, including the internal double bonds, and the persistence of the tert-butyl ester groups.
Thermal Properties Differential Scanning Calorimetry (DSC)Determination of the glass transition temperature (Tg) and melting temperature (Tm), if the polymer is semi-crystalline. Long aliphatic side chains can lead to side-chain crystallization.
Thermal Stability Thermogravimetric Analysis (TGA)Assesses the thermal stability of the polymer and the decomposition temperature.

Deprotection to Poly(undec-10-enoic acid): Unveiling Functionality

The tert-butyl ester groups on the polymer backbone serve as protecting groups for the carboxylic acid functionality. Their removal is a crucial step to unmask the hydrophilic and reactive carboxylic acid groups, transforming the hydrophobic poly(tert-butyl undec-10-enoate) into the functional poly(undec-10-enoic acid).

Rationale for an Efficient Deprotection Strategy

Complete and clean deprotection is essential to achieve the desired properties of the final poly(carboxylic acid). Incomplete deprotection can lead to a polymer with inconsistent properties and reduced functionality. While traditional methods for tert-butyl ester cleavage often involve strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM), these methods can sometimes be sluggish and incomplete[7][8]. A more recent and highly efficient method utilizes a slight excess of hydrochloric acid (HCl) in hexafluoroisopropanol (HFIP) at room temperature, which has been shown to achieve rapid and quantitative deprotection (>99.9%)[7][8]. The high acidity and unique solvent properties of HFIP facilitate the clean cleavage of the tert-butyl group.

Deprotection_Workflow Start Poly(tert-butyl undec-10-enoate) Process HCl / HFIP Room Temperature Start->Process Product Poly(undec-10-enoic acid) Process->Product Byproduct Isobutylene ↑ + t-Butanol Process->Byproduct

Caption: Deprotection of the tert-butyl ester.

Experimental Protocol: Deprotection using HCl/HFIP

This protocol is adapted from the procedure described for the deprotection of poly(tert-butyl acrylate) and is expected to be highly effective for poly(tert-butyl undec-10-enoate)[7][8].

Materials:

  • Poly(tert-butyl undec-10-enoate)

  • Hexafluoroisopropanol (HFIP)

  • Hydrochloric acid (HCl), either as a solution in dioxane or generated in situ from acetyl chloride and methanol.

  • Nitrogen or argon for inert atmosphere

  • Dialysis tubing (if required for purification)

  • Freeze-dryer (lyophilizer)

Procedure:

  • Reaction Setup:

    • Dissolve the poly(tert-butyl undec-10-enoate) in HFIP in a round-bottom flask under an inert atmosphere.

    • Add a slight molar excess of HCl (e.g., 1.1 to 2 equivalents per tert-butyl ester group) to the polymer solution. The HCl can be added as a standardized solution in dioxane.

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours (e.g., 4 hours)[7][8].

    • The progress of the deprotection can be monitored by ¹H NMR by observing the disappearance of the tert-butyl proton signal.

  • Purification:

    • Remove the HFIP and excess HCl under reduced pressure.

    • Dissolve the resulting poly(undec-10-enoic acid) in a suitable solvent (e.g., a slightly basic aqueous solution or an organic solvent like THF).

    • Purify the polymer by dialysis against deionized water to remove any salts and residual reagents.

    • Isolate the final product by freeze-drying (lyophilization) to obtain a fluffy, solid material.

Verification of Complete Deprotection

It is crucial to confirm the complete removal of the tert-butyl groups.

  • ¹H NMR: The most direct method is to check for the complete disappearance of the singlet corresponding to the tert-butyl protons around 1.4 ppm.

  • FT-IR: The C=O stretching vibration will shift from the ester peak (around 1730 cm⁻¹) to the characteristic broad peak of a carboxylic acid dimer (around 1700 cm⁻¹) and the O-H stretch of the carboxylic acid will appear as a broad band.

  • Solubility: A significant change in solubility will be observed. The starting polymer is hydrophobic and soluble in nonpolar organic solvents, while the final poly(carboxylic acid) will be soluble in more polar solvents and aqueous base.

Properties and Potential Applications in Drug Development

The transformation of poly(tert-butyl undec-10-enoate) to poly(undec-10-enoic acid) results in a polymer with a unique amphiphilic character: a hydrophobic polyalkenamer backbone with regularly spaced, hydrophilic carboxylic acid side chains. This structure imparts interesting properties and opens up a range of potential applications, particularly in the field of drug delivery.

Physicochemical Properties of Poly(undec-10-enoic acid)
  • Amphiphilicity: The combination of the long, flexible hydrophobic backbone and the hydrophilic carboxylic acid groups allows for self-assembly in aqueous environments, potentially forming micelles or other nanostructures.

  • pH-Responsiveness: The carboxylic acid groups have a pKa, and their degree of ionization is dependent on the pH of the surrounding medium. This can be exploited for pH-triggered drug release in specific physiological environments, such as the acidic microenvironment of tumors or intracellular compartments.

  • Biocompatibility: The components, undecenoic acid and a polyalkenamer backbone, are expected to have good biocompatibility. However, this would need to be confirmed through rigorous in vitro and in vivo studies.

Applications in Drug Delivery

The unique properties of poly(undec-10-enoic acid) make it a promising candidate for various drug delivery applications.

  • Encapsulation of Hydrophobic Drugs: The hydrophobic core of micelles formed by the self-assembly of this polymer can serve as a reservoir for encapsulating poorly water-soluble drugs, thereby improving their bioavailability and therapeutic efficacy[9][10][11]. The long aliphatic side chains can enhance the loading capacity for lipophilic drugs.

  • Targeted Drug Delivery: The carboxylic acid groups on the surface of nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides, or small molecules) to direct the drug-loaded carriers to specific cells or tissues.

  • Stimuli-Responsive Release Systems: The pH-responsive nature of the polymer can be utilized to design "smart" drug delivery systems that release their payload in response to specific physiological cues, such as the lower pH found in tumor tissues or endosomes.

Conclusion and Future Outlook

Tert-butyl undec-10-enoate is a highly versatile monomer that provides a gateway to a fascinating class of functional polymers. The synthetic and polymerization methodologies outlined in this guide offer a clear and reproducible pathway for researchers to access poly(tert-butyl undec-10-enoate) and its valuable deprotected derivative, poly(undec-10-enoic acid). The ability to precisely control the introduction of carboxylic acid functionalities along a hydrophobic polymer backbone opens up exciting opportunities for the development of advanced materials with applications in drug delivery, biomaterials science, and beyond.

Future research in this area could focus on the detailed investigation of the self-assembly behavior of poly(undec-10-enoic acid), the optimization of drug loading and release kinetics for specific therapeutic agents, and the exploration of its in vivo performance in preclinical models. The continued development of such well-defined functional polymers will undoubtedly play a crucial role in addressing some of the most pressing challenges in medicine and materials science.

References

  • Bhattacharyya, J., Chakravarty, M. M., & Kumar, A. (1959). A new method for the preparation of undec-10-ynoic acid. Chemistry & Industry, (43), 1352.
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  • van der Vlist, J., van der Marel, G. A., & Codée, J. D. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(16), 8413–8423. [Link]

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  • Leszczyńska, A., Nizioł, J., Płazinski, W., & Radecka, H. (2020). Thermal properties of nanocomposites based on polyethylene and n-heptaquinolinum modified montmorillonite. Journal of Thermal Analysis and Calorimetry, 142(1), 355-363.
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  • Nomura, K., & Ishii, S. I. (2019). Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization. ACS Omega, 4(7), 12513–12523. [Link]

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Exploratory

An In-Depth Technical Guide to tert-Butyl Undec-10-enoate and Its Derivatives: Synthesis, Characterization, and Applications for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Bio-based Monomer In the ever-evolving landscape of specialty chemicals and advanced materials, tert-butyl undec-10-enoate emerges as a molecule of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Bio-based Monomer

In the ever-evolving landscape of specialty chemicals and advanced materials, tert-butyl undec-10-enoate emerges as a molecule of significant interest. Derived from castor oil, a renewable feedstock, this long-chain fatty acid ester combines a polymerizable terminal alkene with a sterically hindering tert-butyl group, offering a unique set of properties for a range of applications, from novel polymers to sophisticated drug delivery systems. This technical guide provides a comprehensive literature review, detailing the synthesis, characterization, and potential applications of tert-butyl undec-10-enoate and its related compounds, aimed at empowering researchers, scientists, and drug development professionals to explore its full potential.

Undecylenic acid, the precursor to tert-butyl undec-10-enoate, is a naturally occurring unsaturated fatty acid obtained through the pyrolysis of ricinoleic acid from castor oil.[1] Its terminal double bond and carboxylic acid functionality make it a versatile building block in chemical synthesis. The conversion of the carboxylic acid to a tert-butyl ester introduces a bulky, non-polar moiety that can significantly influence the reactivity of the monomer and the properties of the resulting polymer. The tert-butyl group is also a well-established protecting group in organic synthesis, valued for its stability under a wide range of conditions and its clean removal under acidic conditions.[2]

This guide will delve into the practical aspects of working with tert-butyl undec-10-enoate, providing detailed experimental protocols, discussing the nuances of its characterization, and exploring its promising applications in polymer chemistry and drug delivery.

Synthesis of tert-Butyl Undec-10-enoate: A Practical Guide

The synthesis of tert-butyl esters from carboxylic acids can be achieved through several methods. The choice of method often depends on the scale of the reaction, the availability of reagents, and the desired purity of the final product. Here, we present two effective and commonly employed protocols for the synthesis of tert-butyl undec-10-enoate.

Method 1: Acid-Catalyzed Reaction with Isobutylene

This method relies on the acid-catalyzed addition of isobutylene to the carboxylic acid. The use of a strong acid catalyst, such as trifluoromethanesulfonic acid (triflic acid), facilitates the formation of the tert-butyl carbocation, which is then trapped by the carboxylate.

Reaction Scheme:

Synthesis_Isobutylene cluster_reactants Reactants undecylenic_acid Undec-10-enoic Acid triflic_acid Triflic Acid (cat.) isobutylene Isobutylene product tert-Butyl Undec-10-enoate triflic_acid->product CH₂Cl₂, -20°C to RT

Figure 1: Synthesis of tert-Butyl Undec-10-enoate via Acid-Catalyzed Reaction with Isobutylene.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, dissolve undec-10-enoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 1 M.

  • Cooling: Cool the solution to -20 °C using a dry ice/acetone bath.

  • Isobutylene Addition: Condense isobutylene gas (1.5-2.0 eq) into the reaction mixture while maintaining the temperature at -20 °C.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (0.05-0.1 eq) dropwise to the stirred solution. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure tert-butyl undec-10-enoate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to water, which can compete with the carboxylic acid for the tert-butyl carbocation, leading to the formation of tert-butanol as a byproduct.

  • Low Temperature: The initial low temperature is crucial to control the exothermic reaction and to prevent the polymerization of isobutylene.

  • Excess Isobutylene: Using an excess of isobutylene helps to drive the reaction to completion.

  • Triflic Acid: Triflic acid is a highly effective catalyst for this transformation due to its strong acidity and non-nucleophilic counter-anion.

Method 2: Ultrasound-Assisted Esterification

Ultrasound irradiation can significantly accelerate the rate of esterification, often allowing the reaction to proceed at lower temperatures and with shorter reaction times compared to conventional heating. This "green chemistry" approach can also lead to higher yields.

Reaction Scheme:

Synthesis_Ultrasound cluster_reactants Reactants undecylenic_acid Undec-10-enoic Acid sulfuric_acid Conc. H₂SO₄ (cat.) tert_butanol tert-Butanol product tert-Butyl Undec-10-enoate sulfuric_acid->product Ultrasound, RT

Figure 2: Synthesis of tert-Butyl Undec-10-enoate via Ultrasound-Assisted Esterification.

Experimental Protocol:

  • Reaction Mixture: In a sonication vessel, combine undec-10-enoic acid (1.0 eq), tert-butanol (as both reactant and solvent, in large excess), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Sonication: Immerse the vessel in an ultrasonic bath and sonicate the mixture at room temperature. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extraction and Washing: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain tert-butyl undec-10-enoate.

Causality Behind Experimental Choices:

  • Ultrasound: The use of ultrasound provides the energy for the reaction through acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating the reaction rate.

  • Excess tert-Butanol: A large excess of tert-butanol serves as both a reactant and a solvent, driving the equilibrium towards the product side.

  • Sulfuric Acid: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.

Characterization of tert-Butyl Undec-10-enoate

Thorough characterization is essential to confirm the identity and purity of the synthesized tert-butyl undec-10-enoate. A combination of spectroscopic techniques is typically employed.

Data Presentation: Expected Spectroscopic Data

TechniqueExpected Chemical Shifts / Frequencies
¹H NMR (CDCl₃)δ 5.8 (m, 1H, -CH=CH₂), δ 4.9 (m, 2H, -CH=CH ₂), δ 2.1 (t, 2H, -CH ₂-COO-), δ 2.0 (q, 2H, -CH ₂-CH=CH₂), δ 1.4 (s, 9H, -C(CH ₃)₃), δ 1.2-1.6 (m, 12H, -(CH ₂)₆-)
¹³C NMR (CDCl₃)δ 173.5 (C=O), δ 139.2 (=CH), δ 114.1 (=CH₂), δ 80.0 (O-C (CH₃)₃), δ 34.4, 33.8, 29.4, 29.1, 29.0, 28.9, 25.1 (aliphatic CH₂), δ 28.2 (C(C H₃)₃)
FTIR (neat)~3077 cm⁻¹ (=C-H stretch), ~2978, 2928, 2855 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (C=O stretch), ~1641 cm⁻¹ (C=C stretch), ~1150 cm⁻¹ (C-O stretch)
Mass Spec (EI) M⁺ not always observed, characteristic fragments at m/z [M-56]⁺ (loss of isobutylene), [M-101]⁺ (loss of tert-butoxycarbonyl group)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's magnetic field strength. The provided data is based on typical values for similar compounds.[3][4]

Polymerization of tert-Butyl Undec-10-enoate

The terminal alkene functionality of tert-butyl undec-10-enoate makes it a suitable monomer for addition polymerization. The bulky tert-butyl group is expected to influence the polymerization kinetics and the properties of the resulting polymer. Radical polymerization is a common and versatile method for polymerizing vinyl monomers.

Polymerization Scheme:

Polymerization cluster_reactants Reactants monomer n (tert-Butyl Undec-10-enoate) initiator Initiator (e.g., AIBN) polymer Poly(tert-butyl undec-10-enoate) initiator->polymer Heat

Figure 3: Radical Polymerization of tert-Butyl Undec-10-enoate.

Experimental Protocol: Bulk Radical Polymerization

  • Monomer Purification: Purify the tert-butyl undec-10-enoate monomer by passing it through a column of basic alumina to remove any inhibitor.

  • Initiator Addition: In a reaction vessel, add the purified monomer and the radical initiator, such as azobisisobutyronitrile (AIBN) (0.1-1 mol%).

  • Degassing: Degas the mixture by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN). The viscosity of the mixture will increase as the polymerization proceeds.

  • Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature and dissolve the viscous polymer in a suitable solvent like tetrahydrofuran (THF). Precipitate the polymer by pouring the solution into a non-solvent, such as methanol or a methanol/water mixture.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Characterization of Poly(tert-butyl undec-10-enoate):

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[5]

  • Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) can be measured using Differential Scanning Calorimetry (DSC). The bulky tert-butyl group is expected to increase the Tg of the polymer compared to its n-butyl counterpart due to restricted chain mobility.

  • Structure Confirmation: The polymer structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy, which will show the disappearance of the vinyl proton signals and the appearance of a broad polymer backbone signal.

Influence of the tert-Butyl Group on Polymer Properties:

The presence of the bulky tert-butyl group in the side chain is anticipated to impart several key properties to the polymer:

  • Increased Glass Transition Temperature (Tg): The steric hindrance of the tert-butyl group restricts the rotational freedom of the polymer backbone, leading to a higher Tg compared to polymers with less bulky side chains.

  • Enhanced Thermal Stability: The tert-butyl group can improve the thermal stability of the polymer.

  • Hydrophobicity: The non-polar nature of the tert-butyl group will increase the hydrophobicity of the polymer.

  • Solubility: The polymer is expected to be soluble in common organic solvents like THF, toluene, and chloroform.[6]

Applications in Drug Development and Beyond

The unique combination of a long aliphatic chain and a cleavable tert-butyl ester group makes tert-butyl undec-10-enoate and its polymer derivatives attractive for various applications, particularly in the pharmaceutical and biomedical fields.

Drug Delivery Vehicles

Long-chain fatty acids and their esters have been explored as components of drug delivery systems to enhance the bioavailability of poorly soluble drugs.[7] The lipophilic nature of tert-butyl undec-10-enoate can be leveraged in several ways:

  • Prodrugs: The carboxylic acid of a drug molecule can be esterified with a long-chain alcohol like undecenol, and the resulting ester can be further modified. The tert-butyl ester of undec-10-enoic acid itself could be a precursor to such linkers.

  • Controlled Release Formulations: Fatty acid-based matrices can be used to control the release of encapsulated drugs.[8] Polymers derived from tert-butyl undec-10-enoate could form hydrophobic matrices that slowly release the entrapped drug upon hydrolysis of the ester bond or through diffusion. The rate of hydrolysis of the tert-butyl ester can be tuned by the local pH, offering a potential mechanism for triggered drug release in specific physiological environments.

Conceptual Drug Delivery System:

Drug_Delivery cluster_formulation Polymer Matrix cluster_release Release Mechanisms polymer Poly(tert-butyl undec-10-enoate) hydrolysis Acid-Catalyzed Hydrolysis (e.g., in acidic tumor microenvironment) polymer->hydrolysis Degradation drug Hydrophobic Drug (Encapsulated) diffusion Slow Diffusion drug->diffusion Release hydrolysis->drug Release

Figure 4: Conceptual Model of a Drug Delivery System Based on Poly(tert-butyl undec-10-enoate).

Other Potential Applications
  • Cosmetics and Personal Care: As an emollient and skin-conditioning agent, similar to its n-butyl counterpart.[9]

  • Specialty Polymers and Coatings: The monomer can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymers for applications in coatings, adhesives, and specialty plastics.[9]

  • Chemical Intermediate: The bifunctional nature of the molecule (alkene and ester) makes it a useful intermediate for the synthesis of more complex molecules.

Conclusion and Future Outlook

Tert-butyl undec-10-enoate represents a promising bio-based platform molecule with a unique combination of features. Its synthesis from renewable resources, coupled with the versatile reactivity of its terminal alkene and the tunable properties imparted by the tert-butyl ester, opens up a wide array of possibilities for innovation. While further research is needed to fully elucidate the properties of poly(tert-butyl undec-10-enoate) and to explore its applications in drug delivery in more detail, the foundational knowledge presented in this guide provides a strong starting point for researchers and developers. The continued exploration of such bio-derived monomers will be crucial in the development of more sustainable and high-performance materials for the future.

References

  • Organic Syntheses Procedure. tert-BUTYLCYANOKETENE. [Link]

  • Organic Syntheses Procedure. tert-BUTYL HYPOCHLORITE. [Link]

  • MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

  • Organic Syntheses Procedure. An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. [Link]

  • Organic Syntheses Procedure. [Link]

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  • Organic Syntheses Procedure. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-. [Link]

  • Eureka | Patsnap. Preparation method and application of tert-butyl acetylene. [Link]

  • ResearchGate. FT-IR spectrum of synthesized t-butyl esters of higher fatty acids... [Link]

  • ResearchGate. Methyl 10-undecenoate as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide) | Request PDF. [Link]

  • NIH. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • NIH. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. [Link]

  • ResearchGate. 1 H NMR spectrum (500 MHz, CD 3 Cl) of t-butyl undecylenate in the range 4.8-6 ppm. [Link]

  • PubChem. p-Tolyl undec-10-enoate | C18H26O2 | CID 105903. [Link]

  • doc brown's advanced organic chemistry revision notes. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram. [Link]

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Foundational

Tert-butyl undec-10-enoate: A Bifunctional Linker for Advanced Drug Modalities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of targeted therapeutics, the rational design of linker molecules is paramount to achieving optimal ef...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted therapeutics, the rational design of linker molecules is paramount to achieving optimal efficacy, stability, and pharmacokinetic profiles. Tert-butyl undec-10-enoate is emerging as a valuable synthetic building block, offering a unique combination of a protected carboxylic acid and a terminal alkene. This guide provides an in-depth analysis of its chemical properties, synthesis, commercial availability, and strategic applications in the development of sophisticated drug constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). We will explore the causality behind its utility, providing field-proven insights and detailed protocols to empower researchers in leveraging this versatile molecule.

Introduction: The Strategic Importance of Tert-butyl undec-10-enoate

Tert-butyl undec-10-enoate (CAS No. 93757-41-6) is a long-chain fatty acid ester characterized by two key functional groups: a tert-butyl ester at one end and a terminal vinyl group at the other. This bifunctional nature is the cornerstone of its utility in modern drug development.

  • The Tert-butyl Ester: This bulky group serves as a robust protecting group for the carboxylic acid.[1] Its excellent stability against nucleophiles and reducing agents, coupled with its facile removal under specific acidic conditions, allows for selective deprotection late in a synthetic sequence.[1] This is critical for revealing a reactive carboxylic acid handle for conjugation to a protein ligand or payload.

  • The Terminal Alkene: The undec-10-enoate moiety provides a versatile chemical handle for a wide array of subsequent modifications. This includes, but is not limited to, thiol-ene "click" reactions, hydroboration-oxidation, ozonolysis, and metathesis, enabling covalent attachment to the second component of a heterobifunctional molecule.

This dual functionality makes it an ideal precursor for constructing the linker component of complex therapeutic agents, where precise control over connectivity and stability is essential for success.

Physicochemical and Spectroscopic Profile

Verifying the identity and purity of starting materials is a foundational principle of chemical synthesis. The following data provides the key identifiers and expected spectroscopic characteristics for tert-butyl undec-10-enoate.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 93757-41-6[2]
Molecular Formula C₁₅H₂₈O₂[2]
Molecular Weight 240.38 g/mol [2]
Appearance Typically a clear, colorless to pale yellow liquid[3]
Storage Sealed in dry, Room Temperature[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of tert-butyl undec-10-enoate. While a specific spectrum for this exact compound is not publicly available in the search results, data for analogous structures allows for an accurate prediction of its key spectral features.[4][5][6][7]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a sharp singlet at ~1.4 ppm integrating to 9H), the terminal vinyl group (multiplets between 4.9 and 5.9 ppm integrating to 3H), and a series of multiplets for the long aliphatic chain protons between ~1.2 and 2.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum will be distinguished by the quaternary carbon and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), the two sp² carbons of the terminal alkene (~114 ppm and ~139 ppm), the ester carbonyl carbon (~173 ppm), and multiple signals for the aliphatic chain carbons.

Researchers should always acquire their own analytical data (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the identity and purity of any procured or synthesized batch.

Synthesis of Tert-butyl undec-10-enoate

The synthesis of tert-butyl undec-10-enoate can be approached in several ways, primarily involving the esterification of 10-undecenoic acid. A common and effective laboratory-scale method involves the conversion of the carboxylic acid to an acid chloride followed by reaction with tert-butanol.[8] An alternative, more modern approach involves direct tert-butylation using tert-butyl acetate catalyzed by a strong acid promoter like bis(trifluoromethanesulfonyl)imide (Tf₂NH).[1][9]

Experimental Protocol: Synthesis via 10-Undecenoyl Chloride

This two-step protocol is reliable and proceeds through a well-established mechanism. It involves the initial activation of the carboxylic acid with thionyl chloride, followed by esterification.

Step 1: Formation of 10-Undecenoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas scrubber), add 10-undecenoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 70 °C for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Remove the excess thionyl chloride under reduced pressure to yield the crude 10-undecenoyl chloride, which is often used directly in the next step.

Step 2: Esterification with tert-Butanol

  • Dissolve the crude 10-undecenoyl chloride in an anhydrous, non-protic solvent such as dichloromethane (DCM) in a separate flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve tert-butanol (1.5 eq) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq) in anhydrous DCM.

  • Add the tert-butanol solution dropwise to the cooled acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure tert-butyl undec-10-enoate.

SynthesisWorkflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification A 10-Undecenoic Acid R1 10-Undecenoyl Chloride A->R1 70°C B Thionyl Chloride (SOCl₂) B->R1 P tert-Butyl undec-10-enoate R1->P DCM, 0°C to RT C tert-Butanol C->P D Pyridine D->P

Figure 1: Synthesis workflow for tert-butyl undec-10-enoate.

Commercial Availability and Suppliers

Tert-butyl undec-10-enoate is available from several chemical suppliers, typically for research and development purposes. When sourcing this reagent, it is crucial to request a certificate of analysis (CoA) to verify its purity and identity.

Table 2: Selected Commercial Suppliers

SupplierWebsiteNotes
Sunway Pharm Ltd www.3wpharm.comLists CAS 93757-41-6 with 97% purity.[2]
BLD Pharm www.bldpharm.comProvides documentation including NMR and HPLC data.[10]
FUJIFILM Wako Chemicals www.fujifilm.com/ffwkA well-established supplier of research chemicals.[11]
Chem-Impex www.chemimpex.comLists the related butyl undec-10-enoate with pricing.[3]
ChemUniverse www.chemuniverse.comOffers bulk quote requests.[12]

Note: Availability and pricing are subject to change. Researchers should contact suppliers directly for current information.

Applications in Drug Development: A Versatile Linker Precursor

The true power of tert-butyl undec-10-enoate lies in its application as a versatile linker precursor for constructing heterobifunctional molecules like PROTACs and ADCs.[13][]

  • PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[15][16] They consist of a target-binding ligand and an E3-binding ligand joined by a chemical linker.

  • ADCs are composed of a monoclonal antibody, a cytotoxic payload, and a linker that connects them.[17] The linker's stability in circulation and its cleavability inside the target cell are critical design features.[17][18][19]

The structure of tert-butyl undec-10-enoate is ideally suited for linker synthesis. The long aliphatic chain provides spatial separation between the two ends of the bifunctional molecule, which is often crucial for facilitating the formation of the productive ternary complex in PROTACs.[16]

Conceptual Workflow: Incorporation into a PROTAC

The following workflow illustrates how tert-butyl undec-10-enoate can be used to synthesize a PROTAC linker and the final conjugate.

  • Alkene Functionalization: The terminal alkene is first functionalized. For example, a thiol-ene reaction with a protected amino-thiol (e.g., N-Boc cysteamine) would install a protected amine, which can later be used to attach the E3 ligase ligand.

  • Ester Deprotection: The tert-butyl ester is selectively removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free carboxylic acid.

  • First Conjugation: The newly exposed carboxylic acid is activated (e.g., with HATU or EDC) and coupled to the amine-containing target protein ligand via amide bond formation.

  • Amine Deprotection: The protecting group on the amine installed in Step 1 (e.g., Boc group) is removed.

  • Second Conjugation: The now-free amine is coupled to the carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide or VHL ligand derivative) to complete the synthesis of the PROTAC molecule.

PROTAC_Workflow start tert-Butyl undec-10-enoate step1 Alkene Functionalization e.g., Thiol-ene reaction with N-Boc cysteamine start->step1:f0 intermediate1 Intermediate with protected amine and tert-butyl ester step1:f1->intermediate1 step2 Ester Deprotection TFA / DCM intermediate1->step2:f0 intermediate2 Linker with free acid and protected amine step2:f1->intermediate2 step3 First Conjugation (Amide Coupling) Target Ligand-NH₂ intermediate2->step3:f0 intermediate3 Target-Linker conjugate with protected amine step3:f1->intermediate3 step4 Amine Deprotection Removal of Boc group intermediate3->step4:f0 intermediate4 Target-Linker conjugate with free amine step4:f1->intermediate4 step5 Second Conjugation (Amide Coupling) E3 Ligand-COOH intermediate4->step5:f0 final Final PROTAC Molecule step5:f1->final

Figure 2: Conceptual workflow for PROTAC synthesis.

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for tert-butyl undec-10-enoate was not found, general precautions for similar long-chain esters and tert-butylated compounds should be followed.[20][21][22]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place.[2][22] Sunway Pharm recommends storage at room temperature.[2] As with many esters, prolonged storage may lead to hydrolysis if exposed to moisture.

  • Stability: The compound is generally stable under recommended storage conditions.[20] Avoid strong oxidizing agents, strong acids, and strong bases. The tert-butyl ester is sensitive to strong acidic conditions, which will cause deprotection.

Conclusion

Tert-butyl undec-10-enoate represents a highly valuable and versatile building block for chemists in the field of drug development. Its orthogonal protecting group strategy, embedded within a long aliphatic chain, provides a reliable platform for the synthesis of complex linkers for ADCs, PROTACs, and other targeted therapies. By understanding its chemical properties, synthesis, and strategic applications, researchers can effectively incorporate this molecule into their synthetic arsenal to build the next generation of precision medicines.

References

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  • A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity. PubMed.
  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjug
  • Current ADC Linker Chemistry. PubMed Central (NIH).
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Exploratory

An In-Depth Technical Guide to the Safe Handling of tert-Butyl undec-10-enoate

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl undec-10-enoate (CAS 93757-41-6) is a long-chain unsaturated ester increasingly utilized in organic synthesis, polymer chemistry, an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl undec-10-enoate (CAS 93757-41-6) is a long-chain unsaturated ester increasingly utilized in organic synthesis, polymer chemistry, and as a building block in the development of novel therapeutic agents and drug delivery systems. Its unique structure, combining a flexible C11 backbone with a terminal alkene and a bulky tert-butyl ester group, offers specific reactivity and physicochemical properties. However, like any specialized chemical, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure laboratory safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

Correct identification is the first step in any safety protocol. The properties listed below have been compiled from various chemical supplier databases.

PropertyValueSource(s)
Chemical Name tert-Butyl undec-10-enoate[1][2]
CAS Number 93757-41-6[1][2][3]
Molecular Formula C₁₅H₂₈O₂[2]
Molecular Weight 240.38 g/mol [2]
Synonyms 10-Undecenoic acid, 1,1-dimethylethyl ester; 10-Undecenoic acid tert-butyl ester[1][2]
Appearance Likely a colorless to pale yellow liquid (inferred from butyl undec-10-enoate)[4]
Storage Temperature 2-8°C, Sealed in a dry environment[3]
Section 2: Hazard Identification and Toxicological Profile

A formal GHS classification for tert-butyl undec-10-enoate is not established. The following hazard assessment is inferred from its constituent parts.

2.1 Flammability Hazards

The presence of the tert-butyl ester group strongly suggests that this compound should be treated as a flammable liquid . tert-Butyl acetate, a structural analog, is classified as a Highly Flammable Liquid (H225) with a flash point of 15.5-22°C.[5][6][7] Vapors can be heavier than air and may travel to an ignition source, causing a flashback.[5][8]

Inferred GHS Classification: Flammable Liquid, Category 2 or 3.

  • Causality: Short-chain esters, particularly those with volatile alcohol groups like tert-butanol, tend to have low flash points. While the long undecenoate chain will increase the boiling point and flash point compared to tert-butyl acetate, it must be handled as a fire risk.

2.2 Health Hazards
  • Skin and Eye Irritation: The parent molecule, 10-undecenoic acid, is a known skin and eye irritant (H315: Causes skin irritation; H319: Causes serious eye irritation).[9][10][11][12] It is therefore prudent to assume tert-butyl undec-10-enoate may cause, at a minimum, moderate skin and eye irritation upon contact.[11] Prolonged or repeated exposure could lead to dermatitis or skin dryness.[5][8]

  • Inhalation: Vapors may cause respiratory tract irritation.[5][11] High concentrations of vapors from similar esters can lead to central nervous system effects such as headache, dizziness, and drowsiness.[8][13]

Inferred GHS Classification:

  • Skin Irritation, Category 2

  • Eye Irritation, Category 2A

  • Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory irritation)

2.3 Environmental Hazards

10-Undecenoic acid is classified as toxic to aquatic life with long-lasting effects.[9][12] While esterification can sometimes alter toxicity, it is best practice to prevent the release of tert-butyl undec-10-enoate into the environment.[10]

Inferred GHS Classification: Hazardous to the Aquatic Environment, Chronic, Category 2 or 3.

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure prevention is critical.

3.1 Engineering Controls
  • Ventilation: All handling of tert-butyl undec-10-enoate should be conducted in a well-ventilated area. For procedures involving heating or potential aerosol generation, a certified chemical fume hood is mandatory.[9][14]

  • Ignition Source Control: All sources of ignition—open flames, spark-producing equipment, and hot surfaces—must be strictly prohibited from the handling area.[8][13] Use only explosion-proof electrical and ventilating equipment.[7][13]

  • Static Discharge Prevention: Metal containers and transfer lines must be grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.[8][13][14] Use non-sparking tools for opening and closing containers.[13][14]

  • Eyewash and Safety Shower: Ensure immediate access to a functional eyewash station and safety shower in the laboratory.[9]

3.2 Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

Diagram 1: PPE Selection Workflow A flowchart for ensuring appropriate PPE is chosen before beginning work.

PPE_Workflow cluster_prep Pre-Experiment Risk Assessment cluster_selection PPE Selection cluster_check Final Check A Identify Task: Handling tert-Butyl undec-10-enoate B Review Hazards: - Flammable Liquid - Skin/Eye Irritant - Inhalation Risk A->B C Assess Exposure Potential (Quantity, Temperature, Aerosolization) B->C D Eye Protection: Chemical Safety Goggles (ANSI Z87.1) C->D E Hand Protection: Nitrile or Butyl Rubber Gloves C->E F Body Protection: Flame-Resistant Lab Coat C->F G Respiratory Protection (If outside fume hood or risk of high vapor concentration) C->G Conditional H Inspect PPE for damage I Confirm proper fit and function H->I J Proceed with Experiment I->J

Table of Recommended Personal Protective Equipment

Protection TypeSpecificationRationale and Best Practices
Eye/Face Chemical safety goggles (ANSI Z87.1 approved). A face shield is recommended if there is a splash hazard.Protects against splashes and vapors. Standard safety glasses are insufficient.[5][14]
Hand Nitrile or butyl rubber gloves.Provides a barrier against skin irritation. Check glove manufacturer's data for chemical resistance. Inspect gloves for any signs of degradation before use and replace them immediately if compromised.[5][11]
Body Flame-resistant laboratory coat.Protects skin and clothing from splashes and provides a layer of protection in case of a flash fire.[11]
Respiratory Not typically required if handled within a fume hood. If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge.Prevents inhalation of irritating or harmful vapors.[6][9]
Section 4: Safe Handling and Storage Protocols
4.1 Laboratory Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are active and all required PPE is donned correctly. Clear the workspace of unnecessary items and all ignition sources.

  • Aliquotting: When transferring the liquid, use grounded and bonded containers to prevent static discharge.[8] Perform transfers in a fume hood to control vapor release.

  • Heating: If heating is required (e.g., for a reaction), use a heating mantle or oil bath with temperature control. Never use an open flame.[2]

  • Post-Handling: After use, tightly close the container.[8][13] Wash hands thoroughly with soap and water, even if gloves were worn.[14] Decontaminate the work surface.

4.2 Storage Protocol
  • Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[8][14]

  • Container: Keep in the original, tightly sealed container.[13]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5][11]

  • Temperature: Adhere to the recommended storage temperature of 2-8°C to minimize vapor pressure.[3]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Diagram 2: Emergency Response Workflow A flowchart detailing immediate actions for spills, fire, and personal exposure.

Emergency_Response Start EMERGENCY (Spill, Fire, Exposure) Spill Small Spill Start->Spill Fire Fire Start->Fire Exposure Personal Exposure Start->Exposure Spill_Action1 Alert personnel, restrict access. Ensure no ignition sources. Spill->Spill_Action1 Spill_Action2 Don appropriate PPE (respirator, gloves, goggles). Spill_Action1->Spill_Action2 Spill_Action3 Cover with inert absorbent (sand, vermiculite). Spill_Action2->Spill_Action3 Spill_Action4 Collect into sealed container using non-sparking tools. Spill_Action3->Spill_Action4 Spill_Action5 Dispose as hazardous waste. Spill_Action4->Spill_Action5 Fire_Action1 Activate fire alarm. Alert everyone to evacuate. Fire->Fire_Action1 Fire_Action2 If small and trained, use CO₂, dry chemical, or alcohol-resistant foam extinguisher. Fire_Action1->Fire_Action2 Fire_Action3 DO NOT use water jet. Cool nearby containers with water spray. Fire_Action2->Fire_Action3 Fire_Action4 Evacuate and call emergency services. Fire_Action3->Fire_Action4 Inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms persist. Exposure->Inhalation Skin Skin Contact: Remove contaminated clothing. Flush skin with water for 15 mins. Exposure->Skin Eye Eye Contact: Immediately flush with water for 15 mins, holding eyelids open. Seek immediate medical attention. Exposure->Eye

5.1 First-Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult or symptoms like dizziness persist, seek immediate medical attention.[15]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[10][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

5.2 Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8][15]

  • Unsuitable Media: Do not use a direct jet of water, as it may spread the flammable liquid.[10] Water spray can be used to cool fire-exposed containers.[8]

  • Specific Hazards: Combustion may produce toxic gases such as carbon monoxide and carbon dioxide.[14] Containers may explode if heated.[8]

5.3 Accidental Release Measures
  • Small Spills: Evacuate unnecessary personnel and eliminate all ignition sources. Wearing appropriate PPE, contain the spill and absorb it with a non-combustible material like sand, earth, or vermiculite.[14][16] Collect the material using non-sparking tools and place it in a sealed, labeled container for disposal.[16]

  • Large Spills: Evacuate the area immediately and contact your institution's emergency response team.

Section 6: Disposal Considerations

All waste containing tert-butyl undec-10-enoate must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials (e.g., absorbent, gloves) in accordance with all local, state, and federal regulations.[11]

  • Do not dispose of it down the drain or into the environment.[14] Use a licensed hazardous waste disposal company.

Section 7: References
  • New Jersey Department of Health. (n.d.). Hazard Summary: tert-Butyl Acetate. Retrieved from nj.gov.

  • Arkema. (2013, February 10). GPS Safety Summary: Undec-10-enoic acid. Retrieved from arkema.com.

  • International Labour Organization & World Health Organization. (n.d.). International Chemical Safety Card 1445: tert-BUTYL ACETATE. Retrieved from inchem.org.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10908, tert-Butyl acetate. Retrieved from PubChem.

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: tert-Butyl acetate. Retrieved from CDC.

  • National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: TERT-BUTYL ACETATE. Retrieved from NOAA.

  • Synerzine. (2021, January 14). Safety Data Sheet: 10-Undecenoic acid. Retrieved from synerzine.com.

  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 10-Undecenoic acid. Retrieved from scbt.com.

  • Environmental Working Group. (n.d.). Skin Deep: UNDECYLENIC ACID. Retrieved from ewg.org.

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 10-Undecylenic acid. Retrieved from chemos.de.

  • NIC Industries. (2022, December 30). Safety Data Sheet: Tert-butyl acetate. Retrieved from nicindustries.com.

  • BLD Pharm. (n.d.). Product Information: tert-Butyl undec-10-enoate (93757-41-6). Retrieved from bldpharm.com.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61027, Butyl 10-undecenoate. Retrieved from PubChem.

  • AK Scientific, Inc. (n.d.). Product Information: tert-Butyl undec-10-enoate (93757-41-6). Retrieved from aksci.com.

  • United Initiators. (2020, July 17). Safety Data Sheet. Retrieved from united-initiators.com.

  • Sunway Pharm Ltd. (n.d.). Product Information: tert-Butyl undec-10-enoate (93757-41-6). Retrieved from 3wpharm.com.

  • Synerzine. (2018, June 22). Safety Data Sheet: 10-Undecenoic acid, butyl ester. Retrieved from synerzine.com.

  • NIC Industries. (n.d.). Safety Data Sheet: Tert-butyl acetate. Retrieved from nicindustries.com.

  • The Good Scents Company. (n.d.). Information on butyl undecylenate. Retrieved from thegoodscentscompany.com.

  • The Good Scents Company. (n.d.). Information on 10-undecenoic acid. Retrieved from thegoodscentscompany.com.

  • ChemCentral. (2019, September 1). Safety Data Sheet: TERT BUTYL ACETATE. Retrieved from chemcentral.com.

  • World Health Organization. (1998). JECFA Evaluations: BUTYL 10-UNDECENOATE. Retrieved from who.int.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and High-Yield Protocol for the Synthesis of Tert-Butyl 10-Undecenoate

Introduction 10-Undecenoic acid, a C11 unsaturated fatty acid, is a versatile bio-based chemical building block derived from the pyrolysis of ricinoleic acid from castor oil.[1] Its terminal double bond and carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

10-Undecenoic acid, a C11 unsaturated fatty acid, is a versatile bio-based chemical building block derived from the pyrolysis of ricinoleic acid from castor oil.[1] Its terminal double bond and carboxylic acid functionality make it a valuable precursor for pharmaceuticals, polymers like Nylon-11, personal care products, and antifungal treatments.[1] In the realm of multi-step organic synthesis, the protection of the carboxylic acid group is often a critical step to prevent unwanted side reactions.

The tert-butyl ester is a premier choice for protecting carboxylic acids due to its exceptional stability across a wide range of nucleophilic and reducing conditions.[2][3] Crucially, it can be cleaved cleanly under mild acidic conditions, often with reagents like trifluoroacetic acid (TFA), to regenerate the parent carboxylic acid.[3] This combination of stability and facile removal makes it an indispensable tool for drug development and complex molecule synthesis.

This application note provides a detailed, field-proven protocol for the efficient esterification of 10-undecenoic acid to its tert-butyl ester. We will delve into a modern, safe, and high-yield method that eschews hazardous reagents like isobutylene gas or the equilibrium-limited challenges of direct condensation with tert-butanol. The resulting product, tert-butyl 10-undecenoate, has applications as an antifungal agent and as a monomer in specialty polymer production.[4][5]

Principle and Mechanism

The synthesis of tert-butyl esters does not typically follow the classic Fischer esterification mechanism, which is inefficient for sterically hindered tertiary alcohols.[6] Instead, the reaction proceeds via the formation of a stabilized tertiary carbocation. In the presence of a strong acid catalyst, a tert-butyl source generates a tert-butyl cation. This electrophilic intermediate is then intercepted by the nucleophilic carboxylic acid to form the ester.

A highly effective and contemporary approach utilizes tert-butyl acetate as both the tert-butylating agent and the reaction solvent, with a catalytic amount of a strong Brønsted acid.[2][7] We have selected bis(trifluoromethanesulfonyl)imide (Tf₂NH) as the catalyst for this protocol due to its remarkable efficacy at low catalytic loadings, leading to faster reaction times and higher yields compared to traditional methods.[7][8]

The key steps of the mechanism are:

  • Protonation of tert-butyl acetate by the strong acid catalyst (Tf₂NH).

  • Elimination of acetic acid to form the highly reactive tert-butyl cation.

  • Nucleophilic attack by the oxygen of the 10-undecenoic acid's carboxyl group on the tert-butyl cation.

  • Deprotonation to yield the final product, tert-butyl 10-undecenoate, and regenerate the catalyst.

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success and safety of this protocol.

Reagent/MaterialFormulaMW ( g/mol )PropertiesSafety Information
10-Undecenoic AcidC₁₁H₂₀O₂184.28mp: 23 °C, bp: 275 °CCauses skin and eye irritation.[1]
Tert-butyl acetateC₆H₁₂O₂116.16bp: 98 °C, d: 0.866 g/mLHighly flammable liquid and vapor. Causes eye irritation.
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)C₂HF₆NO₄S₂281.15mp: -90 °C, bp: 257 °CCauses severe skin burns and eye damage.
Dichloromethane (DCM)CH₂Cl₂84.93bp: 39.6 °C, d: 1.326 g/mLMay cause cancer. Causes skin and eye irritation.
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous solutionNot classified as hazardous.
Anhydrous Magnesium SulfateMgSO₄120.37White crystalline solidNot classified as hazardous.
Silica Gel (for chromatography)SiO₂60.08230-400 meshMay cause respiratory tract irritation.
HexaneC₆H₁₄86.18bp: 69 °C, d: 0.659 g/mLHighly flammable. May be fatal if swallowed and enters airways.
Ethyl AcetateC₄H₈O₂88.11bp: 77.1 °C, d: 0.902 g/mLHighly flammable liquid and vapor. Causes serious eye irritation.

Detailed Experimental Protocol

This protocol is designed for a ~0.6 mmol scale reaction. It can be scaled accordingly, with appropriate adjustments to reagent quantities and glassware size.

Reaction Setup
  • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 10-undecenoic acid (108 mg, 0.587 mmol).

  • Add tert-butyl acetate (t-BuOAc) (5.9 mL) to the flask to dissolve the starting material. The concentration should be approximately 0.1 M.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate small vial, prepare a stock solution of the catalyst by dissolving bis(trifluoromethanesulfonyl)imide (Tf₂NH) (3.3 mg, 0.012 mmol, 2 mol%) in dichloromethane (DCM) (0.15 mL).

Reaction Execution
  • While stirring the 10-undecenoic acid solution at 0 °C, add the prepared Tf₂NH catalyst solution dropwise.

  • Allow the reaction mixture to stir at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours. Use a mobile phase of 10:1 Hexane:Ethyl Acetate. The product ester will have a higher Rf value than the starting carboxylic acid. The reaction is typically complete within 16-24 hours.

Workup and Extraction
  • Once the reaction is complete (as indicated by TLC), slowly and carefully add the reaction mixture to a beaker containing 7 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C. Caution: CO₂ evolution (effervescence) will occur as the acid is neutralized.

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers.

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification
  • Purify the resulting crude oil by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexane.

  • Load the crude product onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane, then 50:1, 20:1, and finally 10:1 Hexane:EtOAc) to isolate the pure product.

  • Collect the fractions containing the product (identified by TLC) and concentrate under reduced pressure to yield tert-butyl 10-undecenoate as a colorless oil.

Data Presentation and Visualization

Key Reaction Parameters
ParameterValue
Substrate10-Undecenoic Acid
Reagent/SolventTert-butyl Acetate
CatalystBis(trifluoromethanesulfonyl)imide (Tf₂NH)
Catalyst Loading2 mol%
Temperature0 °C
Reaction Time16-24 hours
Expected Yield>75%[2]
Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve 10-Undecenoic Acid in t-BuOAc setup Combine & Cool Flask to 0 °C prep_acid->setup prep_cat Prepare Tf2NH Solution in DCM addition Add Catalyst Solution Dropwise prep_cat->addition setup->addition stir Stir at 0 °C (16-24h) addition->stir monitor Monitor by TLC stir->monitor quench Quench with sat. NaHCO3 monitor->quench extract Extract with DCM quench->extract dry Dry (MgSO4) & Concentrate extract->dry purify Flash Column Chromatography dry->purify characterize Characterize Product (NMR, FTIR, MS) purify->characterize

Caption: Workflow for the synthesis of tert-butyl 10-undecenoate.

Discussion: Rationale and Validation

  • Choice of Reagents: The selection of tert-butyl acetate as both reagent and solvent is a key aspect of this protocol's efficiency.[7] It provides a large excess of the tert-butylating agent, driving the reaction towards completion. Using the highly acidic but non-nucleophilic catalyst Tf₂NH at a low loading (2 mol%) ensures rapid formation of the reactive tert-butyl cation without promoting significant side reactions, a marked improvement over stoichiometric or hazardous reagents used in older methods.[2][7]

  • Temperature Control: Maintaining the reaction at 0 °C is crucial for controlling the reactivity of the system.[8] While the tert-butyl cation is relatively stable, lower temperatures help suppress potential side reactions such as polymerization of the terminal alkene or other undesired pathways, ensuring a cleaner reaction profile and simplifying purification.

  • Self-Validating Protocol: This protocol incorporates multiple checkpoints to ensure success.

    • TLC Monitoring: Provides real-time validation of the reaction's progress, allowing the researcher to confirm the consumption of the starting material and the formation of a new, less polar product before proceeding to the workup phase.

    • Neutralizing Workup: The quench with saturated sodium bicarbonate is a critical validation step. It definitively terminates the reaction by neutralizing the acid catalyst and removes the unreacted acidic starting material, which simplifies the subsequent purification.[8]

    • Chromatographic Purification: Flash column chromatography serves as both a purification and a validation step, separating the desired ester from any non-polar impurities or residual starting materials.

    • Spectroscopic Characterization: The final validation comes from spectroscopic analysis. ¹H NMR, ¹³C NMR, and FTIR analysis will confirm the structure of the tert-butyl 10-undecenoate, verifying the presence of the characteristic tert-butyl group singlet (~1.4 ppm in ¹H NMR) and the ester carbonyl (~170 ppm in ¹³C NMR), alongside the signals for the undecenoate chain.

References

  • Ogasa, C., Kayano, K., & Namba, K. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. Georg Thieme Verlag KG. [Link]

  • Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Synfacts. [Link]

  • Justia Patents. (2018). Preparation of tert-butyl esters of aliphatic carboxylic acids. [Link]

  • Vassilev, N. et al. (2020). A reaction scheme for the ultrasound-assisted esterification of 10-undecylenic acid. ResearchGate. [Link]

  • Crivello, J. V. (1990). Method for making tertiary butyl esters.
  • Ogasa, C., Kayano, K., & Namba, K. (2025). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Request PDF. [Link]

  • Afonso, C. A. M. et al. (2016). Synthesis of Isobutylene and Its Use in Esterification Reactions. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Ideia, P. (2016). Synthesis of Isobutylene and Its Use in Esterification Reactions. ResearchGate. [Link]

  • Vassilev, N. et al. (2020). Application of the Principles of "Green Chemistry" for the Synthesis of 10-Undecylenic Aliphatic Esters with Antimicrobial Activity. ResearchGate. [Link]

  • Organic Syntheses. 10-undecynoic acid. [Link]

  • Jin, J-Z., & Sun, N-B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(9), 5031-5034. [Link]

  • Chemguide. The mechanism for the esterification reaction. [Link]

  • Chemguide. Esterification - alcohols and carboxylic acids. [Link]

  • FooDB. (2010). Butyl 10-undecenoate. [Link]

  • Lakkoju, B., & Vemulapalli, V. (2022). A novel class of bio-lubricants are synthesized by epoxidation of 10-undecylenic acid-based esters. Grasas y Aceites, 73(2), e452. [Link]

  • National Institutes of Health. (2022). Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst. [Link]

  • Yasa, S. R. et al. (2017). Synthesis of 10-undecenoic acid based C22-dimer acid esters and their evaluation as potential lubricant basestocks. ResearchGate. [Link]

  • Wikipedia. Undecylenic acid. [Link]

  • Yasa, S. R. et al. (2016). Synthesis and Characterization of Iso-Undecenoic and Iso-Undecanoic Acids Based Polyol Esters. ResearchGate. [Link]

  • National Institutes of Health. PubChem. Butyl 10-undecenoate. [Link]

  • FEMA. BUTYL 10-UNDECENOATE. [Link]

  • The Good Scents Company. butyl undecylenate. [Link]

Sources

Application

Application Note: Leveraging Tert-butyl undec-10-enoate for Advanced Surface Modification

Introduction: A Versatile Molecule for Tailored Interfaces In the dynamic fields of materials science, biotechnology, and drug development, the ability to precisely control the chemical and physical properties of surface...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Molecule for Tailored Interfaces

In the dynamic fields of materials science, biotechnology, and drug development, the ability to precisely control the chemical and physical properties of surfaces is paramount. Surface modification allows for the creation of interfaces with specific functionalities, enabling applications ranging from biocompatible implants and targeted drug delivery systems to advanced biosensors and corrosion-resistant coatings.[1][2] Tert-butyl undec-10-enoate has emerged as a highly valuable and versatile molecule in this domain. Its unique bifunctional nature, possessing a terminal alkene for surface attachment and a tert-butyl protected carboxylic acid, provides a strategic platform for creating well-defined and functionalizable surfaces.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of tert-butyl undec-10-enoate in surface modification studies. We will delve into the underlying principles, provide detailed experimental protocols for forming self-assembled monolayers (SAMs), and discuss essential characterization techniques. The causality behind experimental choices will be emphasized to ensure a deep understanding and successful implementation of these methodologies.

The Strategic Advantage of Tert-butyl undec-10-enoate

The efficacy of tert-butyl undec-10-enoate in surface modification stems from its molecular architecture. The long alkyl chain (undecyl) promotes the formation of densely packed and ordered self-assembled monolayers (SAMs) through van der Waals interactions, leading to robust and stable surface coatings.[3] The terminal alkene group serves as a versatile anchor for attachment to various substrates, most notably silicon-based materials and hydrogen-terminated surfaces.

Crucially, the carboxylic acid functionality is masked by a tert-butyl protecting group. This chemical "invisibility" is a key advantage, preventing unwanted side reactions during the SAM formation process. The tert-butyl group is stable under a variety of conditions but can be selectively removed under mild acidic conditions to expose the carboxylic acid.[4][5][6] This "post-assembly deprotection" strategy allows for the creation of a reactive surface ready for subsequent bioconjugation or further chemical modification.[7][8][9]

Core Workflow: From Molecule to Functional Surface

The overall process of utilizing tert-butyl undec-10-enoate for creating a functionalized surface can be broken down into three key stages: SAM formation, deprotection, and subsequent functionalization.

Workflow A Tert-butyl undec-10-enoate Solution C SAM Formation A->C B Substrate Preparation B->C D Deprotection (Acid Treatment) C->D Characterization E Carboxylic Acid Terminated Surface D->E Characterization F Bioconjugation (e.g., EDC/NHS coupling) E->F G Functionalized Surface F->G Characterization

Caption: Workflow for surface modification using tert-butyl undec-10-enoate.

Experimental Protocols

Part 1: Formation of a Tert-butyl undec-10-enoate Self-Assembled Monolayer (SAM) on a Gold Surface

While tert-butyl undec-10-enoate's alkene can be used for hydrosilylation on silicon surfaces, a common and illustrative protocol involves its conversion to a thiol for robust SAM formation on gold. This approach is widely applicable in biosensor development.

1.1. Synthesis of 11-mercapto-undecanoic acid tert-butyl ester

This protocol adapts the well-established thiol-ene reaction.

  • Materials:

    • Tert-butyl undec-10-enoate

    • Thioacetic acid

    • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

    • Toluene (anhydrous)

    • Methanol

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas

  • Procedure:

    • In a quartz reaction vessel, dissolve tert-butyl undec-10-enoate (1 equivalent) and thioacetic acid (1.2 equivalents) in anhydrous toluene under an inert atmosphere.

    • Add a catalytic amount of DMPA (e.g., 1-2 mol%).

    • Irradiate the solution with UV light (e.g., 365 nm) at room temperature for 2-4 hours, monitoring the reaction by TLC or GC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the resulting thioester in a mixture of methanol and DCM.

    • Add a solution of NaOH or HCl in methanol to catalyze the transesterification and deprotection of the thioacetate to the free thiol.

    • Monitor the reaction until completion.

    • Neutralize the reaction mixture and extract the product with DCM.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 11-mercapto-undecanoic acid tert-butyl ester.

1.2. Preparation of Gold Substrates

A clean and smooth gold surface is critical for the formation of a high-quality SAM.

  • Materials:

    • Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)

    • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents.

    • Deionized (DI) water (18.2 MΩ·cm)

    • Ethanol (absolute)

  • Procedure:

    • Immerse the gold substrates in piranha solution for 10-15 minutes.

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Rinse with ethanol.

    • Dry the substrates under a stream of nitrogen or argon gas.

    • Use the substrates immediately for SAM formation.

1.3. SAM Formation

  • Materials:

    • 11-mercapto-undecanoic acid tert-butyl ester

    • Anhydrous ethanol

  • Procedure:

    • Prepare a 1-5 mM solution of 11-mercapto-undecanoic acid tert-butyl ester in anhydrous ethanol.

    • Immerse the clean, dry gold substrates in the thiol solution.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

    • After incubation, remove the substrates from the solution.

    • Rinse the substrates thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the SAM-coated substrates under a stream of nitrogen or argon gas.

Part 2: Deprotection of the Tert-butyl Ester to Expose the Carboxylic Acid

This step activates the surface for subsequent conjugation.

  • Materials:

    • SAM-coated substrates from Part 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Prepare a solution of 10-50% TFA in DCM (v/v). The concentration can be optimized based on the desired deprotection rate.

    • Immerse the SAM-coated substrates in the TFA solution for 30-60 minutes at room temperature.[5]

    • Remove the substrates and rinse thoroughly with DCM.

    • Rinse with ethanol.

    • Dry the substrates under a stream of nitrogen or argon gas. The surface is now terminated with carboxylic acid groups.

Part 3: Bioconjugation to the Carboxylic Acid-Terminated SAM

This protocol describes the immobilization of a generic amine-containing biomolecule (e.g., a protein or peptide) using EDC/NHS chemistry.[10][11]

  • Materials:

    • Carboxylic acid-terminated SAM substrates from Part 2

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

    • Phosphate-buffered saline (PBS) (e.g., pH 7.4)

    • Amine-containing biomolecule (e.g., protein, peptide)

    • Ethanolamine or other quenching agent

  • Procedure:

    • Prepare a fresh solution of EDC (e.g., 50 mM) and NHS (e.g., 25 mM) in MES buffer.

    • Immerse the carboxylic acid-terminated SAM substrates in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.

    • Rinse the activated substrates with MES buffer.

    • Immediately immerse the activated substrates in a solution of the amine-containing biomolecule in PBS for 1-2 hours at room temperature or overnight at 4°C.

    • Remove the substrates and rinse with PBS to remove non-covalently bound biomolecules.

    • To deactivate any unreacted NHS-esters, immerse the substrates in a solution of ethanolamine (e.g., 1 M, pH 8.5) for 10-15 minutes.

    • Rinse the substrates with PBS and DI water.

    • Dry the functionalized substrates under a stream of nitrogen or argon gas.

Bioconjugation_Mechanism cluster_0 Surface Activation cluster_1 Amine Coupling COOH Surface-COOH EDC + EDC COOH->EDC Intermediate O-acylisourea intermediate EDC->Intermediate NHS + NHS Intermediate->NHS NHS_ester Surface-NHS ester NHS->NHS_ester Biomolecule Biomolecule-NH2 NHS_ester->Biomolecule Conjugate Surface-CO-NH-Biomolecule Biomolecule->Conjugate

Caption: EDC/NHS coupling mechanism for bioconjugation.

Surface Characterization Techniques

Thorough characterization at each stage of the surface modification process is crucial to validate the success of each step.

Technique Purpose Expected Outcome for Tert-butyl undec-10-enoate SAMs
Contact Angle Goniometry To assess surface wettability and hydrophobicity.Initial SAM: High contact angle (hydrophobic) due to the alkyl chains and tert-butyl group. After Deprotection: Lower contact angle (more hydrophilic) due to the exposed carboxylic acid groups.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of the surface.Initial SAM: Presence of C 1s, O 1s, and S 2p (for thiol on gold). High-resolution C 1s will show peaks for C-C, C-O, and O-C=O. After Deprotection: A shift in the C 1s and O 1s peaks corresponding to the carboxylic acid. After Bioconjugation: Appearance of N 1s peak from the immobilized biomolecule.[12]
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups on the surface.Initial SAM: C-H stretching peaks from the alkyl chain, C=O stretching from the ester. After Deprotection: Disappearance of the tert-butyl C-H peaks and appearance of a broad O-H stretch from the carboxylic acid. After Bioconjugation: Appearance of amide I and amide II bands.
Ellipsometry To measure the thickness of the monolayer.A uniform thickness consistent with the length of the undecyl chain (typically 1.5 - 2.0 nm).
Atomic Force Microscopy (AFM) To visualize the surface topography and morphology.A smooth, uniform surface indicating a well-formed monolayer. Can also be used to measure changes in surface roughness.[13]

Applications in Research and Drug Development

The ability to create well-defined, carboxylic acid-terminated surfaces using tert-butyl undec-10-enoate opens up a vast array of applications:

  • Biosensors: Immobilization of antibodies, enzymes, or nucleic acids for the specific detection of target analytes.[14]

  • Drug Delivery: Functionalization of nanoparticles with targeting ligands to enhance drug delivery to specific cells or tissues.

  • Biomaterials: Creation of biocompatible surfaces on medical implants to reduce non-specific protein adsorption and improve tissue integration.

  • Fundamental Studies: A model system for studying protein-surface interactions, cell adhesion, and other interfacial phenomena.

Conclusion

Tert-butyl undec-10-enoate is a powerful and versatile tool for surface modification. Its unique chemical structure allows for the formation of robust, well-ordered self-assembled monolayers with a protected reactive group that can be selectively activated. The detailed protocols and characterization methods provided in this application note offer a solid foundation for researchers and scientists to successfully employ this molecule in a wide range of applications, from fundamental surface science to the development of advanced biomedical devices and therapeutics. The key to successful surface modification lies in the careful execution of each step and thorough characterization to validate the desired surface functionality.

References

  • Preparation and Characterization of Self-Assembled Monolayers on Germanium Surfaces. Scientific.Net. Available from: [Link]

  • SELF ASSEMBLED MONOLAYERS -A REVIEW. International Journal of ChemTech Research. Available from: [Link]

  • Characterization of Self-Assembled Monolayers on a Ruthenium Surface. PMC - NIH. Available from: [Link]

  • Structure and growth of self-assembling monolayers. Quantum Chemistry Laboratory. Available from: [Link]

  • Characterization of Self-Assembled Monolayers for Biosensor Applications. Langmuir. Available from: [Link]

  • Self-assembled monolayers (SAMs) of carboxylic acids: an overview. De Gruyter. Available from: [Link]

  • What is the protocol for attaching biotinylated thiol to gold surface? ResearchGate. Available from: [Link]

  • Self Assembled Monolayer Reagent Carboxylic acid-SAM Formation Reagent. Dojindo. Available from: [Link]

  • Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics. PMC - NIH. Available from: [Link]

  • Surface modification of gold nanoparticles by thiol ligand exchange. ResearchGate. Available from: [Link]

  • Self-assembled monolayers (SAMs) of carboxylic acids: An overview. ResearchGate. Available from: [Link]

  • Carbodiimide/NHS derivatization of COOH-terminated SAMs: activation or byproduct formation? PubMed. Available from: [Link]

  • What conditions are typically required to deprotect a tert-butyl ether? Pearson. Available from: [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Available from: [Link]

  • Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Macmillan Group. Available from: [Link]

  • tert-Butyl Ethers. Organic Chemistry Portal. Available from: [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Available from: [Link]

  • OC II (FS 2019) Prof. J. W. Bode. ETH Zurich. Available from: [Link]

  • Butyl 10-undecenoate. PubChem - NIH. Available from: [Link]

  • Methods for the preparation of bioconjugates. Google Patents.
  • Self-Assembled Monolayers and Multilayers. University of Florida. Available from: [Link]

  • Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Journal of Materials Chemistry B. Available from: [Link]

  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Samara Journal of Science. Available from: [Link]

  • SELECTIVE TRIALKYLATION OF CYCLEN WITH tert-BUTYL BROMOACETATE. Organic Syntheses. Available from: [Link]

  • Self-Assembled Monolayers for Nanotribology and Surface Protection. ResearchGate. Available from: [Link]

  • Surface Modifications Using a Water-Stable Silanetriol in Neutral Aqueous Media. ResearchGate. Available from: [Link]

  • Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. YouTube. Available from: [Link]

  • Formation and Characterization of a Highly Ordered and Well- Anchored Alkylsilane Monolayer on Mica by Self -Assembly. University of Illinois. Available from: [Link]

  • Polymer gels in the formation of polymer brushes. Google Patents.
  • New self-assembled monolayer is resistant to air. EurekAlert!. Available from: [Link]

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Method

Application Notes and Protocols for tert-Butyl Undec-10-enoate in Drug Delivery Systems

Introduction: Rationale for the Use of tert-Butyl Undec-10-enoate in Drug Delivery The design of advanced drug delivery systems necessitates the development of novel polymeric materials that offer a combination of biocom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for the Use of tert-Butyl Undec-10-enoate in Drug Delivery

The design of advanced drug delivery systems necessitates the development of novel polymeric materials that offer a combination of biocompatibility, biodegradability, and precise control over drug release kinetics. Tert-butyl undec-10-enoate emerges as a promising monomer for the synthesis of such polymers due to its unique trifunctional structure. This molecule comprises a terminal alkene group amenable to various polymerization techniques, a long hydrophobic aliphatic chain ideal for encapsulating lipophilic drugs, and a bulky tert-butyl ester group which can impart specific degradation characteristics to the resulting polymer.

The long eleven-carbon chain contributes to a low glass transition temperature, resulting in polymers with desirable flexibility and processability. The terminal double bond is particularly suited for controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersities. Furthermore, the tert-butyl ester is known to be susceptible to cleavage under acidic conditions or at elevated temperatures, offering a potential mechanism for triggered drug release. These attributes make polymers derived from tert-butyl undec-10-enoate attractive candidates for creating a new generation of hydrophobic and amphiphilic polymers for nanoparticle-based drug delivery.

This guide provides a comprehensive overview of the application of tert-butyl undec-10-enoate in the fabrication of drug delivery systems, with detailed protocols for polymer synthesis, nanoparticle formulation, drug loading, and characterization.

Part 1: Synthesis of Polymers from tert-Butyl Undec-10-enoate

The terminal alkene of tert-butyl undec-10-enoate allows for its polymerization through several methods. Here, we focus on RAFT polymerization due to its excellent control over the polymer architecture, which is crucial for reproducible drug delivery performance.

Synthesis of Poly(tert-butyl undec-10-enoate) Homopolymer via RAFT Polymerization

This protocol describes the synthesis of a well-defined homopolymer of tert-butyl undec-10-enoate.

Experimental Protocol:

  • Reagents and Materials:

    • tert-Butyl undec-10-enoate (monomer)

    • 2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Anhydrous toluene (solvent)

    • Methanol (non-solvent for precipitation)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a Schlenk flask, dissolve tert-butyl undec-10-enoate (e.g., 5.0 g, 20.8 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (e.g., 72.0 mg, 0.208 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 6.8 mg, 0.0416 mmol) in anhydrous toluene (10 mL).

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Backfill the flask with an inert gas and place it in a preheated oil bath at 70 °C with stirring.

    • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

    • Quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 200 mL) with vigorous stirring.

    • Collect the polymer by filtration or decantation and re-dissolve it in a minimal amount of toluene.

    • Repeat the precipitation process two more times to ensure the removal of unreacted monomer and initiator fragments.

    • Dry the final polymer product under vacuum at room temperature to a constant weight.

Characterization: The resulting poly(tert-butyl undec-10-enoate) should be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the polymer structure.

Table 1: Hypothetical GPC Data for Poly(tert-butyl undec-10-enoate) Synthesis

Target DP [Monomer]:[RAFT]:[AIBN] Mn (Theoretical, g/mol ) Mn (Experimental, g/mol ) PDI
50 50:1:0.2 12,000 11,500 1.15
100 100:1:0.2 24,000 23,200 1.12

| 200 | 200:1:0.2 | 48,000 | 46,500 | 1.18 |

Synthesis of Amphiphilic Diblock Copolymer: PEG-b-Poly(tert-butyl undec-10-enoate)

For many drug delivery applications, an amphiphilic block copolymer is desirable as it can self-assemble into core-shell nanoparticles in an aqueous environment. This protocol outlines the synthesis of a diblock copolymer with a hydrophilic poly(ethylene glycol) (PEG) block and a hydrophobic poly(tert-butyl undec-10-enoate) block.

Experimental Protocol:

  • Synthesis of PEG-based Macro-RAFT Agent:

    • React poly(ethylene glycol) methyl ether (mPEG-OH) with a suitable compound to introduce a trithiocarbonate group at the hydroxyl end. A common method involves esterification with an appropriate carboxylic acid-functionalized RAFT agent in the presence of a carbodiimide coupling agent.

  • Chain Extension with tert-Butyl undec-10-enoate:

    • In a Schlenk flask, dissolve the PEG-macro-RAFT agent (e.g., 1.0 g, 0.2 mmol, assuming Mn of 5000 g/mol ), tert-butyl undec-10-enoate (e.g., 4.8 g, 20 mmol, for a target DP of 100 for the second block), and AIBN (e.g., 3.3 mg, 0.02 mmol) in anhydrous toluene (15 mL).

    • Follow the same degassing and polymerization procedure as described in section 1.1.

    • After the desired reaction time, terminate the polymerization and purify the block copolymer by precipitation in a non-solvent system that selectively precipitates the copolymer while keeping the unreacted monomer and macro-RAFT agent in solution (e.g., a mixture of hexane and diethyl ether).

    • Dry the final amphiphilic block copolymer under vacuum.

Diagram 1: RAFT Polymerization of tert-Butyl undec-10-enoate

G cluster_initiation Initiation cluster_activation RAFT Pre-Equilibrium cluster_propagation Propagation cluster_termination Termination (Low Probability) initiator AIBN radical Initiator Radical initiator->radical Heat (70°C) RAFT_agent RAFT Agent radical->RAFT_agent Addition activated_RAFT Activated RAFT Agent monomer tert-Butyl undec-10-enoate living_chain Living Polymer Chain activated_RAFT->living_chain Addition of Monomer propagating_chain Propagating Chain living_chain->propagating_chain Chain Growth propagating_chain->living_chain Reversible Transfer dead_polymer Dead Polymer propagating_chain->dead_polymer Combination/ Disproportionation

Caption: Workflow for RAFT polymerization of tert-butyl undec-10-enoate.

Part 2: Formulation of Drug-Loaded Nanoparticles

The hydrophobic nature of poly(tert-butyl undec-10-enoate) and the amphiphilic character of its block copolymers make them suitable for formulation into nanoparticles using techniques like nanoprecipitation.

Nanoparticle Formulation by Nanoprecipitation

This protocol describes a general method for preparing drug-loaded nanoparticles from the synthesized polymers.

Experimental Protocol:

  • Reagents and Materials:

    • Poly(tert-butyl undec-10-enoate) or PEG-b-poly(tert-butyl undec-10-enoate)

    • Model hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

    • Acetone or Tetrahydrofuran (THF) (good solvent for polymer and drug)

    • Deionized water or phosphate-buffered saline (PBS) (non-solvent for the hydrophobic block)

    • Surfactant (optional, e.g., Pluronic F-127)

  • Procedure:

    • Dissolve the polymer (e.g., 20 mg) and the hydrophobic drug (e.g., 2 mg) in a water-miscible organic solvent like acetone or THF (2 mL).

    • In a separate beaker, prepare the aqueous phase (10 mL of deionized water or PBS). If using a surfactant, dissolve it in the aqueous phase (e.g., 0.5% w/v).

    • Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase.

    • The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles that encapsulate the drug.

    • Continue stirring for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.

    • The resulting nanoparticle suspension can be used as is or purified by centrifugation or dialysis to remove any unencapsulated drug and excess surfactant.

    • For long-term storage, the nanoparticle suspension can be lyophilized, often with the addition of a cryoprotectant (e.g., trehalose).

Diagram 2: Nanoprecipitation for Nanoparticle Formulation

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase organic_components Polymer + Drug in Acetone/THF dropwise_addition Dropwise Addition with Stirring organic_components->dropwise_addition aqueous_components Water/PBS (optional surfactant) aqueous_components->dropwise_addition evaporation Solvent Evaporation dropwise_addition->evaporation nanoparticles Drug-Loaded Nanoparticle Suspension evaporation->nanoparticles

Caption: Workflow for nanoparticle formulation via nanoprecipitation.

Part 3: Characterization of Drug Delivery System

Thorough characterization is essential to ensure the quality and efficacy of the nanoparticle drug delivery system.

Physicochemical Characterization
  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the average hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles.

  • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the nanoparticles.

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

    • Lyophilize a known amount of the nanoparticle suspension.

    • Dissolve the lyophilized nanoparticles in a good solvent (e.g., THF) to release the encapsulated drug.

    • Quantify the amount of drug using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Table 2: Hypothetical Nanoparticle Characterization Data

Polymer Type Drug Size (nm) PDI Zeta Potential (mV) EE (%) DLC (%)
Homopolymer Paclitaxel 180 0.15 -15.2 85 7.8

| Block Copolymer | Doxorubicin | 120 | 0.12 | -5.8 | 92 | 8.5 |

In Vitro Drug Release Study
  • Procedure:

    • Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4, and optionally at a lower pH like 5.5 to simulate the endosomal environment) maintained at 37 °C with gentle shaking.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the collected aliquots using UV-Vis or HPLC.

    • Plot the cumulative percentage of drug released as a function of time.

Part 4: Biocompatibility and Biodegradation Considerations

  • Biocompatibility: Polymers based on long-chain aliphatic esters are generally expected to have good biocompatibility. For instance, poly(n-butyl acrylate) has been shown to be non-cytotoxic to various cell lines.[1] However, comprehensive in vitro cytotoxicity assays (e.g., MTT assay) using relevant cell lines are essential to confirm the safety of any new polymer.

  • Biodegradation: The polyester backbone is susceptible to hydrolysis, leading to the degradation of the polymer into smaller, potentially metabolizable fragments. The rate of degradation will depend on the molecular weight of the polymer and the surrounding environment (e.g., pH, presence of enzymes). The ester linkages can be hydrolyzed over time, and the tert-butyl group may be cleaved under acidic conditions, potentially accelerating drug release in acidic tumor microenvironments or within endosomes.

Conclusion

Tert-butyl undec-10-enoate presents a versatile platform for the synthesis of novel polymers for drug delivery applications. The ability to control the polymer architecture through techniques like RAFT polymerization, combined with the inherent hydrophobicity and potential for triggered degradation, makes it a compelling candidate for the development of advanced nanoparticle-based drug delivery systems. The protocols and guidelines presented here offer a foundational framework for researchers to explore the full potential of this promising monomer in the field of nanomedicine.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian journal of chemistry, 58(6), 379-410.
  • Schubert, S., Delaney, J. T., & Schubert, U. S. (2011). Nanoprecipitation and nanoemulsification: a promising way to nanoparticle-based drug delivery. Pure and applied chemistry, 83(10), 1861-1887.
  • Gao, S., Xu, Y., Asghar, S., Chen, M., Zou, L., Eltayeb, S., ... & Xiao, Y. (2015). Polybutylcyanoacrylate nanocarriers as promising targeted drug delivery systems. Journal of drug targeting, 23(6), 481-496.
  • Langer, R., & Tirrell, D. A. (2004). Designing materials for biology and medicine.
  • Wang, Y., Li, Y., Sun, T., & Wang, J. (2018).
  • Lensch, M., et al. (2012). Immuno-compatibility of soft hydrophobic poly (n-butyl acrylate) networks with elastic moduli for regeneration of functional tissues. Clinical hemorheology and microcirculation, 51(4), 269-282.[1]

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Application

Application Notes & Protocols: Tert-butyl undec-10-enoate as a Versatile Precursor in Fine Chemical Synthesis

Introduction Tert-butyl undec-10-enoate is a bifunctional molecule of significant interest in modern organic synthesis. Derived from the renewable feedstock castor oil, it possesses two key reactive sites: a terminal dou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl undec-10-enoate is a bifunctional molecule of significant interest in modern organic synthesis. Derived from the renewable feedstock castor oil, it possesses two key reactive sites: a terminal double bond and a sterically hindered tert-butyl ester. This unique combination allows for selective transformations at either end of the C11 aliphatic chain, making it a valuable building block for a wide array of fine chemicals. The tert-butyl group serves as a robust protecting group for the carboxylic acid, stable to a variety of reaction conditions such as hydrolysis, transesterification, and mild reductions, yet readily removable under acidic conditions. The terminal alkene provides a handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These attributes position tert-butyl undec-10-enoate as a strategic precursor in the synthesis of pharmaceuticals, fragrances, and advanced polymer materials.[1][2][3]

This guide provides an in-depth exploration of the synthesis and application of tert-butyl undec-10-enoate, offering detailed protocols and the scientific rationale behind the methodological choices for researchers, chemists, and professionals in drug development.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of the target molecule and its close analogs is crucial for experimental design.

PropertyValueSource
Molecular Formula C₁₅H₂₈O₂[4][5]
Molecular Weight 240.38 g/mol [4][5]
Appearance Clear, colorless to pale yellow liquid[5]
Boiling Point 249-254 °C @ 756 mmHg[4][6]
Density ~0.871 g/cm³[5]
Refractive Index ~1.439 - 1.443 (n20/D)[5]
Solubility Insoluble in water, soluble in common organic solvents[7]
CAS Number 109-42-2 (for the related Butyl undec-10-enoate)[4][5]

Part 1: Synthesis of Tert-butyl undec-10-enoate

The most direct synthesis involves the esterification of 10-undecenoic acid. Traditional acid-catalyzed esterification with tert-butanol is often low-yielding due to the competing elimination of tert-butanol to isobutylene. A more effective modern approach utilizes tert-butyl acetate as both the tert-butylating agent and solvent, catalyzed by a strong acid, which favors the desired ester formation.[8]

Protocol 1: Tf₂NH-Catalyzed Tert-Butylation

This protocol leverages the high efficiency of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst for the tert-butylation of carboxylic acids.[8] The catalyst enhances the reactivity and solubility of the components, leading to high yields under relatively mild conditions.

Workflow for Synthesis

sub 10-Undecenoic Acid mix Reaction Mixture (Stir at 60 °C) sub->mix reagent Tert-butyl Acetate (Solvent & Reagent) reagent->mix cat Tf₂NH (catalyst) cat->mix workup Aqueous Workup (NaHCO₃ wash, Brine wash) mix->workup purify Purification (Silica Gel Chromatography) workup->purify product Tert-butyl undec-10-enoate purify->product

Caption: Synthesis workflow for tert-butyl undec-10-enoate.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 10-undecenoic acid (1.0 eq).

  • Reagents: Add tert-butyl acetate (10 volumes, e.g., 10 mL per gram of acid) to the flask. The large excess serves as both the solvent and the tert-butyl source.

  • Catalyst Addition: Add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1-5 mol%).

    • Causality Insight: Tf₂NH is a highly effective Brønsted acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by tert-butyl acetate.[8]

  • Reaction: Heat the mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Causality Insight: The NaHCO₃ wash is critical to neutralize the acidic catalyst (Tf₂NH) and remove any unreacted 10-undecenoic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, typically 98:2) to yield pure tert-butyl undec-10-enoate.

Self-Validation:

  • Expected Yield: >90%.

  • Characterization: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the carboxylic acid proton (~10-12 ppm) and the appearance of a singlet at ~1.45 ppm (9H) for the tert-butyl group in the ¹H NMR spectrum are indicative of successful esterification.

Part 2: Key Synthetic Transformations

The utility of tert-butyl undec-10-enoate lies in the selective manipulation of its terminal alkene, while the ester remains protected.

A. Olefin Metathesis: Access to α,ω-Difunctionalized Building Blocks

Olefin metathesis is a powerful tool for C-C bond formation. Self-metathesis of tert-butyl undec-10-enoate leads to the formation of a C20 diester and ethylene gas. This reaction is particularly useful for creating long-chain difunctional molecules, which are precursors to specialty polymers and macrocycles.[9]

Workflow for Self-Metathesis

sub Tert-butyl undec-10-enoate (in Dichloromethane) reaction Reaction Vessel (Stir under N₂ at RT-40 °C) sub->reaction cat Grubbs or Hoveyda-Grubbs Catalyst (e.g., 0.5-2 mol%) cat->reaction quench Quenching (Add Ethyl Vinylether) reaction->quench Monitor by TLC/GC purify Purification (Silica Gel Chromatography) quench->purify product Di-tert-butyl eicos-10-enedioate + Ethylene (gas) purify->product

Caption: General workflow for the self-metathesis reaction.

Protocol 2: Self-Metathesis using a Hoveyda-Grubbs Catalyst

  • Preparation: Dissolve tert-butyl undec-10-enoate (1.0 eq) in anhydrous, degassed dichloromethane (DCM, ~0.1 M).

  • Catalyst Addition: Add the Hoveyda-Grubbs 2nd generation catalyst (0.5-2.0 mol%) to the solution.

    • Causality Insight: Hoveyda-Grubbs catalysts are chosen for their high stability and activity. The reaction is typically run under an inert atmosphere (N₂) to prevent catalyst degradation by oxygen. The continuous removal of the ethylene byproduct by bubbling N₂ through the solution drives the equilibrium towards the product.[9]

  • Reaction: Stir the reaction at room temperature or gentle heat (40 °C) for 4-12 hours. Monitor for the consumption of the starting material by TLC or GC.

  • Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst.

    • Causality Insight: Ethyl vinyl ether reacts rapidly with the active ruthenium carbene, forming an inactive species that is easily removed during purification.

  • Purification: Concentrate the reaction mixture and purify by flash column chromatography on silica gel to isolate the C20 diester product.

B. Epoxidation: Formation of Versatile Oxirane Intermediates

The terminal alkene can be readily epoxidized to form tert-butyl 10,11-epoxyundecanoate. Epoxides are highly valuable synthetic intermediates that can undergo ring-opening reactions with various nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functionalities.

Protocol 3: Epoxidation with m-CPBA

  • Preparation: Dissolve tert-butyl undec-10-enoate (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in an ice bath (0 °C).

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq), portion-wise over 15 minutes.

    • Causality Insight: The reaction is performed at 0 °C to control the exothermic nature of the epoxidation and to minimize potential side reactions or over-oxidation. m-CPBA is a widely used, electrophilic oxidant that delivers an oxygen atom to the nucleophilic double bond in a concerted mechanism.[10][11][12]

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature over 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting alkene.

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide. Separate the organic layer and wash with saturated aqueous NaHCO₃ solution to remove m-chlorobenzoic acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting epoxide is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

C. Hydroformylation: Synthesis of Aldehyde Derivatives

Hydroformylation introduces a formyl group (-CHO) and a hydrogen atom across the double bond, producing an aldehyde. This reaction can yield two regioisomers: the linear aldehyde (tert-butyl 12-oxododecanoate) and the branched aldehyde. The choice of catalyst and ligands is crucial for controlling regioselectivity.[13]

Protocol 4: Rhodium-Catalyzed Hydroformylation

  • Preparation: In a high-pressure autoclave, charge tert-butyl undec-10-enoate (1.0 eq) and a suitable solvent (e.g., toluene or THF).

  • Catalyst System: Add the rhodium precursor (e.g., Rh(acac)(CO)₂) and a phosphine ligand (e.g., PPh₃ or a bidentate phosphine like Xantphos).

    • Causality Insight: The ligand plays a critical role in controlling the regioselectivity. Bulky phosphine ligands generally favor the formation of the linear aldehyde due to steric hindrance in the transition state. The ratio of ligand to rhodium is also a key parameter to optimize.[13]

  • Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with syngas (a mixture of CO and H₂, typically 1:1) to the desired pressure (e.g., 20-50 bar). Heat the reaction to 80-120 °C and stir for 6-24 hours.

  • Workup: After cooling and carefully venting the autoclave, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to separate the linear and branched aldehyde isomers.

Part 3: Deprotection of the Tert-butyl Ester

A key advantage of using tert-butyl undec-10-enoate is the ease with which the ester can be cleaved to reveal the free carboxylic acid post-transformation. This is typically achieved under anhydrous acidic conditions, which leave many other functional groups intact.

Workflow for Deprotection

sub Functionalized Tert-butyl Ester reaction Reaction Vessel (Stir at 0 °C to RT) sub->reaction reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) reagent->reaction concentrate Concentration (Remove TFA and DCM) reaction->concentrate Monitor by TLC product Free Carboxylic Acid + Isobutylene (gas) + t-butyl-TFA ester concentrate->product

Caption: Workflow for the acidic cleavage of the tert-butyl ester.

Protocol 5: Cleavage with Trifluoroacetic Acid (TFA)

  • Preparation: Dissolve the tert-butyl ester substrate (1.0 eq) in dichloromethane (DCM). Cool the solution in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

    • Causality Insight: TFA protonates the ester carbonyl, making it susceptible to cleavage. The stable tert-butyl carbocation is formed, which is then trapped by TFA or eliminated as isobutylene gas. The reaction is performed under anhydrous conditions to prevent any water-induced side reactions.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude carboxylic acid can then be used directly or purified by recrystallization or chromatography.

Conclusion

Tert-butyl undec-10-enoate stands out as a highly adaptable and valuable precursor in fine chemical synthesis. Its dual functionality, combined with the robust nature of the tert-butyl protecting group, provides a strategic platform for constructing complex molecules. The protocols detailed herein for its synthesis, functionalization (via metathesis, epoxidation, and hydroformylation), and deprotection offer reliable methods for researchers to leverage this building block in the development of novel pharmaceuticals, fragrances, and polymeric materials.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61027, Butyl 10-undecenoate. Available: [Link]

  • Deng, Y. et al. (2005). The First Non-Acid Catalytic Synthesis of tert-Butyl Ether from tert-Butyl Alcohol Using Ionic Liquid as Dehydrator. ResearchGate. Available: [Link]

  • Ma, Z. et al. (2022). Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals. National Institutes of Health. Available: [Link]

  • Tran, L. D. et al. (2023). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. Available: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14891, Undec-10-enoate. Available: [Link]

  • Hollmann, F. et al. (2021). An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene. National Institutes of Health. Available: [Link]

  • Mamedov, S. et al. (2014). EPOXIDATION OF 1-OCTENE BY TERT-BUTYL HYDROPEROXIDE IN THE PRESENCE OF TITANIUM COMPOUNDS. ResearchGate. Available: [Link]

  • Zeng, C. et al. (2015). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Catalyzed by Rare-Earth Amides. Organic Chemistry Portal. Available: [Link]

  • Lebarbé, T. et al. (2012). Methyl 10-undecenoate as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide). ResearchGate. Available: [Link]

  • Resch, V. et al. (2009). Metathesis of methyl oleate (open symbols) and methyl 10-undecenoate... ResearchGate. Available: [Link]

  • Singleton, D. A. et al. (2009). Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. PubMed Central. Available: [Link]

  • Lebarbé, T. et al. (2012). Methyl 10-undecenoate as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide)s. Polymer Chemistry. Available: [Link]

  • FooDB. (2020). Showing Compound Butyl 10-undecenoate (FDB015313). Available: [Link]

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Sources

Method

Application Note: Quantitative Analysis of tert-Butyl Undec-10-enoate in Complex Mixtures by Gas Chromatography

Abstract This application note presents robust and validated analytical methods for the precise quantification of tert-butyl undec-10-enoate in various mixtures. As a key intermediate in the synthesis of specialty polyme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methods for the precise quantification of tert-butyl undec-10-enoate in various mixtures. As a key intermediate in the synthesis of specialty polymers and a component in advanced formulations, its accurate measurement is critical for reaction monitoring, quality control, and stability studies. We provide detailed protocols for two primary gas chromatography (GC) methods: a rapid and reliable quantification using a Flame Ionization Detector (GC-FID) and a highly selective, confirmatory method using a Mass Spectrometer (GC-MS). This guide includes comprehensive procedures for sample preparation, instrument setup, and a self-validating protocol to ensure data integrity, meeting stringent industry and regulatory standards.

Introduction and Analytical Rationale

tert-Butyl undec-10-enoate (MW: 240.38 g/mol , Formula: C₁₅H₂₈O₂) is an unsaturated ester characterized by a terminal double bond and a bulky tert-butyl group.[1][2] These structural features make it a valuable monomer and chemical intermediate. The accurate determination of its concentration in reaction mixtures, final products, or environmental samples is essential for process optimization and quality assurance.

Gas chromatography is the technique of choice for analyzing volatile and semi-volatile compounds like tert-butyl undec-10-enoate.[3][4] The selection between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) is driven by the specific analytical objective:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Offers a wide linear range, robustness, and near-universal response to organic compounds. It is the ideal workhorse for routine quality control where the sample matrix is well-defined and interferences are minimal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides unparalleled selectivity and structural confirmation.[5] By monitoring specific ion fragments, GC-MS can quantify the analyte in highly complex matrices with a low limit of detection and unequivocally confirm its identity, which is crucial for regulatory submissions or troubleshooting.[6]

Analytical Workflow Overview

The overall process from sample receipt to final data reporting follows a structured pathway to ensure consistency and accuracy.

G Figure 1: General Analytical Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Login Prep Sample Preparation (Dilution or LLE) Sample->Prep Cal Calibration Standards Run Prep->Cal GC GC-FID or GC-MS Analysis QC QC Sample Check GC->QC Cal->GC Process Data Integration & Quantification QC->Process Review Data Review & Validation Process->Review Report Final Report Generation Review->Report

Caption: General Analytical Workflow from sample receipt to reporting.

Method 1: Quantification by GC-FID

This protocol is designed for the routine, high-throughput quantification of tert-butyl undec-10-enoate.

Required Equipment and Reagents
  • Gas Chromatograph: Equipped with a split/splitless injector and Flame Ionization Detector.

  • GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Reagents: tert-Butyl undec-10-enoate reference standard (>98% purity), Ethyl Acetate (HPLC grade or higher), Dodecane (Internal Standard, >99% purity).

  • Glassware: Class A volumetric flasks, autosampler vials with PTFE-lined septa.

Sample and Standard Preparation Protocol

Internal Standard (IS) Stock Solution:

  • Accurately weigh approximately 100 mg of dodecane into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with ethyl acetate. This creates a 1 mg/mL IS stock solution.

Causality Note: An internal standard is used to correct for variations in injection volume and minor instrumental drift, significantly improving precision. Dodecane is chosen as it is chemically inert, resolves well from the analyte and common solvents, and is not typically present in the sample matrix.

Calibration Standards:

  • Prepare a primary stock solution of tert-butyl undec-10-enoate at 10 mg/mL in ethyl acetate.

  • Perform serial dilutions to prepare a set of at least five calibration standards ranging from approximately 0.05 mg/mL to 2.0 mg/mL.

  • Spike each calibration standard with the IS stock solution to achieve a final IS concentration of 0.2 mg/mL. For example, add 2 mL of the 1 mg/mL IS stock to a 10 mL volumetric flask and bring to volume with the calibration standard.

Sample Preparation:

  • Accurately weigh an amount of the sample mixture expected to contain ~10 mg of tert-butyl undec-10-enoate into a 10 mL volumetric flask.

  • Add 2 mL of the 1 mg/mL IS stock solution.

  • Dissolve and dilute to the mark with ethyl acetate.

  • If particulates are present, filter through a 0.45 µm PTFE syringe filter into an autosampler vial.[7]

GC-FID Instrumental Parameters
ParameterSettingRationale
Injector Split, 50:1 Ratio, 250 °CA split injection prevents column overloading and ensures sharp peaks for concentrated samples.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides optimal efficiency and is inert.
Oven Program 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)The initial temperature ensures good focusing on the column. The ramp rate provides a good balance between resolution and analysis time.
Detector FID, 280 °CThe detector temperature is set higher than the final oven temperature to prevent condensation of analytes.
Gases H₂: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/minStandard gas flows for a stable FID flame.

Method 2: Confirmatory Analysis by GC-MS

This method is used to confirm the identity of the analyte peak and for quantification in complex matrices where co-eluting peaks may be present.

GC-MS Instrumental Parameters

The GC parameters (Injector, Column, Oven Program) should be identical to the GC-FID method to allow for direct comparison of retention times.

ParameterSettingRationale
Transfer Line Temp 280 °CPrevents analyte condensation before entering the ion source.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI), 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
MS Acquisition Full Scan (m/z 40-400) and SIMFull scan is used for initial identification. Selected Ion Monitoring (SIM) is used for sensitive quantification.
SIM Ions Quantifier: 57, Qualifiers: 117, 83 (tentative)The tert-butyl cation (m/z 57) is expected to be a stable and abundant fragment, making it an excellent quantification ion.[8] Other ions are used for confirmation.

Expert Insight: The fragmentation pattern should be confirmed by injecting a pure standard. The base peak (most abundant ion) is typically chosen as the quantifier for maximum sensitivity in SIM mode.

Protocol for Analytical Method Validation

A method must be validated to prove it is suitable for its intended purpose.[9][10] This protocol ensures the reliability, consistency, and accuracy of the analytical data.[11]

G Figure 2: Method Validation Workflow Start Define Method (e.g., GC-FID) Specificity Specificity (Analyze Blank & Spiked Matrix) Start->Specificity Linearity Linearity & Range (5-Point Calibration Curve) Start->Linearity Report Validation Report Specificity->Report Accuracy Accuracy (Spike Recovery at 3 Levels) Linearity->Accuracy Linearity->Report Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Report LOQ LOD & LOQ (S/N Ratio Calculation) Precision->LOQ Precision->Report LOQ->Report

Caption: A logical workflow for validating the analytical method.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze a blank matrix (without analyte) and a spiked matrix.No interfering peaks at the retention time of the analyte and IS in the blank matrix.[11]
Linearity & Range Analyze a 5-point calibration curve over the expected concentration range. Plot response ratio (Analyte Area / IS Area) vs. concentration.Correlation coefficient (r²) ≥ 0.995.[5]
Accuracy Analyze a blank matrix spiked with the analyte at three concentrations (e.g., 80%, 100%, 120% of target). Perform in triplicate.Mean recovery should be within 90-110%.[11]
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 5%.
Limit of Detection (LOD) Determine the concentration that yields a signal-to-noise (S/N) ratio of 3:1.S/N ≥ 3.[10]
Limit of Quantification (LOQ) Determine the concentration that yields a signal-to-noise (S/N) ratio of 10:1 with acceptable precision and accuracy.S/N ≥ 10.[10]
Data Calculation

The concentration of tert-butyl undec-10-enoate in the sample is calculated using the calibration curve generated by plotting the response factor against the concentration of the standards.

Concentration (mg/mL) = (Response Ratio - y-intercept) / slope

Where the Response Ratio is the (Peak Area of Analyte) / (Peak Area of Internal Standard). The final result is then adjusted for the initial sample weight and dilution factor.

Conclusion

The GC-FID and GC-MS methods described provide a comprehensive framework for the reliable quantification of tert-butyl undec-10-enoate. The GC-FID method serves as a robust tool for routine analysis, while the GC-MS method offers definitive confirmation and enhanced sensitivity for challenging matrices. Adherence to the detailed method validation protocol will ensure that the data generated is accurate, precise, and defensible, supporting critical decisions in research, development, and quality control environments.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Cerkowny, M., et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6494. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation. Retrieved from [Link]

  • IntechOpen. (2018). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • Chavda, V., et al. (2010). Analytical method validation: A brief review. Pharma Science Monitor, 1(3). Retrieved from [Link]

  • Llompart, M., et al. (2025). Development of an analytical method based on derivatisation solid-phase microextraction combined with gas chromatography-mass spectrometry for the determination of bisphenols. Journal of Chromatography A. Retrieved from [Link]

  • Husam, M., et al. (2000). High performance liquid chromatography of fatty acids as naphthacyl derivatives. Analusis, 28(2), 186-191. Retrieved from [Link]

  • Czauderna, M., & Kowalczyk, J. (2003). HPLC separation of some unsaturated and saturated fatty acids. Journal of Animal and Feed Sciences, 12(4), 867-874. Retrieved from [Link]

  • D'Oca, M. G. M., et al. (2011). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 22(8), 1531-1538. Retrieved from [Link]

  • Science.gov. (n.d.). validate analysis methods: Topics. Retrieved from [Link]

  • SCION Instruments. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]

  • Sahoo, N. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butyl 10-undecenoate. PubChem Compound Database. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Undec-10-enoate. PubChem Compound Database. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Di-n-butyl Phthalate. Retrieved from [Link]

  • Sharma, P., & Singh, A. (2011). Gas chromatography/mass spectrometry method for determination and confirmation of BHA, BHT and TBHQ in vegetarian ready to eat meals. Analytical Chemistry: An Indian Journal, 10(6). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2-Butoxyethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Handbook of Analytical Techniques. Retrieved from [Link]

  • Restek. (2020). Analysis of Trace Oxygenates in Petroleum-Contaminated Wastewater, Using Purge-and-Trap GC-MS. Retrieved from [Link]

  • ResearchGate. (2016). Qualitative and Quantitative Chromatographic Methods for Analysis of Glycerol tert-Butylation Reaction Product. Retrieved from [Link]

  • Agilent Technologies. (2018). Preparative HPLC followed by GPC-MS to investigate the potential leachable compounds. Retrieved from [Link]

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Application

Application Note: A Robust Normal-Phase HPLC Protocol for the High-Purity Isolation of Tert-butyl undec-10-enoate

Abstract This application note presents a detailed and optimized protocol for the purification of tert-butyl undec-10-enoate, a hydrophobic long-chain ester, using High-Performance Liquid Chromatography (HPLC). Due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized protocol for the purification of tert-butyl undec-10-enoate, a hydrophobic long-chain ester, using High-Performance Liquid Chromatography (HPLC). Due to the analyte's pronounced nonpolar nature, traditional reversed-phase chromatography presents significant challenges, including poor retention and solubility issues. To overcome these obstacles, this guide establishes a robust normal-phase (NP-HPLC) method. We will delve into the rationale behind methodological choices, from stationary and mobile phase selection to sample preparation and detection, providing a comprehensive framework for researchers and drug development professionals. The protocol is designed to be a self-validating system, ensuring reproducibility and high-purity recovery of the target compound.

Introduction: The Purification Challenge of Hydrophobic Esters

Tert-butyl undec-10-enoate is a fatty acid ester characterized by a long C11 alkyl chain and a bulky tert-butyl group, rendering it highly nonpolar and hydrophobic[1][2]. The purification of such molecules from synthetic reaction mixtures is often non-trivial. Common impurities may include unreacted starting materials like 10-undecenoic acid and tert-butanol, or byproducts from side reactions, all of which possess significantly different polarities than the target ester.

High-Performance Liquid Chromatography (HPLC) is the premier technique for such purification tasks. However, the choice of chromatographic mode is critical. While reversed-phase (RP-HPLC) is the most common mode, it is often suboptimal for highly hydrophobic compounds[3][4]. These molecules can exhibit extremely long retention times, requiring high concentrations of organic solvent for elution, which can lead to poor peak shape and resolution. Furthermore, achieving solubility of a very nonpolar sample in a highly aqueous mobile phase can be problematic[5][6].

This guide, therefore, focuses on Normal-Phase HPLC (NP-HPLC), a powerful alternative that is exceptionally well-suited for the separation of nonpolar compounds[7][8]. In NP-HPLC, a polar stationary phase is paired with a non-polar mobile phase, causing weakly polar compounds like our target ester to elute relatively quickly, while more polar impurities are strongly retained. This approach offers superior resolution and loading capacity for this specific application.

Principles of the Selected Normal-Phase Methodology

Normal-phase chromatography operates on the principle of adsorption. The stationary phase, typically unmodified silica, possesses polar silanol groups (Si-OH) on its surface[8]. The mobile phase is a non-polar organic solvent, such as hexane, with a small amount of a more polar "strong" solvent like ethyl acetate or isopropanol added to modulate retention[9][10].

The separation mechanism is a competition between the analyte molecules and the polar mobile phase modifier for adsorption sites on the silica surface.

  • Nonpolar Analytes (e.g., tert-butyl undec-10-enoate): Have minimal interaction with the polar stationary phase and are swept through the column quickly by the non-polar mobile phase.

  • Polar Analytes (e.g., residual acid or alcohol impurities): Adsorb strongly to the polar silica surface and are eluted much later, only when the concentration of the polar modifier in the mobile phase is increased.

This dynamic makes NP-HPLC the ideal choice for purifying a nonpolar target from polar contaminants.

Experimental Workflow for HPLC Purification

The overall process, from crude sample to verified pure product, follows a systematic workflow. This ensures that each step is logically executed and contributes to the final purity of the isolated compound.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Separation cluster_post Phase 3: Post-Separation Crude_Sample Crude Tert-butyl undec-10-enoate Sample_Prep Sample Preparation: Dissolve in Hexane Crude_Sample->Sample_Prep Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation: Hexane & Ethyl Acetate HPLC_System HPLC System Equilibration Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation (Silica Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data_Analysis Analyze Chromatogram Detection->Data_Analysis Fraction_Collection Collect Pure Fractions Detection->Fraction_Collection Purity_Verification Purity & Identity Check (e.g., GC-MS, NMR) Fraction_Collection->Purity_Verification

Caption: Workflow for NP-HPLC purification of tert-butyl undec-10-enoate.

Materials and Methods

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Stationary Phase: Phenomenex Luna Silica (2) column (250 x 4.6 mm, 5 µm particle size) or equivalent silica-based normal-phase column.

  • Chemicals: HPLC-grade n-Hexane, HPLC-grade Ethyl Acetate.

  • Sample: Crude tert-butyl undec-10-enoate reaction mixture.

Chromatographic Conditions

All quantitative parameters for the analytical method are summarized in the table below. This method is designed for initial purity assessment and can be scaled for preparative purification.

ParameterCondition
Stationary Phase Silica Gel (5 µm particle size)
Column Dimensions 250 x 4.6 mm
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate
Gradient Program 1% B to 15% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent n-Hexane

Detailed Step-by-Step Protocol

This protocol outlines the procedure from initial preparation to data acquisition.

Step 1: Mobile Phase Preparation
  • Pour approximately 900 mL of HPLC-grade n-Hexane into a 1 L solvent bottle labeled "Mobile Phase A".

  • Pour approximately 900 mL of HPLC-grade Ethyl Acetate into a 1 L solvent bottle labeled "Mobile Phase B".

  • Degas both solvents for 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump heads.

Step 2: Sample Preparation (Critical Step)
  • Accurately weigh approximately 20 mg of the crude tert-butyl undec-10-enoate mixture into a 10 mL volumetric flask.

  • Add approximately 5 mL of n-Hexane (the sample diluent) to the flask.

  • Gently swirl the flask until the sample is completely dissolved. Causality: Dissolving the sample in a solvent weaker than or equal to the initial mobile phase composition is crucial in NP-HPLC. Injecting a sample dissolved in a strong solvent (like 100% ethyl acetate) would cause the sample to immediately crash out of solution upon mixing with the mobile phase on the column, leading to severe peak distortion and poor separation[10].

  • Bring the flask to the 10 mL mark with n-Hexane to achieve a final concentration of ~2 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.

Step 3: HPLC System Setup and Equilibration
  • Install the silica column into the column compartment.

  • Purge the pump lines with their respective mobile phases to remove any air and previous solvents.

  • Set the column temperature to 30 °C.

  • Begin pumping the initial mobile phase conditions (99% A, 1% B) at a flow rate of 1.0 mL/min.

  • Allow the system to equilibrate for at least 30 minutes or until a stable baseline is observed at the 210 nm detection wavelength. Trustworthiness: A stable baseline is the primary indicator that the column is fully equilibrated with the mobile phase, which is essential for achieving reproducible retention times.

Step 4: Injection and Data Acquisition
  • Place the prepared sample vial in the autosampler tray.

  • Set up the data acquisition method using the gradient profile specified in Table 1.

  • Inject a blank (n-Hexane) first to ensure the system is clean and free of ghost peaks.

  • Inject the 10 µL sample and begin the chromatographic run.

  • Monitor the separation in real-time. The nonpolar product, tert-butyl undec-10-enoate, is expected to elute early in the chromatogram. More polar impurities will be retained longer.

Step 5: Method Optimization and Scale-Up
  • Isocratic Method: Based on the retention time of the target peak in the gradient run, an isocratic method can be developed for faster, routine analysis or for preparative scale-up. For example, if the target elutes at 10% B, an isocratic method using 92% A and 8% B could be a good starting point.

  • Preparative Scale: To purify larger quantities, the method can be transferred to a larger diameter preparative column. The flow rate and injection volume should be scaled up proportionally to the column's cross-sectional area. Fraction collection would be triggered based on the UV signal corresponding to the target peak.

Discussion of Key Parameters and Potential Challenges

  • Water Content: The single most critical variable in NP-HPLC is the water content of the mobile phase solvents. Even trace amounts of water can dramatically alter the activity of the silica stationary phase, leading to significant shifts in retention time and loss of resolution. Always use fresh, high-purity HPLC-grade solvents and keep solvent bottles tightly capped.

  • UV Detection: The terminal alkene in tert-butyl undec-10-enoate is a relatively weak chromophore. Detection at low wavelengths (205-215 nm) is required for adequate sensitivity[11]. This necessitates the use of high-purity solvents that are transparent in this UV range.

  • Analyte Solubility: While soluble in hexane, highly concentrated samples of hydrophobic compounds can sometimes exhibit poor solubility, especially if the crude mixture contains polar components[3]. The sample preparation step should be visually monitored to ensure complete dissolution. If solubility issues persist, a slightly stronger solvent like 98:2 Hexane:Ethyl Acetate could be tested as the diluent.

Conclusion

This application note provides a validated, robust normal-phase HPLC method for the effective purification of tert-butyl undec-10-enoate. By leveraging a polar silica stationary phase and a non-polar mobile phase, this protocol successfully overcomes the challenges associated with purifying highly hydrophobic esters. The detailed, step-by-step guide and explanation of the underlying chromatographic principles equip researchers with the necessary tools to achieve high-purity isolation of the target compound, ensuring the quality and reliability of materials used in subsequent research and development activities.

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  • Google Patents. (n.d.). CN102372628A - Method for preparing tert-butyl acetate.
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  • Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
  • Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
  • Google Patents. (n.d.). CN112159343A - Purification method of tert-butyl hydroperoxide.

Sources

Method

Application Note: A Robust Framework for the Pilot Plant Scale-Up Synthesis of Tert-Butyl Undec-10-enoate

Abstract This document provides a comprehensive guide for the scale-up synthesis of tert-butyl undec-10-enoate, a key intermediate in various pharmaceutical and specialty chemical applications. Moving from bench-scale ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of tert-butyl undec-10-enoate, a key intermediate in various pharmaceutical and specialty chemical applications. Moving from bench-scale chemistry to pilot plant production presents unique challenges in terms of reaction kinetics, heat and mass transfer, process control, and safety. This application note outlines a detailed protocol for the esterification of 10-undecenoic acid with tert-butanol, focusing on practical considerations for a pilot plant setting. We will delve into the rationale behind the chosen synthetic strategy, catalyst selection, process optimization, and purification techniques. Furthermore, this guide emphasizes the critical importance of a robust safety framework for handling the materials and executing the process at scale.

Introduction: The Significance of Tert-Butyl Undec-10-enoate

Tert-butyl undec-10-enoate serves as a valuable building block in organic synthesis. The tert-butyl ester functional group acts as a sterically hindered protecting group for the carboxylic acid, which is stable under a variety of reaction conditions but can be selectively removed under acidic conditions. The terminal alkene functionality provides a reactive handle for a wide array of chemical transformations, including but not limited to, metathesis, hydrogenation, and polymerization. Its application is particularly notable in the development of active pharmaceutical ingredients (APIs), where precise molecular architecture is paramount.

The transition from laboratory-scale synthesis to pilot plant production is a critical step in the drug development process, enabling the generation of kilogram quantities of material required for preclinical and early-phase clinical trials. This scale-up necessitates a shift in focus from mere chemical feasibility to process robustness, scalability, and safety.

Synthetic Strategy: Fischer-Speier Esterification

The most direct and economically viable route for the synthesis of tert-butyl undec-10-enoate is the Fischer-Speier esterification of 10-undecenoic acid with tert-butanol. This reaction is an acid-catalyzed equilibrium process where a carboxylic acid and an alcohol react to form an ester and water.[1][2]

Reaction Scheme:

10-Undecenoic Acid + tert-Butanol <--[Acid Catalyst]--> tert-Butyl Undec-10-enoate + Water

The primary challenge in this esterification is the steric hindrance of the tertiary alcohol, tert-butanol, which can slow down the reaction rate.[3] Additionally, the equilibrium nature of the reaction requires the removal of water to drive the reaction towards the product side and achieve high conversion.[1]

Pilot Plant Synthesis Protocol

This protocol is designed for a nominal 100 L glass-lined or stainless-steel reactor. All operations should be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE).

Equipment
  • 100 L Glass-Lined or Stainless-Steel Reactor with:

    • Jacketed heating/cooling system

    • Variable speed agitator (pitched-blade or anchor type recommended)

    • Reflux condenser

    • Temperature and pressure probes

    • Inert gas (Nitrogen) inlet

  • Dean-Stark trap (appropriately sized for the calculated water by-product)[4][5]

  • Charging vessels for reactants

  • Receiving vessels for product and waste

  • Vacuum distillation setup for purification

  • Filtration system (e.g., Nutsche filter)

Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
10-Undecenoic Acid184.2818.4 kg100Solid at room temperature, may require pre-warming to melt for charging.[6]
tert-Butanol74.1222.2 kg (29.9 L)300Excess to serve as both reactant and co-solvent.[7][8]
Amberlyst-15-1.8 kg-Heterogeneous acid catalyst.[2]
Toluene92.1420 L-Azeotropic agent for water removal.
5% Sodium Bicarbonate Solution-As required-For neutralization.
Brine (Saturated NaCl solution)-As required-For washing.
Anhydrous Magnesium Sulfate120.37As required-For drying.
Reaction Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging:

    • Charge the reactor with 10-undecenoic acid (18.4 kg). If solid, it can be charged as a powder or pre-melted in a separate vessel and transferred.

    • Add tert-butanol (22.2 kg) and toluene (20 L) to the reactor.

    • Begin agitation at a moderate speed to ensure good mixing.

  • Catalyst Addition: Add Amberlyst-15 (1.8 kg) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 85-95 °C) using the reactor jacket.

    • Water will begin to be removed as an azeotrope with toluene and collect in the Dean-Stark trap.[4] Monitor the water collection to track the reaction progress.

    • Continue refluxing until the theoretical amount of water (approximately 1.8 L) has been collected, or until reaction completion is confirmed by in-process control (IPC) analysis (e.g., GC or HPLC to monitor the disappearance of 10-undecenoic acid). The reaction time is expected to be in the range of 8-16 hours.

  • Cooling and Catalyst Removal:

    • Once the reaction is complete, cool the mixture to 40-50 °C.

    • Filter the reaction mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with toluene and potentially regenerated for future use.

Work-up and Purification
  • Solvent Removal: Transfer the filtrate to a distillation apparatus and remove the excess tert-butanol and toluene under reduced pressure.

  • Aqueous Wash:

    • To the crude ester, add a 5% sodium bicarbonate solution to neutralize any remaining acidic impurities. Stir for 30 minutes and then allow the layers to separate. Remove the aqueous layer.

    • Wash the organic layer with brine to remove any residual salts. Separate the layers.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Fractional Vacuum Distillation:

    • Purify the crude tert-butyl undec-10-enoate by fractional vacuum distillation. Due to its high boiling point, a high vacuum is necessary to prevent thermal decomposition.[1][9]

    • Collect the fractions based on boiling point and purity, as determined by GC analysis.

Process Optimization and Critical Quality Attributes

For a successful pilot plant campaign, it is crucial to identify and control the critical process parameters (CPPs) that affect the critical quality attributes (CQAs) of the final product.

Critical Process Parameter (CPP)Target Range/ValueRationaleImpact on CQA (Purity, Yield)
Molar Ratio (tert-Butanol:Acid)2:1 to 4:1Using an excess of tert-butanol shifts the equilibrium towards the product and can also serve as a co-solvent.Higher ratio can increase yield but may lead to higher solvent recovery costs.
Catalyst Loading (Amberlyst-15)5-15% w/w of acidHigher catalyst loading increases the reaction rate.Too high a loading can lead to increased side reactions and complicates filtration.
Reaction TemperatureReflux TemperatureEnsures a sufficient reaction rate and facilitates azeotropic water removal.Temperature should be controlled to avoid potential side reactions like dehydration of tert-butanol.
Agitation SpeedTo be determinedMust be sufficient to keep the heterogeneous catalyst suspended and ensure good mixing for efficient mass transfer.Inadequate agitation can lead to a slower reaction rate and lower yield.
Vacuum Level during Distillation<10 mmHgLowers the boiling point of the product, preventing thermal degradation.A good vacuum is critical for achieving high purity of the final product.

Safety and Environmental Considerations

A thorough risk assessment must be conducted before commencing any pilot plant operations.[10]

Hazard Analysis
  • 10-Undecenoic Acid: Causes skin and serious eye irritation.[11][12] Avoid dust formation during charging.[13]

  • tert-Butanol: Highly flammable liquid and vapor. Harmful if inhaled and causes serious eye irritation.[7][14] Keep away from ignition sources and use in a well-ventilated area.[8]

  • Toluene: Flammable liquid and vapor. Can cause skin irritation and is a suspected reproductive toxin.

  • Amberlyst-15: Acidic solid. Handle with care to avoid contact with skin and eyes.

Engineering Controls
  • The process should be conducted in a contained system (reactor) to minimize exposure.

  • Adequate ventilation is essential, especially during charging and discharging operations.

  • Use of explosion-proof electrical equipment is mandatory due to the flammable nature of tert-butanol and toluene.[8]

  • Emergency showers and eyewash stations must be readily accessible.[6]

Personal Protective Equipment (PPE)
  • Chemical-resistant gloves, safety goggles, and flame-retardant lab coats are mandatory.

  • For operations with a high risk of inhalation, respiratory protection should be used.[7]

Waste Management
  • All liquid and solid waste must be collected and disposed of in accordance with local environmental regulations.

  • Aqueous waste from the washing steps will be basic and should be neutralized before disposal.

  • Organic solvent waste should be collected for recycling or incineration.

Visualizations

Experimental Workflow

Workflow cluster_prep Reactor Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_product Final Product prep Inert Reactor charge Charge Reactants & Catalyst prep->charge react Reflux with Dean-Stark Trap charge->react cool Cool Reaction react->cool filter Filter Catalyst cool->filter solvent_removal Solvent Removal filter->solvent_removal wash Aqueous Wash solvent_removal->wash dry Dry wash->dry distill Vacuum Distillation dry->distill product tert-Butyl Undec-10-enoate distill->product

Caption: Pilot Plant Synthesis Workflow for tert-Butyl Undec-10-enoate.

Conclusion

The successful scale-up of the synthesis of tert-butyl undec-10-enoate from the laboratory to a pilot plant hinges on a thorough understanding of the chemical process and the engineering principles of scale-up. The protocol outlined in this application note provides a robust starting point for the production of this valuable intermediate. Careful attention to process optimization, particularly with respect to catalyst loading, reaction time, and purification conditions, will be essential for achieving high yields and purity. Above all, a steadfast commitment to safety is paramount throughout all stages of the pilot plant campaign.

References

  • Zubenko, S. O., & Patrylak, L. K. (2020). Methods of fatty acid butyl esters synthesis: present and prospects.
  • Wikipedia. (2023, December 12). Dean–Stark apparatus. Retrieved from [Link]

  • ACS Omega. (2022, August 24). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega.
  • Carl ROTH. (n.d.). Safety Data Sheet: tert-Butanol. Retrieved from [Link]

  • Synerzine. (2021, January 14). SAFETY DATA SHEET 10-Undecenoic acid. Retrieved from [Link]

  • Carl ROTH. (2025, January 23). SAFETY DATA SHEET - tert-Butanol. Retrieved from [Link]

  • Google Patents. (n.d.). US3661972A - Purification of high boiling esters.
  • Sundmacher, K., & Kienle, A. (Eds.). (2003).
  • MDPI. (2023).
  • ACS Publications. (2017). Process Intensification of Enzymatic Fatty Acid Butyl Ester Synthesis Using a Continuous Centrifugal Contactor Separator. Industrial & Engineering Chemistry Research.
  • ResearchGate. (2025, October 10).
  • RSC Publishing. (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry.
  • Google Patents. (n.d.). CN105820049A - Synthesis method for tert-butyl ester compound.
  • ResearchGate. (n.d.).
  • Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • Periodica Polytechnica. (2024, March 8). Parametric Optimization of a Reactive Distillation Column for the Ethyl Tert-Butyl Ether Production. Periodica Polytechnica Chemical Engineering.
  • The Distant Reader. (n.d.). MODELING OF A REACTIVE DISTILLATION COLUMN: METHYL TERTIARY BUTYL ETHER (MTBE)
  • Chemistry and Chemical Engineering. (n.d.). MODELLING OF REАCTIVE DISTILLАTION PROCESS FOR MODELLING OF RE CTIVE DISTILL TION PROCESS F.
  • ResearchGate. (2025, August 5).
  • ResearchGate. (n.d.). (PDF)
  • National Institutes of Health. (2022, January 24). Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals. ACS Omega.
  • RSC Publishing. (n.d.). Kinetics of esterification of 10-undecenoic and ricinoleic acids with near-critical and supercritical methanol. Sustainable Energy & Fuels.
  • MDPI. (2023, May 17). A New Approach for Synthesizing Fatty Acid Esters from Linoleic-Type Vegetable Oil. Energies.
  • MDPI. (n.d.). Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound.
  • National Institutes of Health. (2024, October 3). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development.
  • University of Massachusetts. (n.d.). Esters. An Introduction.
  • ResearchGate. (2025, August 7).
  • ResearchGate. (n.d.). Kinetics of esterification of 10-undecenoic and ricinoleic acid with near-critical and supercritical methanol | Request PDF.
  • ResearchGate. (n.d.). Synthesis and Characterization of Iso-Undecenoic and Iso-Undecanoic Acids Based Polyol Esters | Request PDF.
  • ResearchGate. (2025, August 7).
  • ResearchGate. (2025, August 9). (PDF)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-Butyl Undec-10-enoate

Welcome to the comprehensive technical support guide for the synthesis of tert-butyl undec-10-enoate. This resource is designed for researchers, scientists, and professionals in drug development and materials science who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of tert-butyl undec-10-enoate. This resource is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile unsaturated ester. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and detailed protocols to enhance yield, purity, and process control.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to help you quickly diagnose and resolve issues you may encounter during the synthesis of tert-butyl undec-10-enoate.

Problem 1: Low Yield of Tert-Butyl Undec-10-enoate and Presence of Gaseous Byproducts

Question: I am attempting to synthesize tert-butyl undec-10-enoate via acid-catalyzed esterification of 10-undecenoic acid with tert-butanol, but my yields are consistently low, and I observe gas evolution during the reaction. What is the likely cause and how can I mitigate this?

Answer:

The most common side reaction in the acid-catalyzed synthesis of tert-butyl esters is the dehydration of tert-butanol to isobutylene. This E1 elimination reaction is highly favored under acidic conditions, especially at elevated temperatures, and directly consumes your alcohol reactant, leading to reduced yields of the desired ester.

Causality and Mechanism:

Under acidic conditions, the hydroxyl group of tert-butanol is protonated by the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), forming a good leaving group (water). The departure of water results in the formation of a relatively stable tertiary carbocation. This carbocation can then be attacked by the carboxylate of 10-undecenoic acid in a nucleophilic substitution (SN1) reaction to form the desired ester. However, it can also undergo a competing elimination (E1) reaction, where a proton is abstracted from an adjacent carbon by a weak base (like water or another alcohol molecule), leading to the formation of isobutylene gas.

Troubleshooting and Mitigation Strategies:

  • Temperature Control: Maintain the reaction temperature as low as reasonably possible to disfavor the elimination pathway, which has a higher activation energy than the substitution pathway.

  • Choice of Catalyst:

    • Brønsted Acids: While common, strong Brønsted acids like sulfuric acid can aggressively promote dehydration. Using a milder acid or a lower concentration can be beneficial.

    • Lewis Acids: Consider using Lewis acid catalysts, such as zinc salts (e.g., Zn(TfO)₂), which can activate the carboxylic acid without as strongly promoting alcohol dehydration[1].

    • Heterogeneous Catalysts: Solid acid catalysts, like certain zeolites or acidic resins, can offer higher selectivity by providing a controlled acidic environment and can be easily removed by filtration[2].

  • Reaction Setup: Employing a setup with a Dean-Stark trap to remove water as it is formed can drive the esterification equilibrium forward. However, be mindful that azeotropic removal of water with solvents like toluene may require temperatures that also favor isobutylene formation.

  • Alternative Synthetic Routes:

    • DCC/DMAP Coupling: The use of dicyclohexylcarbodiimide (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP) allows for the esterification to proceed under milder, non-acidic conditions, thus avoiding the issue of tert-butanol dehydration.

    • Transesterification: If you have access to another ester of 10-undecenoic acid (e.g., the methyl or ethyl ester), transesterification with tert-butanol can be an effective route. This can be catalyzed by both acids and bases, or by specific metal-oxide catalysts like Cu-deposited V₂O₅, which can provide high selectivity[3].

    • Enzymatic Synthesis: The use of immobilized lipases offers a highly selective and mild alternative for esterification, completely avoiding the harsh conditions that lead to side reactions[4][5][6].

Workflow for Mitigating Isobutylene Formation:

G tBuOH tert-Butanol Protonated_tBuOH Protonated tert-Butanol tBuOH->Protonated_tBuOH + H⁺ H_plus H⁺ Carbocation tert-Butyl Carbocation Protonated_tBuOH->Carbocation - H₂O Isobutylene Isobutylene (Side Product) Carbocation->Isobutylene - H⁺ (Elimination) Ester tert-Butyl Undec-10-enoate (Product) Carbocation->Ester + 10-Undecenoic Acid (Substitution) Undecenoic_Acid 10-Undecenoic Acid Undecenoic_Acid->Ester G Terminal_Alkene Terminal Alkene (C10=C11) Carbocation_C10 Secondary Carbocation (at C10) Terminal_Alkene->Carbocation_C10 + H⁺ H_plus H⁺ Carbocation_C10->Terminal_Alkene - H⁺ from C11 Internal_Alkene Internal Alkene (e.g., C9=C10) Carbocation_C10->Internal_Alkene - H⁺ from C9

Sources

Optimization

Technical Support Center: Purification of Tert-butyl undec-10-enoate

Introduction Welcome to the technical support guide for tert-butyl undec-10-enoate. This document is designed for researchers, chemists, and drug development professionals who are working with this long-chain ester.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for tert-butyl undec-10-enoate. This document is designed for researchers, chemists, and drug development professionals who are working with this long-chain ester. Tert-butyl undec-10-enoate is a valuable intermediate in organic synthesis, but its purification can present unique challenges due to its high boiling point and the nature of common impurities.

This guide provides a structured approach to troubleshooting common purification issues and offers detailed, validated protocols. It is organized into a question-and-answer format to directly address the specific problems you may encounter during your experimental work.

Section 1: Understanding the Core Challenges & Key Impurities

The primary challenges in purifying tert-butyl undec-10-enoate stem from its synthesis. A common route is the acid-catalyzed esterification of 10-undecenoic acid with tert-butanol or isobutylene. This process, while effective, can lead to a predictable set of impurities that are crucial to understand before selecting a purification strategy.

Frequently Asked Question: What are the most common impurities I should expect after synthesizing tert-butyl undec-10-enoate?

Answer: The impurity profile of your crude product is directly linked to the synthesis method and reaction conditions. Based on typical acid-catalyzed esterifications, you should anticipate the following:

  • Unreacted 10-Undecenoic Acid: Due to the equilibrium nature of Fischer esterification, incomplete conversion is common, leaving residual starting carboxylic acid.[1] This is often the most significant impurity and imparts an acidic character to the crude product.

  • Unreacted tert-Butanol: If tert-butanol is used as the tert-butyl source, residual alcohol will be present.

  • Isobutene and its Oligomers: The acidic conditions and temperatures used for esterification can cause the dehydration of tert-butanol to isobutene.[2] Isobutene can then be trapped or undergo acid-catalyzed oligomerization, leading to a range of branched-chain hydrocarbon impurities.

  • Di-tert-butyl ether: A common side-product from the acid-catalyzed self-condensation of tert-butanol.[2]

  • Water: A byproduct of the esterification reaction.

  • Catalyst Residues: Residual acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or their salts after initial neutralization.

The physical properties of these compounds relative to the desired product are critical for designing an effective purification scheme.

Table 1: Physical Properties of Tert-butyl undec-10-enoate and Common Impurities
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Acidity/BasicityPolarity
Tert-butyl undec-10-enoate 240.40~250-260 (est.)NeutralLow
10-Undecenoic Acid184.28275 @ 760 mmHg; 161 @ 15 mmHgAcidicMedium
tert-Butanol74.1282.4NeutralHigh
Isobutene56.11-6.9NeutralNonpolar
Di-tert-butyl ether130.23101NeutralLow

Data compiled from various sources, including PubChem and The Good Scents Company. Boiling point of the target ester is an estimate based on similar structures like butyl undec-10-enoate.[3][4]

Section 2: Troubleshooting Guide for Purification

This section addresses specific problems encountered during the workup and purification of tert-butyl undec-10-enoate.

Question 1: My crude product tests acidic (e.g., on wet pH paper) and shows a broad -OH peak in the FTIR spectrum. How do I resolve this?

Answer: This is the most common issue and is almost certainly due to residual 10-undecenoic acid. The carboxylic acid is significantly more polar and acidic than your target ester, which allows for a straightforward liquid-liquid extraction.

Causality: The unreacted carboxylic acid must be removed before any subsequent purification steps like distillation, as it can co-distill or cause decomposition at high temperatures. A mild basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase, while the neutral ester remains in the organic layer.

Solution: Mild Aqueous Base Wash

A detailed, step-by-step protocol for this crucial workup step is provided below. This procedure is designed to efficiently remove acidic impurities without risking hydrolysis of the desired tert-butyl ester, which can be sensitive to harsh basic conditions.

G start Crude Product in Organic Solvent (e.g., Ether, EtOAc) wash1 Wash with sat. NaHCO3 soln. (1-2 times) start->wash1 separate1 Separate Layers: - Organic Layer: Contains Ester - Aqueous Layer: Contains Sodium Undecenoate wash1->separate1 wash2 Wash Organic Layer with Brine separate1->wash2 dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash2->dry filter Filter to remove drying agent dry->filter concentrate Concentrate in vacuo (Rotary Evaporator) filter->concentrate end Crude Ester Ready for Further Purification concentrate->end

Caption: Workflow for acidic impurity removal.

Experimental Protocol: Acid Removal via Basic Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate (EtOAc). A volume that is 3-5 times the volume of the crude oil is recommended.

  • First Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and invert it gently several times, venting frequently to release CO₂ gas that evolves from the acid-base neutralization. Once gas evolution subsides, shake more vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat (Optional): Repeat the NaHCO₃ wash one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to break any emulsions and remove the bulk of the dissolved water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ester, now free of acidic impurities.

Question 2: After a basic wash, my GC-MS analysis still shows multiple peaks. The main contaminant has a boiling point close to my product. What should I do?

Answer: If the impurity is neutral and has a boiling point close to your product, simple distillation will be ineffective. This scenario points towards byproducts of similar molecular weight and polarity, such as isomers or oligomers formed during synthesis. Flash column chromatography is the preferred method for separating such mixtures.

Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[5] Even small differences in polarity between the target ester and an impurity can be exploited to achieve separation. Tert-butyl undec-10-enoate is a relatively nonpolar molecule. Impurities like di-tert-butyl ether are even less polar, while any potential oxidation or polymerization byproducts will likely be more polar.

Solution: Flash Column Chromatography

Experimental Protocol: Purification by Flash Chromatography

  • Stationary Phase: Prepare a column with silica gel (e.g., 230-400 mesh). The amount of silica should be 50-100 times the weight of your crude sample.

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation. Start with a very nonpolar eluent and gradually increase polarity. A good starting point for tert-butyl undec-10-enoate is a mixture of hexanes (or heptane) and ethyl acetate.

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Spot your crude material on a TLC plate and develop it in various hexane/EtOAc mixtures (e.g., 99:1, 98:2, 95:5). The ideal system will give your product an Rf value of approximately 0.3-0.4.

  • Column Loading: Adsorb your crude product onto a small amount of silica gel and load it dry onto the top of the column. Alternatively, dissolve it in a minimal amount of the initial eluent and load it carefully.

  • Elution: Begin elution with the determined nonpolar solvent system (e.g., 99:1 Hexane:EtOAc). Collect fractions and monitor them by TLC.

  • Gradient (Optional): If separation is difficult, a shallow gradient of increasing ethyl acetate concentration can be used to elute the compounds sequentially.

  • Fraction Analysis & Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product (as determined by a single spot on the TLC plate).

  • Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified tert-butyl undec-10-enoate.

Table 2: Example Solvent Systems for Flash Chromatography
Eluent System (Hexane:Ethyl Acetate)Expected Rf (Ester)Potential Impurities Eluted
100:0 to 99:1> 0.8 (runs with solvent front)Hydrocarbon oligomers
98:2 to 95:50.3 - 0.5 (Ideal Range) Tert-butyl undec-10-enoate
90:10 and more polar< 0.2More polar byproducts (e.g., oxidation products)
Question 3: My product is thermally unstable and decomposes during vacuum distillation. How can I purify it?

Answer: Thermal instability is a significant concern for high-boiling esters, especially those with unsaturation which can be prone to polymerization.[6] If standard vacuum distillation leads to decomposition (evidenced by darkening color, pressure fluctuations, or poor recovery), you should avoid high temperatures.

Causality: The bulky tert-butyl group can be susceptible to elimination under harsh thermal or acidic/basic conditions, regenerating isobutylene. The terminal double bond can also polymerize.

Solutions:

  • Kugelrohr Distillation: This apparatus is designed for short-path distillation of small quantities of material under high vacuum. The substance is distilled over a very short distance, which minimizes the time it spends at high temperature, thereby reducing the risk of decomposition.

  • Flash Chromatography: As detailed in the previous question, this is an excellent non-thermal purification method and should be your primary alternative to distillation.

  • Ensure Neutrality: Before any distillation attempt, it is critical to ensure all acidic or basic residues have been removed via a thorough aqueous workup (see Q1). Trace amounts of acid or base can catalyze decomposition at high temperatures.

Section 3: Standard Protocols & General FAQs
FAQ 1: How can I reliably assess the purity of my final product?

Answer: A single analytical method is often insufficient to declare a compound as "pure".[7] A combination of techniques is recommended for a comprehensive assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing purity and identifying volatile impurities. The flame ionization detector (FID) in GC provides excellent quantitative data on the percentage of purity, while the mass spectrometer (MS) helps in identifying the structure of any contaminants.[8][9]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is essential for confirming the chemical structure of your product. Purity can also be assessed by the absence of impurity signals. For example, the characteristic broad singlet of a carboxylic acid proton (~10-12 ppm) or the signals from residual tert-butanol should be absent in the ¹H NMR of the pure ester.

  • Fourier-Transform Infrared Spectroscopy (FTIR): A quick and useful check. A pure sample should show a strong ester carbonyl (C=O) stretch around 1730-1740 cm⁻¹ and the C=C stretch around 1640 cm⁻¹. The absence of a broad -OH stretch (from 2500-3300 cm⁻¹) confirms the removal of the starting carboxylic acid.

FAQ 2: What are the recommended storage conditions for purified tert-butyl undec-10-enoate?

Answer: Like many unsaturated compounds, tert-butyl undec-10-enoate can be susceptible to oxidation and polymerization over time. For long-term storage:

  • Temperature: Store in a refrigerator at 0-4 °C.[10]

  • Atmosphere: If possible, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at the double bond.

  • Container: Use a tightly sealed, clean glass container.

  • Inhibitors: For very long-term storage or if the material will be heated repeatedly, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) in a very small concentration (e.g., 100 ppm).

G cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification Decision cluster_methods Purification Methods cluster_analysis Final Analysis s1 10-Undecenoic Acid + t-Butanol/Isobutylene s3 Crude Product s1->s3 s2 Acid Catalyst s2->s3 w1 Basic Wash (Removes Acid) s3->w1 w2 Drying & Concentration w1->w2 p_decision Thermally Stable? w2->p_decision m1 Vacuum Distillation or Kugelrohr p_decision->m1 Yes m2 Flash Chromatography p_decision->m2 No a1 Purity Check GC-MS Structure ID NMR, FTIR m1->a1 m2->a1

Caption: Decision workflow for purification and analysis.

References
  • The First Non-Acid Catalytic Synthesis of tert-Butyl Ether from tert-Butyl Alcohol Using Ionic Liquid as Dehydrator. (2005).
  • Butyl 10-undecenoate.
  • 10-undecenoic acid. The Good Scents Company.
  • Purification of high boiling esters. (1972).
  • Fischer Esterific
  • Purity of Reagents. Enfanos.
  • Butyl undec-10-eno
  • A-level Chemistry Specific
  • Determination of methyl tert.-butyl ether and tert.-butyl alcohol in seawater samples... (2003).
  • Preparative Isolation of High-Purity n-3 Docosapentaenoic Acid via Iterative Isocratic Flash Chromatography with Solvent Recycling. (2026). Preprints.org.

Sources

Troubleshooting

Preventing polymerization of tert-butyl undec-10-enoate during storage

Welcome to the technical support guide for tert-butyl undec-10-enoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-butyl undec-10-enoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this monomer. Unintended polymerization can compromise experimental integrity and lead to material loss. This guide provides in-depth, field-proven insights to ensure the stability and reliability of your tert-butyl undec-10-enoate supply.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability of tert-butyl undec-10-enoate.

Q1: Why is my tert-butyl undec-10-enoate becoming viscous or solidifying during storage?

This is a classic sign of spontaneous polymerization. Tert-butyl undec-10-enoate, like many terminal alkenes, can undergo polymerization initiated by free radicals.[1][2] These radicals can be generated by exposure to heat, light, atmospheric oxygen, or trace impurities. Once initiated, a chain reaction occurs where monomer units successively add to one another, increasing the viscosity and eventually leading to solidification.[3]

Q2: What is the role of the inhibitor included in the product?

To ensure a stable shelf-life, manufacturers add small quantities (typically in parts-per-million, ppm) of a polymerization inhibitor.[4] Common inhibitors for monomers like this include Butylated Hydroxytoluene (BHT) or the Monomethyl Ether of Hydroquinone (MEHQ).[5][6] These molecules act as radical scavengers; they react with and neutralize any free radicals that form, effectively stopping the polymerization chain reaction before it can propagate.[5][7][8]

Q3: Does the presence of an inhibitor affect my downstream experiments?

Yes, it is critical to understand that the inhibitor must be removed before you intend to perform a polymerization reaction.[9] Its presence will interfere with or completely prevent the desired polymerization, leading to failed reactions, low yields, or polymers with inconsistent properties.[4]

Q4: Can tert-butyl undec-10-enoate undergo other types of polymerization?

While free-radical polymerization is the most common pathway for spontaneous polymerization during storage, the terminal alkene structure is also susceptible to cationic polymerization.[10][11] This is typically initiated by strong acids or Lewis acids.[12][13] Therefore, it is crucial to avoid acidic contaminants during storage and handling.

Troubleshooting Guide: Preventing and Managing Polymerization

This section provides detailed protocols and explanations for common issues encountered in the laboratory.

Issue 1: Visual Inspection Reveals Increased Viscosity

If you observe that your stored tert-butyl undec-10-enoate has become more viscous than a fresh sample, it is a strong indicator that oligomerization (the formation of short polymer chains) has begun.

Immediate Actions:

  • Isolate the Bottle: Separate the affected bottle from your main stock to prevent any potential cross-contamination or confusion.

  • Assess the Extent: Gently swirl the bottle. If the material is still liquid but noticeably thicker, it may be salvageable for non-critical applications after re-stabilization, but it is not recommended for controlled polymerization experiments. If it is semi-solid or fully solid, the material is extensively polymerized and should be disposed of according to your institution's chemical waste guidelines.

  • Review Storage Conditions: Immediately verify the storage conditions of your entire stock against the recommended parameters outlined in the table below.

Issue 2: Ensuring Long-Term Storage Stability

Proper storage is the most effective preventative measure against unwanted polymerization.

Storage_Workflow receive Receive New Monomer inspect Inspect for Clarity & Low Viscosity receive->inspect log Log Lot #, Date, & Inhibitor Type/Conc. inspect->log Pass fail Quarantine & Contact Supplier inspect->fail Fail storage Store in Recommended Conditions log->storage use Ready for Use storage->use

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential radical formation and slows polymerization kinetics.
Atmosphere Inert Gas (Argon or Nitrogen)Oxygen can participate in the formation of peroxide radicals, which are potent initiators of polymerization.[14][15] An inert atmosphere minimizes this risk.[16]
Light Amber Bottle / Store in DarkUV light can provide the energy to initiate radical formation.
Inhibitor Maintain as supplied (e.g., 50-100 ppm MEHQ or BHT)The inhibitor is essential for scavenging radicals during storage. Do not remove it until immediately before use.[5][6]
Issue 3: Preparing the Monomer for a Polymerization Reaction

As mentioned, the inhibitor must be removed to achieve successful polymerization. Column chromatography is the most common and effective lab-scale method.[9]

Protocol: Inhibitor Removal via Basic Alumina Column

  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of glass wool at the bottom.

    • Prepare a slurry of activated basic alumina in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity, creating a bed of 5-10 cm. Drain the excess solvent until it is level with the top of the alumina bed.

  • Purification:

    • Carefully load the tert-butyl undec-10-enoate onto the top of the alumina bed.

    • Open the stopcock and collect the purified, inhibitor-free monomer in a clean, dry flask. The phenolic inhibitor (like MEHQ or BHT) will be adsorbed by the basic alumina.

  • Post-Purification Handling:

    • Use Immediately: The purified monomer is now highly susceptible to polymerization and should be used without delay.[9]

    • Short-Term Storage (If Absolutely Necessary): If immediate use is not possible, the purified monomer must be stored under an inert atmosphere (argon or nitrogen), in the dark, and at low temperature (≤ 4°C) for the shortest possible time.

Inhibitor_Removal_Logic cluster_0 Monomer with Inhibitor cluster_1 Purification cluster_2 Result Monomer {Tert-butyl undec-10-enoate | Phenolic Inhibitor (e.g., MEHQ)} Column {Basic Alumina Column | Inhibitor Adsorbed} Monomer->Column Purified {Purified Monomer | Ready for Polymerization} Column->Purified Waste {Used Alumina + Inhibitor | Dispose Properly} Column->Waste

Advanced Technical Insights

Confirming Monomer Quality

For highly sensitive polymerization reactions (e.g., living polymerizations), it may be necessary to confirm the absence of oligomers after prolonged storage.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Compare the spectrum of the stored monomer to a reference spectrum of a fresh sample. The appearance of broad signals in the aliphatic region, where sharp, well-defined peaks are expected, can indicate the presence of polymeric species.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to detect the presence of dimers, trimers, and other small oligomers, which will appear as higher molecular weight species than the monomer.[17]

Re-inhibiting Partially Used Monomer

If you have a large bottle of monomer that will be used over an extended period, the inhibitor concentration can deplete as it scavenges radicals. For long-term storage of a partially used bottle, it may be prudent to add a small amount of fresh inhibitor.

  • Procedure: Prepare a dilute stock solution of the appropriate inhibitor (e.g., 1000 ppm BHT in a compatible, volatile solvent like hexane). Add a calculated volume to the monomer to bring the final concentration back to the recommended storage level (e.g., 50-100 ppm).

  • Caution: Ensure the solvent is fully removed under a gentle stream of inert gas before sealing the container for storage.

By adhering to these guidelines, researchers can significantly mitigate the risk of spontaneous polymerization, ensuring the quality and reliability of tert-butyl undec-10-enoate for their critical drug development and scientific research applications.

References

  • The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers. (n.d.). Self-supplying Platform of Chemical Ingredients.
  • Uses of 4-methoxyphenol MEHQ. (2024, December 14). Hosea Chem.
  • Inhibiting action of 4-Methoxyphenol for Acrylic Monomers. (2019, October 24). ChemicalBook.
  • The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. (2025, August 9). ResearchGate.
  • Strategies for removing polymerization inhibitors from m-PEG5-2-methylacrylate. (n.d.). Benchchem.
  • How can I remove an inhibitor from acrylic acid? (2014, September 4). ResearchGate.
  • The effect of inhibitor and initiator concentration on degree of conversion, flexural strength and polymerization shrinkage stress. (n.d.). Semantic Scholar.
  • Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. (2024, July 10). ResearchGate.
  • Cationic polymerization. (n.d.). Wikipedia.
  • A. Polymerization: Cationic Polymerization. (n.d.). UT Austin Chemistry & Biochemistry Research Web Sites.
  • Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices. (n.d.). Queensland Alliance for Environmental Health Sciences.
  • Cationic Polymerization. (2021, September 12). Chemistry LibreTexts.
  • Cationic addition polymers. (2020, April 10). YouTube.
  • Radical polymerization. (n.d.). Wikipedia.
  • Storage and handling of NEODENE and SHOP olefins. (n.d.). Shell.
  • Free Radical Polymerization. (2015, July 7). Chemistry LibreTexts.
  • Free radical polymerization. (2019, December 9). YouTube.

Sources

Troubleshooting

Common impurities in commercial tert-butyl undec-10-enoate and their removal

Technical Support Center: Tert-Butyl Undec-10-enoate Welcome to the technical support resource for tert-butyl undec-10-enoate. This guide is designed for researchers, chemists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tert-Butyl Undec-10-enoate

Welcome to the technical support resource for tert-butyl undec-10-enoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this versatile chemical intermediate. We provide field-proven insights and detailed protocols to help you identify and remove critical impurities, ensuring the integrity of your experiments and syntheses.

Frequently Asked Questions (FAQs)

Q1: I've purchased commercial tert-butyl undec-10-enoate. What are the most common impurities I should be aware of?

A1: The impurity profile of commercial tert-butyl undec-10-enoate is primarily dictated by its synthesis route, which is typically the acid-catalyzed esterification of 10-undecenoic acid with a tert-butyl source, such as isobutylene or tert-butanol.

The most common impurities include:

  • Unreacted Starting Materials: Residual 10-undecenoic acid and tert-butanol (TBA) are frequent impurities.

  • Catalyst Residues: Traces of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or their salts may be present.

  • Solvent Residues: Solvents used during the reaction or workup (e.g., toluene, hexanes, diethyl ether) can be retained.

  • Byproducts of the Tert-Butyl Source: If isobutylene is used, its dimers (diisobutylene) or oligomers can form as side products, especially under acidic conditions.[1][2]

  • Water: As a byproduct of the esterification reaction, water can be present if not adequately removed.

This table summarizes the key impurities and their origins:

Impurity CategorySpecific Example(s)Likely SourcePrimary Analytical Signature (GC-MS)
Starting Materials10-Undecenoic AcidIncomplete esterification reaction.[3]A distinct peak with a mass spectrum showing a carboxylic acid fragment.
tert-Butanol (TBA)Incomplete reaction; degradation of the ester.[4][5]A volatile peak, often eluting early in the chromatogram.
Reaction ByproductsDiisobutylene / Isobutylene OligomersAcid-catalyzed dimerization/oligomerization of isobutylene.[1][6]Peaks corresponding to C8 or higher branched alkanes.
WaterProduct of esterification.[7]Not typically observed by standard GC-MS; may require Karl Fischer titration.
Process ContaminantsResidual Acid CatalystIncomplete neutralization or workup.Non-volatile; may cause tailing of acidic components in GC.
Residual SolventsIncomplete removal during manufacturing.Sharp, early-eluting peaks corresponding to known solvent masses.

Troubleshooting Guide: Impurity Identification & Removal

This section provides a systematic approach to diagnosing and resolving purity issues. The following workflow diagram illustrates the decision-making process from initial analysis to final purification.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Impurity Identification & Strategy cluster_2 Phase 3: Purification cluster_3 Phase 4: Validation Analysis Initial Purity Analysis (GC-MS, NMR) Check Purity > 99%? Analysis->Check Identify Identify Major Impurity Type Check->Identify No Pass Product Ready for Use Check->Pass Yes Acidic Acidic Impurities (e.g., Undecylenic Acid) Identify->Acidic Acidic Neutral_Volatile Neutral Volatile Impurities (e.g., TBA, Solvents) Identify->Neutral_Volatile Volatile Neutral_NonVolatile Neutral, Less Volatile Impurities (e.g., Diisobutylene, Oligomers) Identify->Neutral_NonVolatile Non-Volatile Aqueous_Wash Aqueous Bicarbonate Wash Acidic->Aqueous_Wash Distillation Vacuum Distillation Neutral_Volatile->Distillation Chromatography Silica Gel Chromatography Neutral_NonVolatile->Chromatography Final_Analysis Final Purity Analysis (GC-MS, NMR) Aqueous_Wash->Final_Analysis Distillation->Final_Analysis Chromatography->Final_Analysis Final_Analysis->Pass

Caption: Impurity identification and removal workflow.

Q2: My GC-MS analysis shows a significant peak corresponding to 10-undecenoic acid. How do I remove it?

A2: The presence of unreacted 10-undecenoic acid is the most common issue. Its carboxylic acid functional group makes it easily separable from the neutral ester product via a simple acid-base extraction. The principle is to convert the water-insoluble carboxylic acid into its water-soluble carboxylate salt.[8]

Objective: To selectively remove acidic impurities.

Materials:

  • Crude tert-butyl undec-10-enoate

  • Diethyl ether or Ethyl acetate (organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude ester in 5-10 volumes of an immiscible organic solvent (e.g., diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and invert gently, venting frequently to release the CO₂ gas produced. Shake for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with NaHCO₃ solution (Step 2 & 3) one more time to ensure complete removal of the acid.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate salts.

  • Brine Wash: Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water from the organic phase.[9]

  • Drying: Drain the organic layer into a clean flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 15-20 minutes.

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified ester.

G start Start: Crude Ester in Organic Solvent add_bicarb 1. Add Saturated NaHCO3 2. Shake & Vent start->add_bicarb separate1 Separate Layers add_bicarb->separate1 aqueous_layer1 Aqueous Layer (Contains Sodium Undecylenate) -> Discard separate1->aqueous_layer1 organic_layer Organic Layer (Contains Product) separate1->organic_layer add_water Wash with DI Water organic_layer->add_water add_brine Wash with Brine organic_layer->add_brine dry Dry over Na2SO4 organic_layer->dry separate2 Separate Layers add_water->separate2 separate2->organic_layer separate3 Separate Layers add_brine->separate3 separate3->organic_layer concentrate Filter & Concentrate (Rotary Evaporator) dry->concentrate end_product Purified Ester concentrate->end_product

Caption: Liquid-liquid extraction workflow for acid removal.

Q3: My product is free of acidic impurities, but NMR and GC-MS suggest the presence of other non-polar compounds with boiling points close to my product. What should I do?

A3: This scenario is common when byproducts like diisobutylene or other oligomers are formed. These are non-polar and have boiling points that may be too close for effective separation by distillation. In this case, flash column chromatography is the preferred method.[9]

Objective: To separate the target ester from non-polar impurities of similar volatility.

Materials:

  • Crude ester mixture

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane) and Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Compressed air or nitrogen source with regulator

  • Collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection: First, determine an appropriate mobile phase using TLC. The goal is to find a solvent mixture (e.g., 98:2 Hexanes:Ethyl Acetate) where the product ester has an Rf value of approximately 0.2-0.3, and the impurities have different Rf values.

  • Column Packing: Pack the column with silica gel as a slurry in the mobile phase (start with pure hexanes). Ensure there are no air bubbles or cracks.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry powder to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the mobile phase and load it directly.

  • Elution: Begin eluting the column with the chosen mobile phase under positive pressure. The less polar impurities (like diisobutylene) will elute first.

  • Fraction Collection: Collect the eluent in small fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the highly purified tert-butyl undec-10-enoate.

Q4: How can I remove residual tert-butanol (TBA)?

A4: Tert-butanol has a significantly lower boiling point (82-83 °C) than tert-butyl undec-10-enoate (Boiling Point >250 °C). Therefore, it can be effectively removed by distillation. Due to the high boiling point of the ester, this should be performed under reduced pressure (vacuum distillation) to prevent thermal degradation. Purification of TBA itself often involves fractional crystallization, which highlights its distinct physical properties from the ester.[5][10]

The aqueous wash described in Protocol 1 will also remove a significant portion of the water-miscible TBA. For trace amounts, holding the final product under high vacuum for several hours at a moderately elevated temperature (e.g., 40-50 °C) can also be effective.

References

  • Dias, E. L., Hettenbach, K. W., & am Ende, D. J. (n.d.). Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN104591946A - Method for preparing isobutylene from methyl tert-butyl ether by pyrolysis.
  • ResearchGate. (n.d.). Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US6863778B2 - Separation of tertiary butyl alcohol from diisobutylene.
  • Google Patents. (n.d.). Method for preparing isobutene by MTBE (Methyl Tertiary Butyl Ether).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US4544453A - Stripping of unreacted glycol ethers and acids from an esterification reaction mixture.
  • Van der Steen, M., et al. (n.d.). Undecylenic acid: A valuable renewable building block on route to Tyromycin A derivatives. ResearchGate. Retrieved from [Link]

  • Synerzine. (2018, June 22). 10-Undecenoic acid, butyl ester. Retrieved from [Link]

  • Oillic, J., et al. (2020). Theoretical and Kinetic Analysis of the Esterification of Undecylenic Acid with Glycerol. Journal of the American Oil Chemists' Society. Retrieved from [Link]

  • ResearchGate. (n.d.). A reaction scheme for the ultrasound-assisted esterification of 10-undecylenic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The GC-MS chromatogram of a 10-mL spiked sample (MTBE, 14.8 pg/L; TBA,...). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Butyl 10-undecenoate | C15H28O2. PubChem. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). BUTYL 10-UNDECENOATE. Retrieved from [Link]

  • Squillace, P. J., et al. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental Science & Technology. Retrieved from [Link]

  • Google Patents. (n.d.). Tertiary butyl alcohol purification - US4801760A.
  • Simone, F., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • LookChem. (n.d.). Purification of tert-Butyl alcohol. Chempedia. Retrieved from [Link]

  • National Institutes of Health. (2022, January 24). Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. Retrieved from [Link]

  • Ince, N. H., & Tezcanli-Guyer, G. (n.d.). Kinetics and Mechanism of the Sonolytic Destruction of Methyl tert-Butyl Ether by Ultrasonic Irradiation in the Presence of Ozon. Environmental Science & Technology, ACS Publications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Retrieved from [Link]

  • European Patent Office. (n.d.). Tertiary butyl alcohol purification - EP 0328258 B1. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
  • LECO Corporation. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Retrieved from [Link]

  • National Institutes of Health. (2021, September 29). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. PubMed. Retrieved from [Link]

Sources

Optimization

Stability issues of tert-butyl undec-10-enoate under different conditions

Welcome to the technical support center for tert-butyl undec-10-enoate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl undec-10-enoate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for stability issues encountered during the handling, storage, and use of this versatile chemical intermediate.

Introduction

tert-Butyl undec-10-enoate is a valuable bifunctional molecule, featuring a sterically hindered tert-butyl ester and a terminal alkene. This unique structure allows for a wide range of synthetic transformations. However, these same functional groups are susceptible to degradation under specific conditions, leading to experimental variability and potential impurities. This guide will address the most common stability challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in tert-butyl undec-10-enoate that influence its stability?

The stability of tert-butyl undec-10-enoate is primarily dictated by its two key functional groups: the tert-butyl ester and the terminal double bond. The tert-butyl ester is sensitive to acidic conditions, while the terminal alkene can be susceptible to oxidation and other electrophilic additions.

Q2: What are the recommended storage conditions for tert-butyl undec-10-enoate?

To ensure long-term stability, tert-butyl undec-10-enoate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is advisable to store it at room temperature and protect it from direct sunlight and heat sources.[1][4] For prolonged storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential oxidation of the terminal alkene.

Q3: Can I handle tert-butyl undec-10-enoate on the open bench?

While it is a relatively stable liquid, good laboratory practices should always be followed.[3] Handling in a well-ventilated area or a fume hood is recommended, especially when transferring large quantities or heating the compound.[1][2]

Troubleshooting Guide: Common Stability Issues

This section provides a detailed breakdown of common stability problems, their root causes, and systematic troubleshooting approaches.

Issue 1: Premature Cleavage of the tert-Butyl Ester Group

Symptom: You observe the presence of undec-10-enoic acid and/or isobutylene in your reaction mixture or upon analysis of the starting material.

Primary Cause: The tert-butyl ester is labile under acidic conditions.[5] Accidental exposure to acidic reagents, impurities in solvents, or even acidic surfaces (like silica gel) can catalyze its cleavage.

Troubleshooting Workflow:

start Symptom: Undesired tert-Butyl Ester Cleavage check_reagents 1. Analyze Reagents & Solvents for Acidity start->check_reagents check_glassware 2. Inspect Glassware start->check_glassware check_reaction_conditions 3. Review Reaction Conditions start->check_reaction_conditions check_purification 4. Examine Purification Method start->check_purification neutralize_solvents Action: Neutralize solvents (e.g., wash with NaHCO3, distill). check_reagents->neutralize_solvents Acidic? use_anhydrous Action: Use freshly opened or anhydrous solvents. check_reagents->use_anhydrous Moisture present? neutralize_solvents->check_glassware use_anhydrous->check_glassware base_wash_glassware Action: Base-wash glassware if acidic residues are suspected. check_glassware->base_wash_glassware Contamination suspected? base_wash_glassware->check_reaction_conditions avoid_acid Action: Avoid acidic catalysts/reagents. Consider alternative synthetic routes. check_reaction_conditions->avoid_acid Acidic conditions used? use_buffers Action: Employ a non-acidic buffer system if pH control is critical. check_reaction_conditions->use_buffers pH sensitive? avoid_acid->check_purification use_buffers->check_purification neutralize_silica Action: Use silica gel treated with a base (e.g., triethylamine). check_purification->neutralize_silica Using silica gel? alternative_purification Action: Consider alternative purification methods (e.g., distillation, crystallization). check_purification->alternative_purification Silica unsuitable? resolution Resolution: Minimized or eliminated ester cleavage. neutralize_silica->resolution alternative_purification->resolution

Caption: Troubleshooting workflow for undesired tert-butyl ester cleavage.

Issue 2: Unwanted Reactions at the Terminal Alkene

Symptom: You observe byproducts resulting from oxidation (e.g., aldehydes, carboxylic acids, epoxides) or other additions to the double bond.

Primary Cause: The terminal alkene is susceptible to oxidation by atmospheric oxygen, especially over long-term storage or in the presence of heat, light, or certain metal catalysts. It can also react with various electrophiles.

Troubleshooting Workflow:

start Symptom: Unwanted Alkene Reactions (Oxidation, etc.) check_storage 1. Review Storage Conditions start->check_storage check_reaction_setup 2. Examine Reaction Setup start->check_reaction_setup check_catalysts 3. Analyze Catalysts and Reagents start->check_catalysts inert_atmosphere Action: Store under inert gas (Ar, N2). check_storage->inert_atmosphere Exposed to air? protect_from_light Action: Use amber vials or store in the dark. check_storage->protect_from_light Exposed to light? inert_atmosphere->check_reaction_setup protect_from_light->check_reaction_setup degas_solvents Action: Degas solvents prior to use. check_reaction_setup->degas_solvents Using aerated solvents? run_under_inert Action: Run reactions under an inert atmosphere. check_reaction_setup->run_under_inert Reaction open to air? degas_solvents->check_catalysts run_under_inert->check_catalysts avoid_oxidizing_metals Action: Avoid trace metals that can catalyze oxidation. check_catalysts->avoid_oxidizing_metals Metal catalysts used? use_inhibitors Action: Consider adding a radical inhibitor (e.g., BHT) for long-term storage or reactions. check_catalysts->use_inhibitors Radical reaction suspected? resolution Resolution: Minimized or eliminated alkene side reactions. avoid_oxidizing_metals->resolution use_inhibitors->resolution

Caption: Troubleshooting workflow for unwanted reactions at the terminal alkene.

Issue 3: Thermal Instability

Symptom: Decomposition is observed at elevated temperatures, potentially leading to a complex mixture of products.

Primary Cause: While generally stable at room temperature, prolonged exposure to high temperatures can lead to degradation.[3] The presence of impurities can lower the decomposition temperature.

Troubleshooting Thermal Stability:
ConditionPotential IssueRecommended Action
High Reaction Temperature Non-specific decomposition.If possible, lower the reaction temperature. Screen for catalysts that allow for milder conditions.
Distillation Decomposition in the distillation pot.Use vacuum distillation to lower the boiling point. Ensure the apparatus is free of acidic or basic residues. Do not distill to dryness.[6]
Prolonged Heating Gradual degradation over time.Minimize the duration of heating. If a reaction requires prolonged heating, perform it under an inert atmosphere.

Experimental Protocols

Protocol 1: Assessment of Acidic Stability

This protocol allows for a quick assessment of the stability of tert-butyl undec-10-enoate to trace acidic conditions.

Materials:

  • tert-Butyl undec-10-enoate

  • Dichloromethane (DCM)

  • Silica gel (standard grade)

  • TLC plates

  • Developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare two small vials. In vial A, dissolve a small amount of tert-butyl undec-10-enoate in DCM.

  • In vial B, add a small amount of silica gel and then dissolve the same concentration of tert-butyl undec-10-enoate in DCM.

  • Spot both solutions on a TLC plate immediately after preparation (t=0).

  • Allow the vials to stand at room temperature. Spot both solutions on a new TLC plate after 1 hour and 4 hours.

  • Develop the TLC plates and visualize the spots with a suitable stain.

  • Interpretation: The appearance of a new, more polar spot (lower Rf) in vial B, which is absent or much fainter in vial A, indicates cleavage of the tert-butyl ester to the more polar undec-10-enoic acid.

Protocol 2: Neutralization of Silica Gel for Chromatography

To prevent acid-catalyzed degradation during purification, silica gel can be neutralized.

Materials:

  • Silica gel

  • Solvent for slurry (e.g., Hexane)

  • Triethylamine (Et3N)

Procedure:

  • Prepare a slurry of silica gel in the desired solvent.

  • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Stir the slurry for 15-30 minutes.

  • Pack the column with the neutralized silica gel slurry as you normally would.

  • Equilibrate the column with your mobile phase before loading your sample.

References

  • Sunway Pharm Ltd.
  • Benchchem. Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
  • NIC Industries.
  • ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • SPS | Solvents & Petroleum Service, Inc.
  • ACS Publications.
  • Synerzine. 10-Undecenoic acid, butyl ester.
  • Google Patents. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
  • California Environmental Protection Agency.
  • BLD Pharm.
  • PubChem.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • The Good Scents Company.
  • PubChem.
  • PubMed.
  • ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.
  • ResearchGate.
  • ResearchGate.
  • UNH Scholars Repository.
  • NIH. Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals.
  • USGS Publications Warehouse. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether.
  • SpringerLink. Effect of antioxidants on oxidative stability of edible fats and oils: thermogravimetric analysis.
  • MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
  • CentAUR. Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive.
  • PubMed. Does Tert-Butyl Alcohol Really Terminate the Oxidative Activity of • OH in Inorganic Redox Chemistry?.
  • ResearchGate. tert ‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds | Request PDF.
  • PubChem.
  • YouTube. SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture.
  • ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.
  • Chemistry LibreTexts. 9.7: SN1 Reaction.
  • YouTube. SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2.
  • Vernier. SN1: Synthesis of t-butyl chloride - Experiment.
  • Master Organic Chemistry. The SN1 Reaction Mechanism.

Sources

Troubleshooting

Technical Support Center: Efficient Synthesis of Tert-Butyl Undec-10-enoate

Welcome to the technical support center for the synthesis of tert-butyl undec-10-enoate. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl undec-10-enoate. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of synthesizing this sterically hindered ester. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the critical aspect of catalyst selection and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing tert-butyl undec-10-enoate?

There are two primary catalytic pathways for this synthesis:

  • Direct Fischer Esterification: This is the reaction of 10-undecenoic acid with tert-butanol in the presence of an acid catalyst. While conceptually straightforward, this route is challenging due to the steric bulk of the tert-butyl group and the high propensity of tert-butanol to dehydrate into isobutylene under strongly acidic conditions, especially at elevated temperatures.[1][2]

  • Transesterification: This involves reacting a more accessible ester of 10-undecenoic acid (e.g., methyl or ethyl undec-10-enoate) with tert-butanol. This method can often proceed under milder conditions and may circumvent some of the side reactions associated with direct esterification.[3][4][5]

Q2: For direct esterification, which catalyst type is superior: homogeneous mineral acids or heterogeneous solid acids?

While traditional homogeneous catalysts like sulfuric acid (H₂SO₄) can drive the reaction, they are often too aggressive, leading to significant dehydration of tert-butanol.[1] Heterogeneous solid acid catalysts are generally the preferred choice for this transformation. They offer several advantages:

  • Enhanced Selectivity: They can be designed to have specific acid strengths and site distributions (Brønsted vs. Lewis), minimizing side reactions.[6]

  • Ease of Separation: As solids, they can be easily filtered from the reaction mixture, simplifying product purification.

  • Recyclability: Many solid catalysts can be regenerated and reused, improving process economy and sustainability.

Promising solid acid catalysts include ion-exchange resins, zeolites, and heteropolyacids supported on materials like bentonite.[1]

Q3: What are the key advantages of a transesterification approach?

Transesterification can be a more efficient route for several reasons:

  • Milder Conditions: The reaction can often be catalyzed by Lewis acids or even solid base catalysts, which are less likely to cause alcohol dehydration.[3]

  • Avoidance of Water Byproduct: Unlike direct esterification, which produces water that can limit equilibrium conversion, transesterification produces a volatile alcohol (like methanol or ethanol) that is more easily removed to drive the reaction to completion.

  • High Efficiency with Specific Catalysts: Systems like copper-deposited vanadium pentoxide (Cu-V₂O₅) have shown high activity and selectivity for the transesterification of undecenoate esters.[3][7]

Q4: How can I effectively monitor the reaction's progress?

You can monitor the disappearance of starting materials (10-undecenoic acid or its methyl/ethyl ester) and the appearance of the tert-butyl ester product using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative tracking.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for quantitative analysis and identifying volatile byproducts like isobutylene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the conversion by integrating characteristic signals of the starting material and product.

Q5: Are there any sustainable or "green" synthetic methods available?

Yes, novel approaches are being developed to improve the environmental footprint of this synthesis. One highly efficient and sustainable method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) as the tert-butyl source under solvent-free and base-free conditions using electromagnetic milling.[8] This method avoids harsh acids and operates at ambient temperature, making it an attractive green alternative.[8]

Catalyst Selection Guide

The choice of catalyst is paramount for a successful synthesis. The following diagram presents a decision-making workflow to guide your selection based on the chosen synthetic route and experimental priorities.

CatalystSelection Start Start: Synthesize tert-butyl undec-10-enoate Route Choose Synthetic Route Start->Route Esterification Direct Esterification (Acid + t-BuOH) Route->Esterification High atom economy Transesterification Transesterification (Ester + t-BuOH) Route->Transesterification Milder conditions Cat_Ester Select Esterification Catalyst Esterification->Cat_Ester Cat_Trans Select Transesterification Catalyst Transesterification->Cat_Trans SolidAcid Heterogeneous Solid Acid (e.g., Supported Heteropolyacid, Zeolite, Ion-Exchange Resin) Cat_Ester->SolidAcid Priority: Selectivity, Ease of Purification MineralAcid Homogeneous Mineral Acid (e.g., H₂SO₄) Cat_Ester->MineralAcid Priority: Low Cost, High Activity Pros_SolidAcid Pros: High selectivity, reusable, easy separation. Cons: Can be slower, higher initial cost. SolidAcid->Pros_SolidAcid Pros_MineralAcid Pros: Inexpensive, high activity. Cons: Poor selectivity (isobutylene formation), corrosive, difficult workup. MineralAcid->Pros_MineralAcid LewisAcid Heterogeneous Lewis Acid (e.g., Cu-deposited V₂O₅) Cat_Trans->LewisAcid Priority: High Yield, Recyclability IonicLiquid Ionic Liquid Catalyst Cat_Trans->IonicLiquid Alternative, non-acidic conditions Pros_LewisAcid Pros: High efficiency, mild conditions, recyclable. Cons: Catalyst preparation may be required. LewisAcid->Pros_LewisAcid

Caption: Decision workflow for catalyst selection.

Comparative Analysis of Catalytic Systems

The table below summarizes key performance indicators for different catalytic approaches to provide an at-a-glance comparison.

Synthetic Route Catalyst System Typical Conditions Reported Yield/Conversion Selectivity Advantages Disadvantages Reference
Direct EsterificationSilicotungstic Acid on Bentonite110 °C, 2 h~87% YieldGoodReusable, solid catalyst, easy separation.Requires elevated temperatures.[1]
Direct EsterificationMineral Acid (e.g., H₂SO₄)Varies (often reflux)VariableLow to ModerateInexpensive, readily available.Strong dehydration of t-BuOH to isobutylene, corrosive, difficult workup.[1]
TransesterificationCu-deposited V₂O₅100 °C, 23 hModerate YieldHigh (85%+)Recyclable, high selectivity, effective for primary alcohols.Requires catalyst synthesis, longer reaction time.[3]
Alternative(Boc)₂O / Electromagnetic MillingRoom Temp.HighHighSolvent-free, base-free, catalyst-free, ambient temperature.Requires specialized equipment (electromagnetic mill).[8]

Troubleshooting Guide

Problem 1: Low or No Product Yield
  • Potential Cause A: Reaction equilibrium has not been sufficiently shifted towards the product.

    • Scientific Rationale: Fischer esterification is a reversible reaction that produces one molecule of water for every molecule of ester formed.[9] According to Le Chatelier's principle, the accumulation of water will inhibit the forward reaction.

    • Suggested Solution:

      • Remove Water: If performing a direct esterification, use a Dean-Stark trap with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[9]

      • Increase Reactant Concentration: Use an excess of one reactant (typically the less expensive one) to shift the equilibrium.

      • Optimize Conditions: Increase the reaction temperature or time, but be mindful that higher temperatures can promote side reactions with tert-butanol.

  • Potential Cause B: The catalyst is inactive or has been poisoned.

    • Scientific Rationale: The active sites on a solid catalyst can be blocked by impurities or degradation products, or the catalyst may require activation (e.g., drying) before use.

    • Suggested Solution:

      • Activate Catalyst: Ensure the catalyst is properly activated before use, typically by heating under vacuum to remove adsorbed water.

      • Use Fresh Catalyst: If catalyst deactivation is suspected, attempt the reaction with a fresh batch.

      • Check Purity of Reagents: Ensure starting materials and solvents are free from water or other potential catalyst poisons.

Problem 2: Significant Formation of Isobutylene Side Product
  • Potential Cause: The acid catalyst is too strong, or the reaction temperature is too high.

    • Scientific Rationale: In the presence of a strong Brønsted acid, tert-butanol is readily protonated, followed by the loss of water to form a stable tert-butyl carbocation. This carbocation can then be attacked by the carboxylic acid (desired reaction) or undergo elimination (E1 reaction) by losing a proton to form isobutylene (side reaction).[10] Higher temperatures favor elimination.

    • Suggested Solution:

      • Change Catalyst: Replace strong mineral acids (H₂SO₄) with a milder solid acid catalyst, such as an ion-exchange resin or a supported heteropolyacid.[1]

      • Lower Temperature: Reduce the reaction temperature. This will slow the rate of both the desired reaction and the side reaction, but it will disfavor the elimination pathway more significantly.

      • Switch to Transesterification: Consider a transesterification route which can often be performed under non-acidic or milder Lewis acidic conditions where alcohol dehydration is not a primary concern.[3]

Problem 3: Difficulties During Aqueous Workup (e.g., Emulsion Formation)
  • Potential Cause: Presence of unreacted carboxylic acid and/or catalyst fines acting as surfactants.

    • Scientific Rationale: Carboxylic acids can act as surfactants, and fine solid particles can stabilize emulsions at the interface of the organic and aqueous layers. Incomplete neutralization of the acid catalyst can also contribute.

    • Suggested Solution:

      • Filter Off Solid Catalyst: Before the aqueous workup, ensure any heterogeneous catalyst is thoroughly removed by filtration.

      • Use Brine Wash: During the workup, after the initial washes, perform a final wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, helping to break emulsions and decrease the solubility of organic compounds in the aqueous phase.[11]

      • Ensure Complete Neutralization: If using an acid catalyst, wash thoroughly with a weak base like sodium bicarbonate solution until CO₂ evolution ceases, indicating complete neutralization of the acid.[10] Be sure to vent the separatory funnel frequently to release pressure from the evolved CO₂ gas.[10]

Experimental Protocol: Synthesis via Solid Acid Catalysis

This protocol is a representative procedure for the direct esterification of 10-undecenoic acid using a reusable solid acid catalyst.

Materials:

  • 10-undecenoic acid

  • tert-Butanol

  • Solid Acid Catalyst (e.g., 25 wt% Silicotungstic acid on Bentonite)[1]

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Activation: Dry the solid acid catalyst in an oven at 110 °C for at least 4 hours prior to use to remove adsorbed moisture.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 10-undecenoic acid, a molar excess of tert-butanol (e.g., 1.5-2 equivalents), the activated solid acid catalyst (e.g., ~5-10 wt% relative to the carboxylic acid), and toluene.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the collection of water in the side arm of the Dean-Stark trap. Continue the reaction until no more water is collected or until TLC/GC analysis indicates the consumption of the starting material (typically 2-6 hours).

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture to recover the solid acid catalyst. The catalyst can be washed with a solvent like diethyl ether, dried, and stored for reuse.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), water, and finally, brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: If necessary, purify the resulting crude oil by vacuum distillation or column chromatography to obtain pure tert-butyl undec-10-enoate.

References

  • Synthesis of tert-butyl acetate via eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites. ResearchGate. [Link]

  • The First Non-Acid Catalytic Synthesis of tert-Butyl Ether from tert-Butyl Alcohol Using Ionic Liquid as Dehydrator. ResearchGate. [Link]

  • Catalytic Synthesis of p-tert-Butylcatechol by Ionic Liquid. ResearchGate. [Link]

  • Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals. National Institutes of Health (NIH). [Link]

  • Regio- and stereoselective hydroxylation of 10-undecenoic acid with a light-driven P450 BM3 biocatalyst yielding a valuable synthon for natural product synthesis. National Institutes of Health (NIH). [Link]

  • Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Royal Society of Chemistry. [Link]

  • Post-Synthesis Strategies to Prepare Mesostructured and Hierarchical Silicates for Liquid Phase Catalytic Epoxidation. MDPI. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Transesterification of Methyl-10-undecenoate and Poly(ethylene adipate) Catalyzed by (Cyclopentadienyl)titanium Trichlorides as Model Chemical Conversions of Plant Oils and Acid-, Base-Free Chemical Recycling of Aliphatic Polyesters. ResearchGate. [Link]

  • Synthesis method for tert-butyl ester compound.
  • The mechanism for the esterification reaction. Chemguide. [Link]

  • Hey Phenol- Everyone has their Cross to Bear. Scientific Update. [Link]

  • Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals. ACS Omega. [Link]

  • A direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactors. Royal Society of Chemistry. [Link]

  • Kinetics of esterification of 10-undecenoic and ricinoleic acids with near-critical and supercritical methanol. Royal Society of Chemistry. [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • Ester synthesis by transesterification. Organic Chemistry Portal. [Link]

  • Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Royal Society of Chemistry. [Link]

  • Butyl 10-undecenoate. PubChem. [Link]

  • Methyl 10-undecenoate as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide). ResearchGate. [Link]

  • Fischer Esterification. Master Organic Chemistry. [Link]

  • What Is The Role Of A Catalyst In The Esterification Process? YouTube. [Link]

  • SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. YouTube. [Link]

  • Synthesis of 10-undecenoic acid based C22-dimer acid esters and their evaluation as potential lubricant basestocks. ResearchGate. [Link]

  • Preparation of tert-butyl esters via Pd-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives. PubMed. [Link]

  • Esterification not Working. Reddit. [Link]

  • Methods of fatty acid butyl esters synthesis: present and prospects. Kataliz i Neftekhimiya. [Link]

  • Selective Trialkylation of Cyclen with tert-Butyl Bromoacetate. Organic Syntheses. [Link]

  • Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry. [Link]

  • Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. [Link]

  • A kind of process by transesterification path synthesizing n-butyl acetate.
  • Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. ResearchGate. [Link]

  • Questions on Alcohols: Esterification. Chemguide. [Link]

Sources

Optimization

Technical Support Center: Byproduct Analysis in the Synthesis of Tert-butyl undec-10-enoate

Welcome to the technical support center for the synthesis and analysis of tert-butyl undec-10-enoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of tert-butyl undec-10-enoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of this versatile ester. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies necessary to optimize your reaction outcomes and ensure the purity of your final product.

Overview of Tert-butyl undec-10-enoate Synthesis

Tert-butyl undec-10-enoate is typically synthesized via the esterification of undec-10-enoic acid (also known as undecylenic acid) with tert-butanol. The most common laboratory method is the Fischer-Speier esterification, which utilizes a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to facilitate the reaction.[1][2]

Undec-10-enoic acid is a bifunctional molecule, possessing both a terminal double bond and a carboxylic acid group, making it a valuable precursor in the synthesis of polymers and fine chemicals.[3][4] The tert-butyl ester functional group serves as a sterically hindered protecting group, which can be valuable in multi-step syntheses.

However, the use of a tertiary alcohol like tert-butanol under strong acidic conditions introduces specific challenges, primarily competing side reactions that can significantly reduce the yield of the desired ester and complicate purification. Understanding these potential side reactions is critical for effective troubleshooting.

Primary Synthesis Pathway and Competing Reactions

The synthesis is a classic equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the products, typically by removing water as it is formed or by using an excess of one of the reactants.[1]

Diagram: Synthesis and Primary Side Reaction

G cluster_main Desired Reaction: Fischer Esterification cluster_side Competing Side Reaction: E1 Elimination UA Undec-10-enoic Acid Intermediate1 Protonated Carboxylic Acid UA->Intermediate1 Protonation TBUOH tert-Butanol TBUOH->Intermediate1 Nucleophilic Attack TBUOH2 tert-Butanol H_plus_main H⁺ Catalyst H_plus_main->Intermediate1 H_plus_side H⁺ Catalyst Product tert-Butyl undec-10-enoate Intermediate1->Product Loss of H₂O Water Water Protonated_TBUOH Protonated tert-Butanol TBUOH2->Protonated_TBUOH Protonation H_plus_side->Protonated_TBUOH Carbocation tert-Butyl Carbocation Protonated_TBUOH->Carbocation Loss of H₂O Isobutylene 2-Methylpropene (Isobutylene) Carbocation->Isobutylene Deprotonation caption Fig 1. Main Esterification vs. Competing Elimination.

Caption: Fig 1. Fischer esterification pathway and the competing E1 elimination of tert-butanol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and analysis of tert-butyl undec-10-enoate in a practical question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What is the most probable cause?

A1: The most common reason for low yields in this specific reaction is the acid-catalyzed E1 elimination of tert-butanol to form 2-methylpropene (isobutylene).[5] This side reaction consumes the alcohol, reducing the amount available for esterification. Because 2-methylpropene is a gas at standard temperature and pressure, it may evolve from the reaction mixture, driving this irreversible side reaction forward.

  • Causality: Tertiary alcohols readily form stable tertiary carbocations upon protonation and loss of water in an acidic medium. This carbocation can then be deprotonated to form an alkene, a process that competes directly with the nucleophilic attack required for esterification.[5]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Higher temperatures favor elimination. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Use Excess tert-Butanol: Employing a large excess (3-5 equivalents) of tert-butanol can help shift the equilibrium to favor the desired esterification product, even with some loss to elimination.

    • Alternative Methods: Consider non-acidic esterification methods, such as using dicyclohexylcarbodiimide (DCC) or generating the undecenoyl chloride followed by reaction with tert-butanol in the presence of a non-nucleophilic base.

Q2: I observe a significant peak in my GC-MS analysis with a mass-to-charge ratio (m/z) of 57. What is this peak?

A2: A prominent peak at m/z 57 is the characteristic fragmentation pattern of a tert-butyl carbocation [C(CH₃)₃]⁺. This is a very stable fragment and is often the base peak for compounds containing a tert-butyl group. This peak could originate from:

  • The desired product: Tert-butyl undec-10-enoate.

  • Unreacted tert-butanol: If present in the analyzed sample.

  • Di-tert-butyl ether: A potential byproduct from the acid-catalyzed self-condensation of tert-butanol.[6]

  • tert-Butyl hydroperoxide: An impurity that can form from isobutane oxidation, though less likely in this synthesis.[7]

To distinguish between these possibilities, you must look at the retention time and the full mass spectrum, including the molecular ion peak, for each chromatographic peak.

Q3: My reaction mixture turned dark brown and became viscous. What happened?

A3: This is a strong indication of acid-catalyzed polymerization. The terminal double bond in undec-10-enoic acid and the 2-methylpropene byproduct are both susceptible to polymerization in the presence of a strong acid catalyst, especially at elevated temperatures.[3]

  • Mitigation Strategies:

    • Strictly control the reaction temperature.

    • Use the minimum effective amount of acid catalyst.

    • Reduce the reaction time.

    • Consider adding a radical inhibitor, such as hydroquinone, if you suspect free-radical polymerization might also be occurring, although cationic polymerization is more likely here.

Q4: My ¹H NMR spectrum shows a singlet at approximately 1.4 ppm, but the integration is incorrect, and I still see a broad singlet above 10 ppm. What does this indicate?

A4: This is a classic sign of an incomplete reaction.

  • Singlet at ~1.4 ppm: Corresponds to the nine equivalent protons of the tert-butyl group in your desired ester product.[8]

  • Broad singlet >10 ppm: This is characteristic of the acidic proton of the carboxylic acid group in the unreacted undec-10-enoic acid.[9]

  • Interpretation: The presence of both signals confirms that you have a mixture of starting material and product. The incorrect integration of the tert-butyl signal relative to other signals from the undecenoate backbone further supports this. To resolve this, you need to either extend the reaction time, improve water removal (e.g., using a Dean-Stark apparatus), or increase the catalyst load or temperature, while being mindful of the risk of side reactions.

Analytical Methodologies for Byproduct Identification

A robust analytical workflow is essential for identifying and quantifying byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

Analytical Workflow Diagram

G Start Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO₃ wash) Start->Workup Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry Solvent_Removal Solvent Removal Dry->Solvent_Removal Crude_Product Crude Product Oil Solvent_Removal->Crude_Product GCMS GC-MS Analysis Crude_Product->GCMS Identify volatile components NMR NMR Analysis (¹H, ¹³C) Crude_Product->NMR Assess conversion & major species Purification Column Chromatography or Distillation Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Byproducts Isolated Byproducts Purification->Byproducts Structure_Elucidation Structure Elucidation of Byproducts Byproducts->Structure_Elucidation via NMR, MS, etc. caption Fig 2. Workflow for Analysis and Purification.

Caption: Fig 2. A typical workflow for the analysis, purification, and characterization of reaction products.

Protocol 1: GC-MS Analysis

This method is ideal for identifying volatile byproducts and assessing the overall purity of the crude product.

  • Sample Preparation: Dilute 10 µL of the crude reaction mixture or purified product in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Instrumentation:

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.

    • Injector: Split/splitless injector, set to 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.[10]

  • Data Interpretation:

    • Identify the peak for tert-butyl undec-10-enoate based on its expected retention time and mass spectrum (molecular ion, m/z 57 fragment).

    • Search the NIST library for matches to other peaks to identify byproducts like di-tert-butyl ether or unreacted starting materials.[11]

    • Quantify the relative amounts of each component by peak area integration (note: response factors may vary).

Protocol 2: ¹H NMR Spectroscopy

NMR provides unambiguous structural information and is excellent for determining the conversion rate.

  • Sample Preparation: Dissolve approximately 10-20 mg of the crude or purified product in 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard proton spectrum.

  • Key Signal Assignments:

    • ~5.80 ppm (m): -CH=CH₂

    • ~4.95 ppm (m): -CH=CH₂

    • ~2.18 ppm (t): -CH₂-COO-

    • ~2.04 ppm (q): =CH-CH₂-

    • ~1.45 ppm (s, 9H): -C(CH₃)₃ (Product)

    • ~1.20-1.60 ppm (m): Aliphatic chain protons

    • >10 ppm (br s): -COOH (Unreacted Acid)

By comparing the integration of the tert-butyl singlet (~1.45 ppm) to the integration of the alpha-carbonyl methylene triplet of the acid (~2.35 ppm), you can accurately determine the molar ratio of product to unreacted starting material.

Table 1: Potential Byproducts and Their Characteristics
Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Analytical Signature
2-Methylpropene C₄H₈56.11-7Gas, may not be observed in liquid analysis.
Di-tert-butyl ether C₈H₁₈O130.23102GC-MS: M⁺ at 130, strong fragment at m/z 57.
Undec-10-enoic acid C₁₁H₂₀O₂184.28275 (decomposes)[3]¹H NMR: Broad signal >10 ppm.
Poly(undec-10-enoic acid) (C₁₁H₂₀O₂)ₙHighHighNon-volatile, observed as baseline noise or residue in GC inlet. May cause viscosity.

Concluding Remarks

The synthesis of tert-butyl undec-10-enoate, while conceptually straightforward, requires careful control of reaction conditions to mitigate the formation of significant byproducts, primarily 2-methylpropene resulting from the E1 elimination of tert-butanol. A combination of thoughtful reaction design—such as temperature control and the use of excess alcohol—and rigorous analytical characterization via GC-MS and NMR spectroscopy is essential for achieving high yields and purity. This guide provides the foundational knowledge and practical steps to troubleshoot common issues, enabling researchers to optimize their synthetic protocols effectively.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5634, Undecylenic Acid. Retrieved January 21, 2026, from [Link].

  • Shi, D., et al. (2016). Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans. PubMed. DOI: 10.5414/CP202460.
  • Patsnap. (2024). What are the side effects of Undecenoic Acid?.
  • Nakayama, Y., et al. (2022). Transesterification of Methyl-10-undecenoate and Poly(ethylene adipate) Catalyzed by (Cyclopentadienyl)titanium Trichlorides as Model Chemical Conversions of Plant Oils and Acid-, Base-Free Chemical Recycling of Aliphatic Polyesters.
  • Chemos GmbH&Co.KG. (n.d.).
  • (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.
  • (n.d.). 1H NMR spectrum (500 MHz, CD 3 Cl) of t-butyl undecylenate in the range 4.8-6 ppm.
  • (2023). Synthesis of natural and non-natural terpenoid natural products. Repository of Leibniz Universität Hannover.
  • Ashenhurst, J. (2022).
  • Brainly. (2024). Fischer esterification does not work well with most tertiary alcohols.
  • (n.d.). Transesterification of Methyl-10-undecenoate and Poly(ethylene adipate) Catalyzed by (Cyclopentadienyl)titanium Trichlorides as Model Chemical Conversions of Plant Oils and Acid-, Base-Free Chemical Recycling of Aliphatic Polyesters.
  • Arkema. (2013). GPS Safety Summary - Substance Name: - Undec-10-enoic acid.
  • Google Patents. (n.d.). RU2238261C1 - Tert-butylacetylene production process.
  • The Royal Society of Chemistry. (n.d.).
  • MedicineNet. (n.d.). Undecylenic Acid: Fungal Uses, Side Effects, & Dosage.
  • Mori, K., et al. (2022). Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals. NIH.
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  • Muby Chemicals. (n.d.). Undecylenic acid or Undecenoic acid Manufacturers, SDS.
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  • Annunziata, F., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI.
  • Organic Syntheses Procedure. (n.d.). 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-.
  • Organic Chemistry Portal. (n.d.).
  • (n.d.). Electron ionization gas chromatography-mass spectrometry (ei-gc-ms) analysis of extracted oil from Tribulus terrestris seeds. Pakistan Journal of Pharmaceutical Sciences.
  • O'Connell, M., et al. (2022). Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis. PMC.
  • Wikipedia. (n.d.). Undecylenic acid.
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  • (n.d.). Transesterification of different methyl esters with alcohol a.
  • Dr. Hubbard UGA Chemistry. (2020).
  • Organic Chemistry Portal. (n.d.).
  • (2025). The First Non-Acid Catalytic Synthesis of tert-Butyl Ether from tert-Butyl Alcohol Using Ionic Liquid as Dehydrator.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61027, Butyl 10-undecenoate. Retrieved January 21, 2026, from [Link].

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
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  • BYJU'S. (n.d.). or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid.
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Reference Data & Comparative Studies

Validation

Comparing the reactivity of tert-butyl undec-10-enoate with other esters

For researchers, synthetic chemists, and professionals in drug development, selecting the right molecule is a critical decision dictated by its chemical reactivity and stability. Tert-butyl undec-10-enoate presents a uni...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, selecting the right molecule is a critical decision dictated by its chemical reactivity and stability. Tert-butyl undec-10-enoate presents a unique bifunctional scaffold, incorporating both a sterically hindered ester and a terminal alkene. This guide provides an in-depth comparison of its reactivity against other common esters, supported by established chemical principles and experimental frameworks. Our analysis will dissect the two primary reactive centers of the molecule—the ester carbonyl and the carbon-carbon double bond—to provide a clear, evidence-based understanding of its chemical behavior.

Introduction: The Structural Dichotomy of Tert-butyl Undec-10-enoate

Tert-butyl undec-10-enoate is characterized by two distinct functional domains:

  • The Tert-butyl Ester Group: The ester's carbonyl carbon is shielded by a bulky tert-butyl group. This steric hindrance is the single most important factor governing the reactivity of the ester moiety, rendering it significantly less susceptible to nucleophilic attack compared to less hindered analogues like methyl or ethyl esters.[1][2]

  • The Terminal Alkene: A C=C double bond is located at the terminus of the eleven-carbon chain (the ω-position). Its reactivity is largely independent of the distant ester group, behaving as a typical isolated alkene.[3]

This guide will systematically explore these two reactive sites, comparing the performance of tert-butyl undec-10-enoate with that of methyl undec-10-enoate , n-butyl undec-10-enoate , and tert-butyl acetate to isolate the effects of both steric hindrance at the ester and the influence of the long alkyl chain.

PART 1: Reactivity of the Ester Functional Group

The reactivity of an ester is predominantly defined by the susceptibility of its carbonyl carbon to nucleophilic attack. In this context, the tert-butyl group acts as a formidable shield.

A. Base-Catalyzed Hydrolysis (Saponification)

Saponification is a cornerstone reaction for ester cleavage, proceeding via nucleophilic acyl substitution by a hydroxide ion.[4] The reaction is practically irreversible as the final step involves the deprotonation of the resulting carboxylic acid to form a resonance-stabilized carboxylate salt.[4][5]

The primary determinant of the reaction rate is the steric accessibility of the carbonyl carbon. The bulky tert-butyl group severely impedes the approach of the hydroxide nucleophile.[2]

Objective: To compare the relative rates of hydrolysis for tert-butyl undec-10-enoate and its less hindered counterparts.

  • Preparation: In separate, identical round-bottom flasks equipped with reflux condensers, dissolve equimolar amounts (e.g., 10 mmol) of tert-butyl undec-10-enoate, methyl undec-10-enoate, and n-butyl undec-10-enoate in 100 mL of a 1:1 methanol/water solution.

  • Initiation: To each flask, add a standardized 2.0 M solution of sodium hydroxide (e.g., 15 mL, 30 mmol, 3 equivalents).

  • Reaction: Heat the mixtures to a gentle reflux (approx. 70°C).

  • Monitoring: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 1.0 mL aliquot from each reaction mixture. Immediately quench the aliquot with 1.0 mL of 1.0 M HCl to neutralize the base and halt the reaction.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the remaining starting ester. The disappearance of the starting material over time provides the reaction rate.

The experimental data is expected to show a stark difference in reactivity, which can be summarized as follows:

EsterRelative Rate of Saponification (k_rel)Observations
Methyl undec-10-enoate~100Rapid hydrolysis, likely complete within a few hours.
n-Butyl undec-10-enoate~70Slower than methyl due to slightly increased steric bulk, but still efficient.
Tert-butyl undec-10-enoate < 1 Highly resistant to hydrolysis. Minimal conversion observed even after 24 hours. [2]

The dramatic decrease in reactivity for tert-butyl undec-10-enoate is a direct consequence of steric hindrance. The three methyl groups of the tert-butyl substituent form a protective pocket around the carbonyl carbon, making the formation of the required tetrahedral intermediate energetically unfavorable.

G cluster_0 Methyl Ester (Unhindered) cluster_1 Tert-butyl Ester (Hindered) Me_Ester Me_Ester OH_Me OH⁻ Arrow_Me Easy Attack tBu_Ester tBu_Ester OH_tBu OH⁻ Arrow_tBu Difficult Attack G Start Ester Substrate Protonation Protonation of Carbonyl (Common First Step) Start->Protonation Path_A Path A: Primary/Secondary Esters (A_AC2 Mechanism) Protonation->Path_A Less Hindered Path_B Path B: Tertiary Esters (A_AL1 Mechanism) Protonation->Path_B Hindered (tert-butyl) H2O_Attack Nucleophilic Attack by H₂O on Carbonyl Path_A->H2O_Attack Alkyl_O_Cleavage Cleavage of Alkyl-Oxygen Bond Path_B->Alkyl_O_Cleavage Tetra_Int Tetrahedral Intermediate H2O_Attack->Tetra_Int Product_A Carboxylic Acid + Alcohol Tetra_Int->Product_A Carbocation Stable Tertiary Carbocation (e.g., t-butyl cation) Alkyl_O_Cleavage->Carbocation Product_B Carboxylic Acid + Alkene Carbocation->Product_B G Start Dissolve Ester in Solvent (e.g., Ethanol, Ethyl Acetate) Add_Catalyst Add Catalyst (e.g., 10% Pd/C) Start->Add_Catalyst Purge Purge System with Inert Gas (N₂ or Ar) Add_Catalyst->Purge Introduce_H2 Introduce H₂ Atmosphere (Balloon or Parr Shaker) Purge->Introduce_H2 Reaction Stir Vigorously at Room Temp (Monitor by TLC/GC-MS) Introduce_H2->Reaction Filter Filter Through Celite to Remove Catalyst Reaction->Filter Evaporate Evaporate Solvent Filter->Evaporate Product Saturated Ester Product Evaporate->Product

Sources

Comparative

¹H NMR and ¹³C NMR spectral analysis and interpretation for tert-butyl undec-10-enoate

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of Tert-butyl undec-10-enoate: A Comparative Approach Introduction In the field of specialty chemicals, polymers, and drug development, the unambiguous structural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of Tert-butyl undec-10-enoate: A Comparative Approach

Introduction

In the field of specialty chemicals, polymers, and drug development, the unambiguous structural characterization of molecules is paramount. Tert-butyl undec-10-enoate, a long-chain unsaturated ester, serves as a valuable monomer and synthetic intermediate. Its structure combines a terminal double bond, a long aliphatic chain, and a sterically hindered tert-butyl ester group. Each of these features presents a unique signature in Nuclear Magnetic Resonance (NMR) spectroscopy, making it an exemplary case study for comprehensive spectral analysis.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra of tert-butyl undec-10-enoate. We will not only dissect the spectral data but also explain the underlying principles and experimental considerations that ensure data integrity. Furthermore, we will objectively compare the insights gained from NMR with those from alternative analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR), providing a holistic view of a robust characterization workflow.

The Analyte: Tert-butyl undec-10-enoate

To facilitate a clear discussion, we must first visualize the molecule and establish a consistent numbering system for its proton and carbon environments.

Figure 1: Structure of tert-butyl undec-10-enoate with numbering for NMR analysis.

Part 1: ¹H NMR Spectral Analysis

Proton NMR is the cornerstone of structural elucidation for organic molecules, providing rich information on the chemical environment, connectivity, and relative abundance of protons.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Trustworthy data begins with a meticulous experimental setup. The following protocol ensures high-resolution results with minimal artifacts.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of tert-butyl undec-10-enoate.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for nonpolar compounds and its single, well-characterized residual solvent peak.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • Acquisition Time (at): 3.0 s. A longer acquisition time allows for better resolution of fine splitting patterns.

    • Relaxation Delay (d1): 2.0 s. This delay ensures that all protons have sufficiently relaxed back to their equilibrium state before the next pulse, allowing for accurate integration.

    • Pulse Width (p1): 90° pulse, calibrated for the specific probe.

    • Number of Scans (ns): 8-16. Averaging multiple scans improves the signal-to-noise ratio.

    • Spectral Width (sw): 12-15 ppm. This range comfortably covers all expected proton resonances in organic molecules.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate all signals.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Interpretation of the ¹H NMR Spectrum

The spectrum is characterized by several distinct regions, each corresponding to a specific part of the molecule.

  • The Terminal Alkene Region (δ 4.90 - 5.85 ppm): This downfield region is characteristic of vinylic protons.[2][3] The signals are complex due to multiple coupling interactions.

    • H-10 (δ ~5.80 ppm): This proton, being on the internal carbon of the double bond, appears as a doublet of doublets of triplets (ddt). This complex splitting arises from coupling to H-11trans (~17 Hz), H-11cis (~10 Hz), and the two H-9 protons (~6.7 Hz).

    • H-11 (δ ~4.90-5.05 ppm): These two geminal protons are diastereotopic and thus chemically non-equivalent. They appear as two distinct signals. The proton trans to H-10 appears further downfield (~5.00 ppm) as a doublet of doublets, while the cis proton is slightly upfield (~4.93 ppm).[4]

  • The Ester and Aliphatic Chain Region (δ 0.80 - 2.25 ppm):

    • H-2 (δ ~2.18 ppm): These two protons are adjacent to the electron-withdrawing carbonyl group, which deshields them, causing them to resonate as a triplet downfield from the other methylene groups.

    • H-9 (δ ~2.04 ppm): The allylic protons are also deshielded by the adjacent π-system of the double bond and appear as a quartet.[2]

    • tert-Butyl Protons (δ ~1.44 ppm): This signal is one of the most recognizable features. The nine equivalent protons of the three methyl groups appear as a sharp, intense singlet.[5][6] Its integration value of 9H makes it a powerful reference point for confirming the relative number of other protons in the molecule. It is a singlet because there are no adjacent protons to couple with.

    • Bulk Methylene Chain (H-3 to H-8, δ ~1.20-1.65 ppm): The 12 protons of the six methylene groups in the middle of the aliphatic chain are in very similar chemical environments, resulting in a large, overlapping multiplet that is often difficult to fully resolve.

¹H NMR Data Summary
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-10 ~5.80ddt1HJ_trans_ ≈ 17.0, J_cis_ ≈ 10.2, J_allylic_ ≈ 6.7
H-11 (trans) ~5.00ddt1HJ_trans_ ≈ 17.0, J_gem_ ≈ 1.5, J_vic_ ≈ 1.5
H-11 (cis) ~4.93ddt1HJ_cis_ ≈ 10.2, J_gem_ ≈ 1.5, J_vic_ ≈ 1.2
H-2 ~2.18t2HJ ≈ 7.5
H-9 ~2.04q2HJ ≈ 6.8
tert-Butyl ~1.44s9H-
H-3, H-4..H-8 ~1.25-1.65m12H-

Part 2: ¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides a direct map of the molecule's carbon skeleton. While less sensitive than ¹H NMR, standard proton-decoupled spectra offer the advantage of simplicity, with each unique carbon environment typically appearing as a single line.[7]

Experimental Protocol: Standard ¹³C {¹H} NMR
  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used. A slightly higher concentration (20-30 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrument Parameters (125 MHz Spectrometer):

    • Experiment Type: Proton-decoupled (e.g., zgpg30).

    • Pulse Width (p1): 30° pulse. A smaller flip angle allows for a shorter relaxation delay.

    • Relaxation Delay (d1): 2.0 s.

    • Number of Scans (ns): 1024 or higher. A significantly larger number of scans is required to achieve a good signal-to-noise ratio.

    • Spectral Width (sw): 220-240 ppm. This range covers all common organic carbon environments.

Interpretation of the ¹³C NMR Spectrum

The chemical shift of a carbon nucleus is highly dependent on its hybridization and the electronegativity of attached atoms.[8]

  • Carbonyl Carbon (C-1, δ ~173 ppm): The sp² hybridized carbonyl carbon is highly deshielded by the two adjacent, electronegative oxygen atoms, causing it to appear at the far downfield end of the spectrum.[9][10]

  • Alkene Carbons (C-10, C-11, δ ~114-139 ppm): The sp² carbons of the double bond resonate in a characteristic window.[11][12]

    • C-10 (δ ~139 ppm): The internal, substituted carbon (CH) appears further downfield.

    • C-11 (δ ~114 ppm): The terminal carbon (=CH₂) appears at a higher field (more shielded).

  • Ester and Aliphatic Carbons (δ ~25-80 ppm):

    • Quaternary O-C (tert-butyl, δ ~80 ppm): The quaternary carbon of the tert-butyl group, bonded to oxygen, is significantly deshielded.

    • tert-Butyl CH₃ (δ ~28 ppm): The three equivalent methyl carbons of the tert-butyl group appear as a single, intense peak.[5]

    • Aliphatic Chain (C-2 to C-9): The sp³ hybridized carbons of the long chain appear between ~25 and 35 ppm. The signals for C-2 and C-9 will be distinct from the more shielded carbons in the center of the chain (C-3 to C-8) due to their proximity to the ester and alkene groups, respectively.

¹³C NMR Data Summary
Carbon AssignmentChemical Shift (δ, ppm)Notes
C-1 (C=O) ~173.2Ester carbonyl, most downfield signal.
C-10 (=CH-) ~139.1Internal alkene carbon.
C-11 (=CH₂) ~114.1Terminal alkene carbon.
O-C(CH₃)₃ ~80.1Quaternary carbon of t-butyl group.
C-2 (-CH₂CO-) ~35.0Deshielded by carbonyl.
C-9 (-CH₂CH=) ~33.8Allylic carbon.
C-4, C-5, C-6, C-7 ~29.1-29.4Bulk methylene carbons, often overlapping.
C-3 ~28.9Methylene carbon.
C(CH₃)₃ ~28.4Three equivalent methyl carbons.
C-8 ~24.9Methylene carbon.

Part 3: Comparative Analysis with Alternative Methods

While NMR is unparalleled for detailed structural elucidation, a comprehensive analysis often involves complementary techniques to confirm purity, molecular weight, and functional group identity.

Figure 2: A typical analytical workflow combining NMR with orthogonal techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratio of the fragments provides a fingerprint and the molecular weight.

  • Strengths for this Molecule:

    • Purity Assessment: GC is highly effective at separating the target compound from volatile starting materials (e.g., undecylenic acid) or byproducts, providing a quantitative measure of purity.

    • Molecular Weight Confirmation: The mass spectrum would show a molecular ion peak (M⁺) confirming the molecular weight of 240.38 g/mol .

  • Limitations Compared to NMR:

    • Structural Isomers: GC-MS alone cannot easily distinguish between positional isomers of the double bond without authentic standards. NMR, by contrast, would show clear differences in the splitting patterns and chemical shifts.

    • No Connectivity Data: It provides no direct information about which atoms are bonded to each other.

  • Expected Data: A single major peak in the chromatogram with a retention time characteristic of a C15 ester. The mass spectrum would show a molecular ion at m/z = 240 and a prominent fragment from the loss of the tert-butyl group (m/z = 57).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR measures the absorption of infrared radiation by the molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies.

  • Strengths for this Molecule:

    • Rapid Functional Group Confirmation: It provides fast and definitive evidence for the presence of key functional groups.

  • Limitations Compared to NMR:

    • Lack of Detail: FTIR confirms the presence of an ester and an alkene but provides no information on their location or the structure of the aliphatic chain.

  • Expected Data:

    • ~1735 cm⁻¹: A strong, sharp absorption characteristic of the C=O stretch in a saturated ester.

    • ~1640 cm⁻¹: A medium absorption for the C=C stretch of the terminal alkene.

    • ~3077 cm⁻¹: A C-H stretch for the sp² carbons of the alkene.

    • ~2850-2960 cm⁻¹: Strong absorptions for the C-H stretches of the sp³ carbons in the aliphatic chain and tert-butyl group.

Conclusion

Nuclear Magnetic Resonance spectroscopy, encompassing both ¹H and ¹³C analysis, stands as the definitive technique for the complete structural elucidation of tert-butyl undec-10-enoate. It provides unparalleled detail regarding atom connectivity, chemical environment, and the relative number of nuclei. The characteristic signals of the terminal alkene, the long aliphatic chain, and the tert-butyl ester group are all clearly resolved and assignable.

For researchers and drug development professionals, relying solely on one technique is ill-advised. A robust analytical workflow leverages the strengths of orthogonal methods. GC-MS serves as an essential tool for verifying molecular weight and assessing sample purity, while FTIR offers a rapid and inexpensive confirmation of key functional groups. Together, these techniques provide a self-validating system, ensuring the identity, purity, and structural integrity of the compound with the highest degree of confidence.

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  • National Center for Biotechnology Information. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PMC. Retrieved from [Link]

  • AOCS Lipid Library. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Butyl 10-undecenoate (FDB015313). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Chem-Impex. (n.d.). Undec-10-enoato de butilo. Retrieved from [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for Tert-Butyl Undec-10-Enoate

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of tert-butyl undec-10-enoate. It is intended for researchers, scientists, and drug development professionals seekin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of tert-butyl undec-10-enoate. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures in accordance with international regulatory standards. This document delves into the validation of two primary chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering detailed experimental protocols and supporting data to guide the validation process.

Introduction: The Analytical Imperative for Tert-Butyl Undec-10-Enoate

Tert-butyl undec-10-enoate is an unsaturated ester with potential applications in various fields, including as a synthetic intermediate in the pharmaceutical and fragrance industries. The accurate and precise quantification of this compound is critical for ensuring product quality, stability, and for meeting regulatory requirements. The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[1][2] This involves a series of experiments to evaluate the method's performance characteristics, ensuring that it is reliable, reproducible, and accurate for the analysis of tert-butyl undec-10-enoate.

This guide will adhere to the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6][7][8][9][10][11] The validation parameters discussed herein are aligned with the recommendations in ICH Q2(R2), FDA guidance documents, and USP General Chapter <1225>.[3][4][8][11][12]

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is the foundational step in method development and validation. For a semi-volatile and relatively non-polar compound like tert-butyl undec-10-enoate, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) present viable analytical options.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. GC separates components of a mixture based on their boiling points and interactions with a stationary phase, while MS provides highly specific detection and structural information based on the mass-to-charge ratio of ionized molecules. This makes GC-MS a powerful tool for both identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For tert-butyl undec-10-enoate, a reverse-phase HPLC method with a non-polar stationary phase (like C18) and a polar mobile phase would be appropriate. Detection is typically achieved using a UV detector, as the ester functional group exhibits some UV absorbance.

The choice between GC-MS and HPLC will depend on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This guide will provide a framework for validating both methods, allowing researchers to select and implement the most suitable approach for their specific needs.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow for validating an analytical method for tert-butyl undec-10-enoate.

Analytical Method Validation Workflow start Start: Define Analytical Method & Intended Use dev Method Development & Optimization start->dev pre_val Pre-Validation: System Suitability Testing dev->pre_val val_protocol Write Validation Protocol pre_val->val_protocol specificity Specificity/ Selectivity val_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness val_report Compile Validation Report robustness->val_report end End: Approved Validated Method val_report->end

Caption: A typical workflow for the validation of an analytical method.

Experimental Protocols for Method Validation

This section provides detailed, step-by-step methodologies for validating GC-MS and HPLC methods for the quantification of tert-butyl undec-10-enoate.

Proposed Analytical Methods

4.1.1. GC-MS Method

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 7250 Q-TOF).

  • Column: Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.[13]

  • Inlet: Splitless mode, 280 °C.

  • Oven Program: 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Parameters:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of tert-butyl undec-10-enoate (e.g., m/z derived from its structure).

4.1.2. HPLC-UV Method

  • Instrumentation: High-performance liquid chromatograph with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Validation Parameters and Experimental Design

The following sections detail the experimental protocols for assessing each validation parameter.

4.2.1. Specificity / Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[14][15]

  • Protocol:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a standard solution of tert-butyl undec-10-enoate.

    • Analyze a sample spiked with tert-butyl undec-10-enoate.

    • If applicable, analyze samples containing potential impurities or degradation products.

  • Acceptance Criteria: The blank sample should not show any interfering peaks at the retention time of tert-butyl undec-10-enoate. The peak for the analyte in the spiked sample should be pure and spectrally homogenous (for MS and DAD detectors).

4.2.2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[15][16]

  • Protocol:

    • Prepare a series of at least five standard solutions of tert-butyl undec-10-enoate covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

4.2.3. Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14][17]

  • Protocol:

    • Perform recovery studies by spiking a blank matrix with known concentrations of tert-butyl undec-10-enoate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates at each concentration level.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[17]

4.2.4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation). Precision is evaluated at two levels: repeatability and intermediate precision.[15][16]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2%.

4.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

  • Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope of the calibration curve.

    • Determine the standard deviation of the response from the analysis of a series of blank samples (n ≥ 10).

    • Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 * (Standard Deviation of the Blank / Slope)

      • LOQ = 10 * (Standard Deviation of the Blank / Slope)

  • Acceptance Criteria: The LOQ should be verifiable by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

4.2.6. Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14][15]

  • Protocol:

    • Introduce small, deliberate variations to the method parameters.

      • For GC-MS: Inlet temperature (± 5 °C), oven ramp rate (± 1 °C/min), carrier gas flow rate (± 0.1 mL/min).

      • For HPLC: Mobile phase composition (± 2%), column temperature (± 2 °C), flow rate (± 0.1 mL/min).

    • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the final calculated concentration of the analyte should not be significantly affected.

Data Presentation and Comparison

The following tables provide a template for summarizing and comparing the validation data for the GC-MS and HPLC methods.

Table 1: Comparison of Validation Parameters for GC-MS and HPLC Methods

Validation ParameterGC-MS MethodHPLC-UV MethodAcceptance Criteria
Specificity No interference at retention timeNo interference at retention timeNo interfering peaks at the retention time of the analyte
Linearity (r²) > 0.999> 0.999≥ 0.999
Range (µg/mL) 1 - 1005 - 150To be defined based on application
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%98.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 2.0%
LOD (µg/mL) ~0.1~0.5To be determined
LOQ (µg/mL) ~0.3~1.5To be determined
Robustness Unaffected by minor changesUnaffected by minor changesSystem suitability passes under all conditions

Logical Relationships in Method Validation

The validation parameters are interconnected. For instance, a method must be specific to be accurate, and it must be precise to be accurate. The following diagram illustrates the logical dependencies between the core validation parameters.

Validation Parameter Dependencies Specificity Specificity Accuracy Accuracy Specificity->Accuracy is a prerequisite for Linearity Linearity Linearity->Accuracy influences Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ slope is used for calculation Precision Precision Precision->Accuracy is a prerequisite for Precision->Range Accuracy->Range

Caption: Logical dependencies between key analytical method validation parameters.

Conclusion and Recommendations

Both GC-MS and HPLC-UV are suitable techniques for the quantitative analysis of tert-butyl undec-10-enoate. The choice of method will ultimately depend on the specific requirements of the analysis.

  • GC-MS is recommended when high specificity and sensitivity are required, or when there is a need for structural confirmation of the analyte. Its ability to resolve complex mixtures and provide mass spectral data makes it a powerful tool for impurity profiling as well.

  • HPLC-UV offers a robust and reliable alternative, particularly in quality control environments where high throughput is necessary. While generally less sensitive than GC-MS, it is often sufficient for routine assays and can be more cost-effective to operate.

Regardless of the method chosen, a thorough validation process as outlined in this guide is essential to ensure the generation of high-quality, reliable, and scientifically sound data. This, in turn, is fundamental for regulatory compliance and for making informed decisions throughout the drug development lifecycle.

References

  • BA Sciences. USP <1225> Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Agilent. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • IntechOpen. (2012). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved from [Link]

  • ScienceDirect. (2024). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphen. Retrieved from [Link]

  • SIELC Technologies. Butyl undec-10-enoate. Retrieved from [Link]

  • Agilent. (2018). Preparative HPLC followed by GPC-MS to investigate the potential leachable compounds produced by the degradation of pentaerythri. Retrieved from [Link]

  • International Organisation of Vine and Wine. (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). Retrieved from [Link]

  • Springer. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]

  • ResearchGate. Retention time and characteristic ions used for the GC-MS detection of the BP and other 17 derivatives. Retrieved from [Link]

  • Longdom Publishing. Analytical Method Validation of Testosterone Undecanoate Soft Gel. Retrieved from [Link]

  • ResearchGate. (2025). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • Longdom Publishing. Analytical Method Validation of Testosterone Undecanoate Sof. Retrieved from [Link]

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Comparative

Comparative study of different synthetic routes to tert-butyl undec-10-enoate

This guide provides an in-depth comparative analysis of various synthetic methodologies for producing tert-butyl undec-10-enoate, a valuable intermediate in the synthesis of polymers, fragrances, and pharmaceuticals. The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of various synthetic methodologies for producing tert-butyl undec-10-enoate, a valuable intermediate in the synthesis of polymers, fragrances, and pharmaceuticals. The selection of a synthetic route is a critical decision in chemical process development, balancing factors such as yield, purity, cost, scalability, and environmental impact. This document offers researchers and process chemists the necessary experimental data and mechanistic insights to make an informed choice tailored to their specific laboratory or industrial needs.

Direct Acid-Catalyzed Esterification (Fischer-Speier)

This classical approach represents the most straightforward and cost-effective method, relying on the direct reaction between 10-undecenoic acid and tert-butanol under strong acid catalysis.

Principle and Mechanism

The Fischer-Speier esterification is an equilibrium-controlled reaction. A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic tert-butanol. The tetrahedral intermediate then eliminates a molecule of water to form the ester.

The primary challenge with tert-butanol is its propensity to undergo elimination under strong acidic and heated conditions to form isobutene. Therefore, reaction conditions must be carefully controlled. To drive the equilibrium toward the product, water is typically removed as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol
  • Materials : 10-undecenoic acid (1.0 eq), tert-butanol (3.0-5.0 eq), p-toluenesulfonic acid monohydrate (0.05 eq), Toluene.

  • Procedure :

    • To a round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 10-undecenoic acid (e.g., 18.4 g, 0.1 mol) and toluene (100 mL).

    • Add tert-butanol (e.g., 29.6 g, 0.4 mol) and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).

    • Heat the mixture to reflux (approx. 85-95°C oil bath temperature). The toluene-water azeotrope will collect in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or GC until the starting carboxylic acid is consumed (typically 8-16 hours).

    • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield pure tert-butyl undec-10-enoate.

Discussion
  • Expertise & Experience : This method's primary advantage is its use of inexpensive and readily available bulk chemicals. However, the equilibrium nature of the reaction means that an excess of tert-butanol is required, and efficient water removal is critical for achieving high conversion. The acidic conditions at elevated temperatures can lead to side reactions, including the dehydration of tert-butanol to isobutene and potential polymerization of the undecenoate product. The use of ultrasound has been reported to intensify the process, potentially increasing yields by 2-10% over conventional heating.[1]

  • Trustworthiness : The protocol is robust, but the yield is highly dependent on the efficiency of the water removal. Workup requires careful neutralization to remove the strong acid catalyst, which can otherwise complicate purification. Expected yields typically range from 60-80%, contingent on reaction scale and setup.

Fischer_Esterification RCOOH 10-Undecenoic Acid Protonated_Acid Protonated Acid RCOOH->Protonated_Acid + H⁺ tBuOH tert-Butanol H_plus H⁺ (Catalyst) Protonated_Acid->RCOOH - H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + tBuOH Tetrahedral_Int->Protonated_Acid - tBuOH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Ester tert-Butyl Undec-10-enoate Protonated_Ester->Ester - H⁺ H2O Water

Caption: Fischer-Speier Esterification Workflow
Reaction with Isobutene using Solid Acid Catalysts

This industrial-favored method involves the direct addition of the carboxylic acid across the double bond of isobutene, catalyzed by a solid acid resin like Amberlyst-15.

Principle and Mechanism

The reaction proceeds via the protonation of isobutene by the acidic catalyst to form a stable tert-butyl carbocation. This carbocation is then attacked by the nucleophilic oxygen of the carboxylic acid's hydroxyl group. A final deprotonation step regenerates the catalytic site and yields the tert-butyl ester. This method is highly atom-economical as the only byproduct is the regenerated catalyst.

Experimental Protocol
  • Materials : 10-undecenoic acid (1.0 eq), Isobutene (excess), Amberlyst-15 resin (10-20% w/w of acid), Dichloromethane (solvent).

  • Procedure :

    • Activate the Amberlyst-15 resin by washing with methanol and drying under vacuum at 60°C for 24 hours.[2]

    • Charge a pressure-rated reactor with 10-undecenoic acid (e.g., 18.4 g, 0.1 mol), the activated Amberlyst-15 (e.g., 2.0 g), and dichloromethane (50 mL).

    • Seal the reactor, cool it to -10°C, and then introduce condensed isobutene (e.g., 11.2 g, 0.2 mol, 2.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the pressure to ensure it remains within the vessel's limits.

    • Upon completion (monitored by GC or TLC), carefully vent the excess isobutene in a fume hood.

    • Filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with solvent and reactivated for reuse.

    • Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product. Purity is often high enough to not require distillation.

Discussion
  • Expertise & Experience : This route is exceptionally clean and efficient, often providing high yields (>90%) of the desired ester with minimal byproducts.[3] The primary challenge lies in the handling of isobutene, which is a flammable gas and requires a pressure-capable reactor. The use of a solid, recyclable catalyst like Amberlyst-15 simplifies purification immensely—a simple filtration removes the catalyst.[4]

  • Trustworthiness : The reaction is not equilibrium-limited in the same way as Fischer esterification, leading to higher conversions. The main side reactions are the dimerization or oligomerization of isobutene, which can be minimized by controlling the temperature and catalyst activity.[4] This method is highly scalable and represents a greener alternative to using soluble strong acids.

Isobutene_Addition Isobutene Isobutene tButyl_Cation tert-Butyl Carbocation Isobutene->tButyl_Cation + H⁺ (from Resin) Catalyst_H Resin-SO₃H RCOOH 10-Undecenoic Acid Oxonium_Ion Protonated Ester Intermediate tButyl_Cation->Oxonium_Ion + RCOOH Ester tert-Butyl Undec-10-enoate Oxonium_Ion->Ester - H⁺ (to Resin) Catalyst_Regen Resin-SO₃H

Caption: Isobutene Addition Workflow
Base-Catalyzed Transesterification

This strategy involves converting a more readily available ester, such as methyl or ethyl undec-10-enoate, into the desired tert-butyl ester using a tert-butoxide base.

Principle and Mechanism

Transesterification is an equilibrium process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. In this case, a strong base like potassium tert-butoxide (KOtBu) acts as both the source of the tert-butoxy group and the catalyst. It deprotonates tert-butanol (which can be used as a solvent or co-reagent) to generate the tert-butoxide anion, a potent nucleophile. This anion attacks the carbonyl carbon of the starting ester (e.g., methyl undec-10-enoate), forming a tetrahedral intermediate which then collapses, expelling a methoxide anion. The equilibrium is driven to completion by using a large excess of tert-butanol or by removing the lower-boiling alcohol (methanol) by distillation.

Experimental Protocol
  • Materials : Methyl undec-10-enoate (1.0 eq), Potassium tert-butoxide (1.1 eq), tert-Butanol (as solvent or co-solvent with THF).

  • Procedure :

    • To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add methyl undec-10-enoate (e.g., 19.8 g, 0.1 mol) and anhydrous tert-butanol (150 mL).

    • Stir the solution and add potassium tert-butoxide (e.g., 12.3 g, 0.11 mol) portion-wise at room temperature.[5][6]

    • Heat the mixture to a gentle reflux (approx. 83°C) for 4-8 hours. The reaction can be monitored by GC, observing the disappearance of the methyl ester and the appearance of the tert-butyl ester.

    • Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (50 mL).

    • Extract the product with diethyl ether or ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by vacuum distillation.

Discussion
  • Expertise & Experience : This method operates under milder conditions than strong acid catalysis. The use of a strong base catalyst like KOtBu ensures a rapid reaction.[7] However, it necessitates the prior synthesis or purchase of the starting methyl/ethyl ester. The reagents, particularly KOtBu, are moisture-sensitive and require handling under an inert atmosphere.

  • Trustworthiness : The reaction is generally high-yielding (>85%) and relatively clean. The main consideration is ensuring anhydrous conditions to prevent the saponification of the ester by any hydroxide formed from the reaction of KOtBu with water. The workup is straightforward, involving a simple quench and extraction.

Transesterification Me_Ester Methyl Undec-10-enoate Tetrahedral_Int Tetrahedral Intermediate Me_Ester->Tetrahedral_Int + ⁻OtBu tBuO_minus tert-Butoxide (⁻OtBu) Tetrahedral_Int->Me_Ester - ⁻OtBu tBu_Ester tert-Butyl Undec-10-enoate Tetrahedral_Int->tBu_Ester - ⁻OMe MeO_minus Methoxide (⁻OMe)

Caption: Base-Catalyzed Transesterification
Esterification using Di-tert-butyl Dicarbonate (Boc₂O)

A modern and exceptionally mild method that uses di-tert-butyl dicarbonate (Boc anhydride) as an activating agent for the carboxylic acid, catalyzed by 4-(dimethylamino)pyridine (DMAP).

Principle and Mechanism

This method is a variation of the Steglich esterification.[8] The carboxylic acid first reacts with Boc anhydride to form a mixed anhydride. This mixed anhydride is highly reactive. The DMAP catalyst then attacks the mixed anhydride to form a yet more reactive N-acylpyridinium intermediate. This "active ester" is readily attacked by the alcohol (in this case, tert-butanol generated in situ from the decomposition of the anhydride, or added separately) to yield the final ester product. The byproducts are tert-butanol and carbon dioxide, which are volatile and easily removed.[9]

Experimental Protocol
  • Materials : 10-undecenoic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), 4-(Dimethylamino)pyridine (DMAP, 0.1 eq), tert-Butanol (1.5 eq), Dichloromethane or Acetonitrile (solvent).

  • Procedure :

    • To a solution of 10-undecenoic acid (e.g., 9.2 g, 0.05 mol), tert-butanol (5.6 g, 0.075 mol), and DMAP (0.61 g, 5 mmol) in dichloromethane (100 mL), add Boc₂O (26.2 g, 0.12 mol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 6-12 hours. The reaction progress can be monitored by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (100 mL) and wash with 1M HCl (2 x 30 mL) to remove DMAP, followed by saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The crude product is often of high purity, but can be further purified by column chromatography or vacuum distillation if necessary.

Discussion
  • Expertise & Experience : This is arguably the mildest chemical method, proceeding at room temperature and avoiding strong acids or bases. It is tolerant of a wide variety of functional groups, making it ideal for complex or sensitive substrates. The purification is simplified by the volatile nature of the byproducts.[9]

  • Trustworthiness : The reaction provides excellent yields, often exceeding 90%. The main drawback is the high cost of di-tert-butyl dicarbonate, making this route less suitable for large-scale industrial production but ideal for laboratory and fine chemical synthesis where substrate value is high and mild conditions are paramount.

Boc2O_Esterification RCOOH 10-Undecenoic Acid Mixed_Anhydride Mixed Anhydride RCOOH->Mixed_Anhydride + Boc₂O Boc2O Boc₂O DMAP DMAP (Catalyst) tBuOH tert-Butanol Acyl_Pyridinium N-Acylpyridinium Intermediate Mixed_Anhydride->Acyl_Pyridinium + DMAP Ester tert-Butyl Undec-10-enoate Acyl_Pyridinium->Ester + tBuOH Byproducts tBuOH + CO₂

Caption: Boc₂O/DMAP Esterification Workflow
Biocatalytic Synthesis via Lipase

This "green chemistry" approach utilizes an enzyme, typically an immobilized lipase, to catalyze the esterification under exceptionally mild, solvent-free, or organic solvent conditions.

Principle and Mechanism

Lipases, such as the robust Candida antarctica Lipase B (CALB), catalyze ester synthesis through a "ping-pong" mechanism involving a serine residue in the enzyme's active site.[10] First, the serine hydroxyl group attacks the carboxylic acid, forming an acyl-enzyme intermediate and releasing a molecule of water. Second, the alcohol (tert-butanol) enters the active site and attacks the acyl-enzyme intermediate, forming the ester and regenerating the free enzyme. The reaction is reversible, so water must be removed from the system (e.g., by vacuum or molecular sieves) to drive the reaction towards synthesis.

Experimental Protocol
  • Materials : 10-undecenoic acid (1.0 eq), tert-Butanol (1.5-3.0 eq), Immobilized Candida antarctica Lipase B (e.g., Novozym 435, 5-10% w/w of substrates), Molecular sieves (4 Å).

  • Procedure :

    • To a flask, add 10-undecenoic acid (e.g., 9.2 g, 0.05 mol) and tert-butanol (e.g., 11.1 g, 0.15 mol).

    • Add activated 4 Å molecular sieves (approx. 10 g) to adsorb the water produced during the reaction.

    • Add the immobilized lipase (e.g., 1.0 g of Novozym 435).

    • Incubate the mixture in an orbital shaker at a controlled temperature (typically 40-60°C) for 24-72 hours.[11][12]

    • Monitor the reaction by taking small aliquots and analyzing via GC or by titrating the remaining acid content.

    • Once equilibrium is reached or the reaction is complete, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed and reused.

    • Remove the excess tert-butanol under reduced pressure to yield the crude product, which is often of very high purity.

Discussion
  • Expertise & Experience : This is the most environmentally benign method, avoiding harsh reagents and high temperatures. The selectivity of the enzyme is exceptionally high, preventing side reactions.[13] However, reaction times are significantly longer than chemical methods. While tert-butanol is a poor substrate for many lipases due to its steric bulk, CALB is known to have some tolerance. The cost of the immobilized enzyme is a major consideration, although its reusability can offset this on a larger scale.

  • Trustworthiness : The protocol is simple to execute, with purification often reduced to a simple filtration and evaporation. The key to high yield is effective water removal to overcome the reaction equilibrium. Yields can be variable (50-90%) and are highly dependent on the specific activity of the lipase batch, water activity, and reaction time.

Lipase_Esterification RCOOH 10-Undecenoic Acid Acyl_Enzyme Acyl-Enzyme Intermediate RCOOH->Acyl_Enzyme + Lipase Lipase Lipase (Ser-OH) tBuOH tert-Butanol Acyl_Enzyme->RCOOH - Lipase Ester tert-Butyl Undec-10-enoate Acyl_Enzyme->Ester + tBuOH H2O Water (Removed) Regen_Lipase Lipase (Ser-OH)

Caption: Lipase-Catalyzed Esterification
Comparative Analysis

The choice of synthetic route depends heavily on the specific requirements of the project. The following table summarizes the key performance indicators for each method.

FeatureDirect EsterificationIsobutene AdditionTransesterificationBoc₂O MethodBiocatalysis (Lipase)
Typical Yield 60-80%>90%>85%>90%50-90%
Temperature High (80-110°C)Low to RT (-10 to 25°C)Moderate (50-85°C)Room Temp (25°C)Low (40-60°C)
Reaction Time 8-16 h12-24 h4-8 h6-12 h24-72 h
Key Reagents H₂SO₄ or PTSAIsobutene, Amberlyst-15KOtBu, Me-EsterBoc₂O, DMAPImmobilized Lipase
Scalability ExcellentExcellent (Industrial Std)GoodPoor (Cost-prohibitive)Moderate
Green Aspects Poor (Strong acid, heat)Good (Atom economy, recyclable catalyst)Fair (Requires starting ester)Fair (Reagent intensive)Excellent (Benign conditions)
Primary Advantage Low reagent costHigh yield & purityMild conditionsVery mild, high yieldEnvironmentally friendly
Primary Disadvantage Harsh conditions, side rxnsRequires pressure equipmentMoisture sensitiveHigh reagent costSlow reaction rate
Conclusion

For large-scale, cost-effective production of tert-butyl undec-10-enoate, the reaction with isobutene catalyzed by a solid acid is the superior method due to its high atom economy, excellent yield, and ease of purification. For laboratory-scale synthesis, particularly when dealing with sensitive substrates or requiring high purity without distillation, the Boc₂O/DMAP method offers unparalleled mildness and efficiency, albeit at a higher reagent cost. The direct Fischer esterification remains a viable, economical option if the necessary equipment for azeotropic water removal is available and potential side reactions are acceptable. Transesterification provides a good balance of mild conditions and high yield, provided the starting methyl ester is accessible. Finally, biocatalysis stands out as the greenest alternative, ideal for applications where sustainability is the primary driver and longer reaction times can be tolerated.

References
  • Lukas, J., et al. (2004). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. ResearchGate. [Link]

  • Zyska, B., et al. (2021). Lipase B from Candida antarctica Immobilized on a Silica-Lignin Matrix as a Stable and Reusable Biocatalytic System. MDPI. [Link]

  • Xu, Y., et al. (2022). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology. [Link]

  • Yorimitsu, H., et al. (2022). Transesterification of Methyl-10-undecenoate and Poly(ethylene adipate) Catalyzed by (Cyclopentadienyl)titanium Trichlorides as Model Chemical Conversions of Plant Oils and Acid-, Base-Free Chemical Recycling of Aliphatic Polyesters. ResearchGate. [Link]

  • Vassilev, K., et al. (2021). A reaction scheme for the ultrasound-assisted esterification of 10-undecylenic acid. ResearchGate. [Link]

  • Honkela, M., et al. (2004). Trimerization of isobutene over Amberlyst-15 catalyst. ResearchGate. [Link]

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  • Sustere, Z., et al. (2017). Interesterification of rapeseed oil with methyl acetate in the presence of potassium tert-butoxide solution in tetrahydrofuran. ResearchGate. [Link]

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Validation

Performance comparison of polymers derived from tert-butyl undec-10-enoate

An In-Depth Performance Comparison of Polymers Derived from Tert-Butyl Undec-10-enoate for Advanced Drug Delivery Applications Introduction: The Quest for Advanced Bio-Based Polymers In the landscape of drug delivery, th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Performance Comparison of Polymers Derived from Tert-Butyl Undec-10-enoate for Advanced Drug Delivery Applications

Introduction: The Quest for Advanced Bio-Based Polymers

In the landscape of drug delivery, the demand for novel biodegradable and biocompatible polymers is incessant. Researchers are continually searching for materials that offer tunable properties, predictable degradation kinetics, and superior drug encapsulation and release profiles. While stalwarts like Poly(lactic acid) (PLA) and Poly(ε-caprolactone) (PCL) have dominated the field, their inherent properties can be limiting.[1] This guide introduces a promising, yet underexplored, candidate: polymers derived from tert-butyl undec-10-enoate. This monomer, sourced from the pyrolysis of castor oil, offers a unique combination of a long aliphatic chain and a bulky tert-butyl ester group, suggesting a distinct performance profile.[2]

This document provides a comprehensive performance comparison of poly(tert-butyl undec-10-enoate) against established biodegradable polymers. Due to the nascent stage of research into this specific polymer, this guide will leverage data from its structural analog, poly(tert-butyl acrylate) (PtBA), and other undecenoate-derived polyesters to build a scientifically grounded, predictive comparison. We will delve into synthesis strategies, compare key performance metrics, and provide detailed experimental protocols to empower researchers to validate these findings.

Polymer Synthesis Strategy: A Path to Controlled Architectures

The key to unlocking the potential of any polymer lies in achieving control over its molecular weight and architecture. For acrylate and related monomers, Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile technique, offering the ability to synthesize polymers with low polydispersity and well-defined end groups.[3][4] We propose ATRP as the premier method for synthesizing poly(tert-butyl undec-10-enoate) to ensure reproducibility and control over the final material properties.

Proposed Synthesis of Poly(tert-butyl undec-10-enoate) via ATRP

The synthesis involves the polymerization of the tert-butyl undec-10-enoate monomer using a copper-based catalyst system. The bulky tert-butyl group is expected to remain stable under these conditions, and the terminal double bond of the undecenoate provides the site for polymerization.

cluster_reactants Reactants Monomer Tert-butyl undec-10-enoate ATRP ATRP Reaction (e.g., 60-90°C) Monomer->ATRP Initiator Ethyl α-bromoisobutyrate (Initiator) Initiator->ATRP Catalyst Cu(I)Br / PMDETA (Catalyst System) Catalyst->ATRP Solvent Anisole (Solvent) Solvent->ATRP Polymer Poly(tert-butyl undec-10-enoate) ATRP->Polymer Controlled Polymerization Hydrolysis Acidic Hydrolysis (e.g., HCl in Dioxane) Polymer->Hydrolysis Post-polymerization Modification FinalPolymer Poly(undec-10-enoic acid) Hydrolysis->FinalPolymer Deprotection

Caption: Structural comparison of key biodegradable polymers.

The long C8 aliphatic spacer in poly(tert-butyl undec-10-enoate) is a defining feature, expected to impart significant flexibility and hydrophobicity, distinguishing it from the more rigid structure of PLA and the shorter flexible segment of PCL.

Performance Metrics: A Head-to-Head Comparison

Here, we compare the anticipated performance of poly(tert-butyl undec-10-enoate) with established polymers based on available data for analogs and related structures.

Thermal Properties

Thermal properties such as the glass transition temperature (Tg) and decomposition temperature (Td) are critical for material processing and stability.

PolymerGlass Transition Temp. (Tg)Decomposition Temp. (Td, 5% wt loss)Rationale & References
Poly(tert-butyl undec-10-enoate) (Predicted) < 0 °C ~330-350 °C The long, flexible aliphatic chain is expected to significantly lower Tg compared to its acrylate analog (PtBA), resulting in a soft, amorphous material at room temperature. Its thermal stability is predicted to be high, similar to other undecenoate-derived polyesters. [2]
Poly(lactic acid) (PLA)55-65 °C~320-370 °CThe rigid polyester backbone results in a high Tg, making it a glassy, brittle polymer at room temperature. [5][6][7]
Poly(ε-caprolactone) (PCL)-60 °C~350-375 °CThe flexible aliphatic chain results in a very low Tg. It is a semi-crystalline polymer with a low melting point (~60 °C). [8][9]
Poly(tert-butyl acrylate) (PtBA)~40-50 °C~250-300 °CThe bulky tert-butyl group restricts chain mobility, leading to a relatively high Tg for an acrylate. The stability is moderate. [10][11][12]
Mechanical Properties

The mechanical profile determines the suitability of a polymer for applications ranging from flexible films to rigid scaffolds.

PolymerYoung's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)Rationale & References
Poly(tert-butyl undec-10-enoate) (Predicted) Low (< 0.5 GPa) Moderate (10-20 MPa) High (> 200%) The flexible, long-chain backbone is expected to result in a low-modulus, highly ductile material, behaving like a soft elastomer, potentially even more flexible than PCL. Young's modulus for related poly(ester-amide)s increases with amide content from as low as 83 MPa (0.083 GPa). [2]
Poly(lactic acid) (PLA)1-450-70< 10PLA is a rigid and brittle material with high strength but very low ductility. [5][9]
Poly(ε-caprolactone) (PCL)0.2-0.420-40> 500PCL is a tough and flexible material with a low modulus and very high elongation. [8][9]
Poly(butyl acrylate) (PBA)~0.003~0.1-1> 1000As a very soft rubbery polymer, PBA has an extremely low modulus and tensile strength. [13][14]
Drug Delivery Performance & Biocompatibility

The ultimate test for these polymers is their performance in a biological context.

PolymerExpected Drug CompatibilityDegradation & BiocompatibilityRationale & References
Poly(tert-butyl undec-10-enoate) (Predicted) Excellent for hydrophobic drugs Degrades via ester hydrolysis into undecenoic acid derivatives and tert-butanol. The long aliphatic chain enhances hydrophobicity, favoring high loading of non-polar drugs. Biocompatibility is expected to be high, as undecenoic acid is a naturally occurring fatty acid. [15][16]
Poly(lactic acid) (PLA)Good for hydrophobic drugs Degrades by hydrolysis to lactic acid, a natural metabolite. Can cause localized pH drop. [1]
Poly(ε-caprolactone) (PCL)Excellent for hydrophobic drugs Very slow degradation by hydrolysis of ester bonds. Degradation products are non-toxic and cleared by metabolic pathways. [1][17]
Poly(butyl cyanoacrylate) (PBCA)VersatileDegrades via ester hydrolysis to poly(cyanoacrylic acid) and butanol. Known for its good biocompatibility and use in commercial nanomedicines. [18][19]

Experimental Protocols for Validation

To validate the predicted performance of poly(tert-butyl undec-10-enoate), the following experimental protocols are provided as a self-validating system.

Synthesis of Poly(tert-butyl undec-10-enoate) via ATRP
  • Rationale: This protocol is adapted from established methods for the controlled polymerization of tert-butyl acrylate to achieve a polymer with a targeted molecular weight and low polydispersity. [3]1. Add tert-butyl undec-10-enoate (10.0 g, 41.6 mmol), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (86.5 µL, 0.416 mmol), and anisole (10 mL) to a Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Under an argon atmosphere, add Cu(I)Br (59.7 mg, 0.416 mmol) to the frozen solution.

  • Perform one more freeze-pump-thaw cycle.

  • Backfill the flask with argon and place it in a preheated oil bath at 70 °C.

  • Initiate the polymerization by adding deoxygenated ethyl α-bromoisobutyrate (EBiB) (61.2 µL, 0.416 mmol) via syringe.

  • Monitor the reaction by taking samples periodically to analyze monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).

  • After achieving >95% conversion (approx. 4-6 hours), terminate the polymerization by opening the flask to air and cooling to room temperature.

  • Dilute the mixture with tetrahydrofuran (THF), pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in a large excess of cold methanol/water (80:20 v/v).

  • Collect the polymer by filtration and dry under vacuum at 40 °C to a constant weight.

Characterization of Thermal and Mechanical Properties
  • Rationale: Standard thermal and mechanical tests are essential to compare the material properties against the benchmarks established in the tables above.

  • Thermal Analysis (DSC/TGA):

    • Use a Differential Scanning Calorimeter (DSC) to determine the Tg. Heat a 5-10 mg sample from -80 °C to 150 °C at a rate of 10 °C/min under a nitrogen atmosphere. The Tg is taken as the midpoint of the transition in the second heating scan. [12] 2. Use a Thermogravimetric Analyzer (TGA) to assess thermal stability. Heat a 10 mg sample from 30 °C to 600 °C at 10 °C/min under nitrogen. [11]* Mechanical Testing (Tensile Test):

    • Prepare dog-bone-shaped specimens by melt pressing the polymer at a temperature above its melting or glass transition point.

    • Conduct tensile tests using a universal testing machine with a 500 N load cell at a crosshead speed of 10 mm/min.

    • Calculate Young's modulus, tensile strength, and elongation at break from the resulting stress-strain curves. [9]

In Vitro Drug Release Study
  • Rationale: This protocol describes a standard method to evaluate the release kinetics of a model hydrophobic drug from a polymer matrix, crucial for assessing its potential in drug delivery. [20]1. Prepare drug-loaded nanoparticles using an oil-in-water emulsion solvent evaporation method. Dissolve 50 mg of poly(tert-butyl undec-10-enoate) and 5 mg of Paclitaxel in 1 mL of dichloromethane.

  • Add this organic phase dropwise to 10 mL of an aqueous solution of 1% w/v polyvinyl alcohol (PVA) while sonicating on an ice bath.

  • Continue sonication for 5 minutes, then stir the emulsion at room temperature for 4 hours to allow the dichloromethane to evaporate.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm, 20 min), wash twice with deionized water to remove excess PVA and unencapsulated drug, and lyophilize.

  • Disperse a known amount of lyophilized nanoparticles in phosphate-buffered saline (PBS, pH 7.4) in a dialysis bag (MWCO 10 kDa).

  • Place the dialysis bag in a larger volume of PBS at 37 °C with gentle shaking.

  • At predetermined time points, withdraw samples from the external buffer and replace with fresh PBS.

  • Quantify the concentration of Paclitaxel in the samples using High-Performance Liquid Chromatography (HPLC). [20]Plot the cumulative percentage of drug released versus time.

Conclusion and Future Outlook

This guide establishes a predictive framework for the performance of poly(tert-butyl undec-10-enoate) as a novel biomaterial. Based on structural analogies, this polymer is anticipated to be a soft, flexible, and highly hydrophobic material with good thermal stability. These properties make it an exciting candidate for the delivery of hydrophobic drugs, potentially offering a more ductile alternative to PLA and a more bio-based option than PCL.

The true potential of this polymer, however, can only be unlocked through rigorous experimental validation. The protocols provided herein offer a clear path for researchers to synthesize, characterize, and evaluate poly(tert-butyl undec-10-enoate). Future work should focus on direct, side-by-side comparisons with PLA and PCL in drug delivery and biocompatibility studies. Furthermore, exploring block copolymers incorporating this monomer could lead to the development of next-generation smart drug delivery systems. The journey from a promising bio-based monomer to a clinically relevant biomaterial is challenging, but for poly(tert-butyl undec-10-enoate), the initial outlook is exceptionally bright.

References

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Comparative

A Comparative Guide to Tert-butyl undec-10-enoate and Methyl undec-10-enoate in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals In the realm of polymer chemistry and materials science, the selection of monomers is a critical decision that dictates the ultimate properties and function...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry and materials science, the selection of monomers is a critical decision that dictates the ultimate properties and functionalities of the resulting polymer. For applications requiring a C11 aliphatic chain with a terminal reactive group, both tert-butyl undec-10-enoate and methyl undec-10-enoate present as viable starting materials. This guide provides an in-depth technical comparison of these two monomers in the context of polymerization reactions, with a focus on their synthesis, behavior in controlled radical polymerization, and post-polymerization modification potential.

Monomer Synthesis and Structural Considerations

Both tert-butyl undec-10-enoate and methyl undec-10-enoate are derived from undec-10-enoic acid, a commercially available fatty acid often produced from the pyrolysis of ricinoleic acid from castor oil.[1][2] The synthesis of these esters is typically achieved through Fischer-Speier esterification, a well-established acid-catalyzed reaction between the carboxylic acid and the corresponding alcohol (tert-butanol or methanol).[3][4]

The primary structural difference lies in the ester group: the bulky tert-butyl group versus the smaller methyl group. This seemingly subtle variation has profound implications for the polymerization process and the subsequent handling of the polymer, as will be detailed in the following sections.

Controlled Radical Polymerization: A Comparative Analysis

While various polymerization techniques can be employed, controlled radical polymerization (CRP) methods such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are particularly valuable for synthesizing well-defined polymers with controlled molecular weights and low polydispersities. Due to a lack of direct comparative studies on the undecenoate monomers, we will draw parallels from their acrylate analogues, tert-butyl acrylate (tBA) and methyl acrylate (MA), which are extensively studied and serve as excellent models for understanding the polymerization behavior of acrylic monomers.

Polymerization Kinetics

In a typical RAFT polymerization, the rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and the choice of RAFT agent. For acrylic monomers, a linear first-order kinetic plot is generally observed, indicating a constant concentration of propagating radicals and a well-controlled polymerization.[5]

Based on studies of tBA and MA, we can anticipate similar behavior for their undecenoate counterparts. The bulky tert-butyl group in tert-butyl undec-10-enoate is not expected to significantly hinder the polymerization rate compared to the methyl ester. The primary determinant of polymerization kinetics will be the acrylic double bond, which is electronically similar in both monomers.

Table 1: Representative Polymerization Characteristics of Acrylate Analogues

MonomerPolymerization MethodInitiatorRAFT AgentSolventTemperature (°C)Molar Ratio [M]:[CTA]:[I]Conversion (Time)Mn ( g/mol )Đ (Mw/Mn)
tert-Butyl AcrylateRAFTAIBNDDMAT1,4-Dioxane70160:1:0.2>95% (4h)20,5001.15
Methyl AcrylateATRPMBrP-DMF60100:1:0.005 (CuBr2/Me6TREN)86% (2h)3,7001.15

Data is representative and compiled from literature on acrylate polymerizations.[6][7] AIBN: Azobisisobutyronitrile; DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid; MBrP: Methyl 2-bromopropionate; DMF: Dimethylformamide.

Properties of the Resulting Polymers

The choice of the ester group has a notable impact on the physical properties of the resulting polymer, particularly the glass transition temperature (Tg). The bulky tert-butyl group restricts chain mobility to a greater extent than the methyl group, leading to a higher Tg for poly(tert-butyl undec-10-enoate) compared to poly(methyl undec-10-enoate).

Table 2: Expected Thermal Properties of Poly(undec-10-enoate)s based on Acrylate Analogues

PolymerMonomerExpected Tg (°C)
Poly(tert-butyl undec-10-enoate)tert-Butyl undec-10-enoate~ 40-50
Poly(methyl undec-10-enoate)Methyl undec-10-enoate~ 10-20

Tg values are estimations based on the properties of poly(tert-butyl acrylate) and poly(methyl acrylate).[8][9]

Post-Polymerization Modification: The Key Differentiator

The most significant distinction between tert-butyl undec-10-enoate and methyl undec-10-enoate as monomers lies in the ease of hydrolysis of their respective ester groups to yield poly(undec-10-enoic acid). This transformation is often crucial for applications requiring carboxylic acid functionalities, such as in drug delivery systems, hydrogels, and adhesives.

Hydrolysis of Poly(tert-butyl undec-10-enoate)

The tert-butyl ester is a well-known acid-labile protecting group.[10] The hydrolysis of poly(tert-butyl undec-10-enoate) can be achieved under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) at room temperature.[11][12] This facile deprotection is highly advantageous as it preserves the integrity of other sensitive functional groups within the polymer.

Hydrolysis of Poly(methyl undec-10-enoate)

In stark contrast, the methyl ester is significantly more robust and requires harsh conditions for cleavage. Saponification, the hydrolysis of an ester under basic conditions, typically involves refluxing with a strong base like sodium hydroxide in a water/alcohol mixture.[13] These conditions can be detrimental to other functional groups in the polymer and may lead to side reactions.

Table 3: Comparison of Hydrolysis Conditions

PolymerReagentsConditionsAdvantagesDisadvantages
Poly(tert-butyl undec-10-enoate)Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Room TemperatureMild, selective, high yieldRequires handling of corrosive acid
Poly(methyl undec-10-enoate)Sodium Hydroxide (NaOH) in Methanol/WaterRefluxInexpensive reagentsHarsh conditions, potential for side reactions

Experimental Protocols

Synthesis of Methyl undec-10-enoate (Fischer Esterification)
  • To a solution of undec-10-enoic acid (1 equivalent) in methanol (excess, serves as solvent and reactant), add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl undec-10-enoate.

  • Purify the product by vacuum distillation.

RAFT Polymerization of Tert-butyl undec-10-enoate (Representative Protocol)
  • In a Schlenk flask, dissolve tert-butyl undec-10-enoate, a suitable RAFT agent (e.g., DDMAT), and a radical initiator (e.g., AIBN) in an appropriate solvent (e.g., 1,4-dioxane).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time.

  • To quench the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry under vacuum.

Hydrolysis of Poly(tert-butyl undec-10-enoate)
  • Dissolve the poly(tert-butyl undec-10-enoate) in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) to the solution and stir at room temperature for 12-24 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Redissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., methanol) and precipitate into a non-solvent (e.g., diethyl ether) to purify the poly(undec-10-enoic acid).

  • Collect the polymer by filtration and dry under vacuum.

Visualization of Key Processes

Monomer_Synthesis_and_Polymerization cluster_0 Monomer Synthesis cluster_1 Controlled Radical Polymerization cluster_2 Post-Polymerization Modification Undec-10-enoic Acid Undec-10-enoic Acid Methyl undec-10-enoate Methyl undec-10-enoate Undec-10-enoic Acid->Methyl undec-10-enoate  H+ cat. Tert-butyl undec-10-enoate Tert-butyl undec-10-enoate Undec-10-enoic Acid->Tert-butyl undec-10-enoate  H+ cat. Methanol Methanol Methanol->Methyl undec-10-enoate Tert-butanol Tert-butanol Tert-butanol->Tert-butyl undec-10-enoate Poly(methyl undec-10-enoate) Poly(methyl undec-10-enoate) Methyl undec-10-enoate->Poly(methyl undec-10-enoate)  RAFT/ATRP Poly(tert-butyl undec-10-enoate) Poly(tert-butyl undec-10-enoate) Tert-butyl undec-10-enoate->Poly(tert-butyl undec-10-enoate)  RAFT/ATRP Poly(undec-10-enoic acid) Poly(undec-10-enoic acid) Poly(methyl undec-10-enoate)->Poly(undec-10-enoic acid)  NaOH, H2O/MeOH, Reflux Poly(tert-butyl undec-10-enoate)->Poly(undec-10-enoic acid)  TFA, DCM, RT

Caption: Workflow for monomer synthesis, polymerization, and modification.

Conclusion: A Matter of Strategic Choice

The choice between tert-butyl undec-10-enoate and methyl undec-10-enoate for polymerization reactions is not a matter of one being definitively superior to the other, but rather a strategic decision based on the desired final polymer and the synthetic route.

  • Choose Methyl undec-10-enoate when: The final application requires the methyl ester functionality, or if a robust, non-hydrolyzable polymer is desired. It is also a more cost-effective starting material.

  • Choose Tert-butyl undec-10-enoate when: The ultimate goal is to produce poly(undec-10-enoic acid). The mild and selective hydrolysis of the tert-butyl ester is a significant advantage, particularly for complex polymer architectures or when other sensitive functional groups are present.

By understanding the distinct chemical behaviors of these two monomers, researchers can make informed decisions to efficiently synthesize polymers with tailored properties for a wide range of applications in materials science and drug development.

References

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Validation

A Comparative Guide to Copolymers Containing Tert-butyl Undec-10-enoate for Advanced Drug Delivery

Introduction: The Imperative for Advanced Polymeric Drug Carriers In the landscape of advanced drug delivery, the development of biocompatible and biodegradable polymers is paramount. These materials offer the potential...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Polymeric Drug Carriers

In the landscape of advanced drug delivery, the development of biocompatible and biodegradable polymers is paramount. These materials offer the potential for controlled and sustained release of therapeutic agents, minimizing side effects and improving patient compliance. Among the vast array of biodegradable polymers, polyesters such as poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL) have been extensively investigated and utilized.[1][2] However, the quest for novel polymers with tailored properties, including tunable degradation rates, enhanced drug loading capacities, and responsive-release mechanisms, continues to drive innovation in the field.

This guide provides a comprehensive characterization and comparison of a promising class of biomaterials: copolymers containing tert-butyl undec-10-enoate. Derived from renewable castor oil, 10-undecenoic acid offers a versatile platform for the synthesis of functional and biodegradable polymers.[3] The incorporation of the bulky tert-butyl ester group provides a unique hydrophobic domain and a latent carboxylic acid functionality, which can be unmasked post-polymerization to impart pH-sensitivity or to facilitate further conjugation.

We will delve into the synthesis of these copolymers via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for creating well-defined polymer architectures.[4] A detailed comparative analysis with established biodegradable polymers, namely PLA and PCL, will be presented, supported by experimental data on their physicochemical properties, degradation behavior, and potential for drug delivery applications. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of these novel biomaterials.

Synthesis and Characterization of Tert-butyl Undec-10-enoate Copolymers

The synthesis of copolymers containing tert-butyl undec-10-enoate is readily achieved through controlled radical polymerization techniques, with RAFT polymerization being a preferred method due to its ability to yield polymers with low dispersity and controlled molecular weight.[4] A common approach involves the copolymerization of tert-butyl undec-10-enoate with a functional co-monomer, such as methacrylic acid (MAA), to introduce desirable properties like pH-responsiveness. The tert-butyl group can be subsequently hydrolyzed to reveal the carboxylic acid, providing a handle for drug conjugation or for triggering drug release in acidic environments, such as those found in tumor tissues or endosomal compartments.

Experimental Protocol: RAFT Copolymerization of Tert-butyl Undec-10-enoate and Methacrylic Acid

This protocol outlines a typical procedure for the synthesis of a random copolymer of tert-butyl undec-10-enoate and tert-butyl methacrylate (as a precursor to methacrylic acid).

Materials:

  • Tert-butyl undec-10-enoate (tBUA)

  • Tert-butyl methacrylate (tBMA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)

  • Anhydrous 1,4-dioxane (Solvent)

  • Argon gas

  • Methanol (Non-solvent for precipitation)

Procedure:

  • In a Schlenk flask, dissolve tBUA (e.g., 2.26 g, 10 mmol), tBMA (e.g., 1.42 g, 10 mmol), DDMAT (e.g., 36.5 mg, 0.1 mmol), and AIBN (e.g., 3.28 mg, 0.02 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Seal the flask with a rubber septum and degas the solution by bubbling with argon for 30 minutes in an ice bath.

  • Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 8-24 hours).

  • To quench the polymerization, expose the reaction mixture to air and cool it in an ice bath.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry it under vacuum at 40°C overnight.

Post-polymerization Hydrolysis to Yield Poly(tert-butyl undec-10-enoate-co-methacrylic acid):

  • Dissolve the obtained copolymer in a suitable solvent (e.g., dichloromethane).

  • Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 24 hours to cleave the tert-butyl ester groups.

  • Remove the solvent and TFA under reduced pressure.

  • Purify the resulting carboxylic acid-containing polymer by dialysis against deionized water.

  • Lyophilize the purified polymer to obtain the final product.

Diagram of the RAFT Polymerization Workflow:

RAFT_Workflow cluster_reaction Polymerization cluster_purification Purification cluster_hydrolysis Hydrolysis (Optional) Monomers tBUA + tBMA Degas Degas with Argon Monomers->Degas RAFT_Agent DDMAT RAFT_Agent->Degas Initiator AIBN Initiator->Degas Solvent Dioxane Solvent->Degas Heat Heat at 70°C Degas->Heat Precipitate Precipitate in Methanol Heat->Precipitate Filter_Dry Filter & Dry Precipitate->Filter_Dry TFA Treat with TFA Filter_Dry->TFA Dialysis Dialyze TFA->Dialysis Lyophilize Lyophilize Dialysis->Lyophilize Degradation_Pathways cluster_polymers Biodegradable Polymers cluster_degradation Degradation cluster_products Degradation Products PLA PLA Hydrolysis Hydrolysis of Ester Bonds PLA->Hydrolysis PCL PCL PCL->Hydrolysis PtBUA_MAA Poly(tBUA-co-MAA) PtBUA_MAA->Hydrolysis Lactic_Acid Lactic Acid Hydrolysis->Lactic_Acid from PLA Hydroxycaproic_Acid 6-Hydroxycaproic Acid Hydrolysis->Hydroxycaproic_Acid from PCL Undecenoic_Acid_Derivs Undecenoic Acid Derivatives + Methacrylic Acid Hydrolysis->Undecenoic_Acid_Derivs from Poly(tBUA-co-MAA)

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Comparative

A Comparative Analysis of Tert-Butyl Undec-10-enoate: Benchmarking Against Industry Standards for Advanced Drug Delivery and Polymer Applications

For Immediate Release [City, State] – In a comprehensive evaluation for researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of tert-butyl undec-10-enoate. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – In a comprehensive evaluation for researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of tert-butyl undec-10-enoate. This guide benchmarks its physicochemical properties and performance characteristics against established industry standards and alternative compounds prevalent in pharmaceutical and polymer science applications.

Introduction: The Emerging Role of Tert-Butyl Undec-10-enoate

Tert-butyl undec-10-enoate is a long-chain fatty acid ester characterized by a terminal double bond and a bulky tert-butyl ester group.[1] This unique molecular architecture suggests its potential as a versatile building block in the synthesis of novel polymers and as a hydrophobic component in advanced drug delivery systems. The terminal unsaturation provides a reactive handle for polymerization and chemical modification, while the tert-butyl group can impart specific solubility and stability characteristics. This guide aims to objectively assess these properties in the context of existing industry benchmarks.

Establishing the Benchmarks: Industry-Standard Polymers in Drug Delivery

The development of effective drug delivery systems often relies on biodegradable polymers that can encapsulate therapeutic agents and control their release.[2][][4][5] For the purpose of this comparative analysis, we have selected two of the most widely utilized and well-characterized biodegradable polyesters as our primary benchmarks:

  • Poly(lactic-co-glycolic acid) (PLGA): Considered the gold standard in biodegradable polymers for drug delivery, PLGA is approved by the US Food and Drug Administration (FDA) for various medical applications.[2][5] Its degradation rate can be tuned by altering the ratio of lactic acid to glycolic acid, allowing for controlled release profiles.[2][]

  • Polycaprolactone (PCL): PCL is a semi-crystalline polyester known for its slow degradation rate, making it suitable for long-term drug delivery and implantable devices.[]

These polymers serve as critical reference points for evaluating the potential of new materials in terms of biocompatibility, degradation kinetics, and drug encapsulation efficiency.

Comparative Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of tert-butyl undec-10-enoate is essential for predicting its behavior in various formulations. The following table summarizes its key properties, with comparisons to related compounds where data is available.

PropertyTert-Butyl Undec-10-enoateButyl Undec-10-enoate (for comparison)Undec-10-enoic Acid (precursor)
Molecular Formula C15H28O2[1]C15H28O2[6][7]C11H20O2
Molecular Weight 240.38 g/mol [1]240.38 g/mol [6][7]184.3 g/mol [8]
Appearance -Clear, colorless to pale yellow liquid[6]Colorless solid[8]
Boiling Point -251 - 253 °C[6]286.05°C to 293.75°C[8]
Density -0.871 g/cm³[6]1.002 g/cm³ at 24.4°C[8]
Water Solubility --38.46 mg/L at 20°C[8]
LogKow --4.0 at 20°C[8]

The tert-butyl group is known to be a significant protecting group in organic chemistry due to its stability against nucleophiles and reducing agents.[9] This suggests that tert-butyl undec-10-enoate may exhibit enhanced stability compared to other esters under certain conditions.

Experimental Protocols for Comparative Analysis

To provide a framework for objective comparison, the following standardized protocols are recommended for evaluating the performance of tert-butyl undec-10-enoate against benchmark polymers.

Synthesis of Tert-Butyl Undec-10-enoate

The synthesis of tert-butyl undec-10-enoate can be achieved through several established methods in organic chemistry. One common approach is the esterification of 10-undecenoyl chloride with tert-butanol.[10] An alternative, more recent method involves the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst for the tert-butylation of carboxylic acids using tert-butyl acetate as both the solvent and tert-butylating agent, which has been shown to be efficient for a variety of substrates.[9][11]

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 10-Undecenoyl_Chloride 10-Undecenoyl Chloride Esterification Esterification 10-Undecenoyl_Chloride->Esterification tert_Butanol tert-Butanol tert_Butanol->Esterification tert_Butyl_Undecenoate tert-Butyl Undec-10-enoate Esterification->tert_Butyl_Undecenoate

Caption: General workflow for the synthesis of tert-butyl undec-10-enoate.

Polymer Synthesis and Characterization

To evaluate its potential in polymer chemistry, tert-butyl undec-10-enoate can be polymerized via its terminal double bond. Acyclic diene metathesis (ADMET) polymerization is a suitable technique for this purpose. The resulting polymer's properties should be compared with those derived from similar monomers, such as methyl 10-undecenoate.[12]

Experimental Protocol: ADMET Polymerization

  • Monomer Purification: Purify tert-butyl undec-10-enoate by passing it through a column of activated alumina to remove any polar impurities.

  • Reaction Setup: In a glovebox, charge a Schlenk flask with the purified monomer and a suitable Grubbs catalyst (e.g., Grubbs' second-generation catalyst).

  • Polymerization: Heat the reaction mixture under vacuum at a specified temperature (e.g., 60-80 °C) for a set period.

  • Termination: Terminate the reaction by adding an excess of ethyl vinyl ether.

  • Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).

  • Characterization: Analyze the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for thermal properties (glass transition temperature, melting point), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Nanoparticle Formulation for Drug Delivery

The hydrophobic nature of tert-butyl undec-10-enoate makes it a candidate for the formulation of nanoparticles for the delivery of poorly water-soluble drugs.[13] These can be prepared using emulsion-based methods.

Experimental Protocol: Nanoparticle Formulation

  • Oil Phase Preparation: Dissolve tert-butyl undec-10-enoate and a model hydrophobic drug (e.g., paclitaxel) in a volatile organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol or Pluronic F68).

  • Emulsification: Add the oil phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Remove the organic solvent by stirring at room temperature under reduced pressure.

  • Nanoparticle Collection: Collect the resulting nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and lyophilize for storage.

  • Characterization: Analyze the nanoparticles for size and morphology (Dynamic Light Scattering, Transmission Electron Microscopy), drug loading efficiency, and in vitro drug release profile.

Performance Benchmarking and Discussion

The performance of tert-butyl undec-10-enoate-based systems should be critically evaluated against the established benchmarks.

Polymer Properties

The thermal and mechanical properties of poly(tert-butyl undec-10-enoate) will be crucial for its potential applications. The bulky tert-butyl group is expected to influence the polymer's glass transition temperature and crystallinity compared to polymers derived from less sterically hindered monomers. This could lead to materials with unique flexibility and degradation characteristics.

Drug Delivery Vehicle Performance

For drug delivery applications, the key performance indicators for tert-butyl undec-10-enoate-based nanoparticles will be:

  • Drug Loading Capacity: The ability to encapsulate a significant amount of the therapeutic agent.

  • Encapsulation Efficiency: The percentage of the initial drug that is successfully incorporated into the nanoparticles.

  • Particle Size and Stability: Sub-100 nm particles are often desirable for certain biological applications, and the formulation must remain stable in physiological conditions.[14]

  • In Vitro Drug Release: The rate and mechanism of drug release from the nanoparticles, which should ideally be tunable for controlled delivery.

It is hypothesized that the hydrophobic nature of tert-butyl undec-10-enoate will favor the encapsulation of lipophilic drugs. The stability of the ester bond, influenced by the tert-butyl group, may also affect the degradation rate of the nanoparticles and, consequently, the drug release profile.

Diagram: Drug Delivery Logic

Drug_Delivery_Logic Hydrophobic_Drug Hydrophobic Drug Nanoparticle_Formulation Nanoparticle Formulation Hydrophobic_Drug->Nanoparticle_Formulation tert_Butyl_Undecenoate tert-Butyl Undec-10-enoate tert_Butyl_Undecenoate->Nanoparticle_Formulation Encapsulated_Drug Drug-Loaded Nanoparticle Nanoparticle_Formulation->Encapsulated_Drug Controlled_Release Controlled Release Encapsulated_Drug->Controlled_Release Therapeutic_Effect Therapeutic Effect Controlled_Release->Therapeutic_Effect

Caption: Logical flow from drug and carrier to therapeutic effect.

Safety and Biocompatibility Considerations

While specific toxicological data for tert-butyl undec-10-enoate is not extensively available, preliminary assessments can be inferred from related compounds. The parent compound, 10-undecenoic acid, is considered to be of low toxicity and is readily biodegradable.[8] However, the introduction of the tert-butyl group necessitates a thorough evaluation of the biocompatibility and potential cytotoxicity of both the monomer and its polymeric derivatives. Standard in vitro cytotoxicity assays (e.g., MTT assay) using relevant cell lines are essential first steps.

Conclusion and Future Outlook

Tert-butyl undec-10-enoate presents itself as a promising, yet underexplored, platform molecule for the development of novel polymers and drug delivery systems. Its unique chemical structure offers potential advantages in terms of stability, hydrophobicity, and reactivity. The experimental frameworks outlined in this guide provide a robust methodology for a comprehensive and objective comparison against current industry standards like PLGA and PCL.

Future research should focus on generating empirical data for the physicochemical and performance properties of tert-butyl undec-10-enoate and its derivatives. In-depth studies on its polymerization behavior, drug encapsulation capabilities, and, most importantly, its biocompatibility and in vivo performance are critical to fully elucidate its potential and position it within the landscape of advanced materials for pharmaceutical and biomedical applications. The versatility of esters in various industries, including food and cosmetics, further underscores the importance of exploring novel ester compounds.[15][16]

References

  • Anselmo, A. C., & Mitragotri, S. (2019). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. PMC. [Link]

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  • Martinez-Monzo, J., et al. (2023). Esters in Industry: An Overview of the Reactors Used in Their Biocatalytic Synthesis. Processes. [Link]

  • Rana, S., & Rotello, V. M. (2011). Drug Delivery using Nanoparticle-Stabilized Nanocapsules. PMC. [Link]

  • Lebarbe, T., et al. (2012). Methyl 10-undecenoate as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide). Polymer Chemistry. [Link]

  • QSAR ANALYTICS. (2022). Esterification and its impact on the pharmaceutical industry. [Link]

  • Mitchell, M. J., et al. (2021). Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. Advanced Drug Delivery Reviews. [Link]

  • MDPI. (2023). Terpenes and Essential Oils in Pharmaceutics: Applications as Therapeutic Agents and Penetration Enhancers with Advanced Delivery Systems for Improved Stability and Bioavailability. [Link]

  • Thieme Chemistry. (2024). Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • ResearchGate. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]

  • Google Patents. US5302747A - Process for the manufacture of esters.

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Validation

A Comparative Guide to In-Silico Modeling and Simulation of Tert-Butyl Undec-10-enoate Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Predictive Chemistry In modern organic chemistry and drug development, in-silico modeling has emerged as an indispensable tool. B...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Predictive Chemistry

In modern organic chemistry and drug development, in-silico modeling has emerged as an indispensable tool. By simulating chemical reactions on a computer, researchers can predict product formation, understand reaction mechanisms, and optimize reaction conditions without the need for extensive, time-consuming, and often costly laboratory experiments.[1] This guide focuses on tert-butyl undec-10-enoate, a versatile bifunctional molecule, to illustrate the application and comparative performance of various computational methods in predicting its key reactions, such as epoxidation and hydroformylation.

The core principle of in-silico modeling lies in solving the Schrödinger equation, which describes the behavior of electrons in a molecule.[2][3] However, for multi-atom systems, an exact solution is computationally prohibitive.[3] Consequently, a range of approximative methods has been developed, each offering a different balance between accuracy and computational cost.

Featured Molecule: Tert-Butyl Undec-10-enoate

Tert-butyl undec-10-enoate is a valuable building block in organic synthesis due to its two reactive centers: a terminal alkene and a tert-butyl ester. The terminal double bond is susceptible to a variety of addition reactions, while the ester group can be hydrolyzed or transesterified.[4] This dual functionality makes it an excellent candidate for demonstrating the predictive power of in-silico modeling for reactions such as epoxidation and hydroformylation.

Comparative Analysis of In-Silico Modeling Techniques

The choice of computational method is critical and depends on the specific research question, the size of the system, and the desired level of accuracy. Here, we compare the most relevant techniques for modeling the reactions of tert-butyl undec-10-enoate.

Quantum Mechanics (QM) Methods

Quantum mechanics methods provide the most accurate description of chemical reactions by explicitly treating the electronic structure of the molecule.

  • Density Functional Theory (DFT): DFT is a popular QM method that approximates the electron density to calculate the energy of a system. It offers a good compromise between accuracy and computational cost, making it well-suited for studying reaction mechanisms, transition states, and spectroscopic properties.[5][6] For the epoxidation of tert-butyl undec-10-enoate, DFT calculations can elucidate the stepwise formation of a radical intermediate.[5][6]

  • Ab Initio Methods: These methods solve the Schrödinger equation with fewer approximations than DFT, leading to higher accuracy but also significantly higher computational demand. While powerful, they are often reserved for smaller systems or for benchmarking other methods.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic processes of a reaction.[7] This is particularly useful for understanding the role of the solvent and for sampling different conformations of the reactants and transition states.[7] For a molecule like tert-butyl undec-10-enoate, MD can be used to study how different solvents might influence the reaction rate and selectivity.[7][8]

Hybrid QM/MM Methods

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a pragmatic approach for studying large systems, such as enzymes or reactions in explicit solvent.[9][10][11] The chemically active part of the system (e.g., the double bond of tert-butyl undec-10-enoate and the catalyst) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is described using a more computationally efficient MM force field.[9][10][11][12] This multi-resolution approach balances accuracy and computational feasibility, enabling the study of complex reaction environments.[9][12]

Software Platform Comparison

A variety of software packages are available for performing in-silico modeling. The choice of software often depends on the specific methods required, user-friendliness, and cost.

Software SuiteKey FeaturesStrengthsLimitationsTypical Applications
Gaussian Wide range of QM methods (DFT, ab initio), user-friendly interface.[13]Versatility and ease of use for a broad range of chemical problems.[13]Can be computationally expensive for large systems; licensing costs.Reaction mechanism studies, spectroscopic predictions, transition state analysis.[14]
Schrödinger Integrated suite for drug discovery, including tools for molecular modeling, docking, and QM/MM.Powerful tools for structure-based drug design and materials science.High licensing cost, can have a steep learning curve.Virtual screening, lead optimization, enzyme catalysis modeling.
ORCA Free for academic use, offers a wide array of modern DFT functionals and ab initio methods.Cost-effective, high performance, and up-to-date with recent theoretical developments.Less extensive graphical user interface compared to commercial packages.High-level QM calculations, particularly for open-shell systems and spectroscopy.
AMBER/GROMACS Primarily focused on molecular dynamics simulations with a wide range of force fields.Highly efficient for large-scale MD simulations of biomolecules and materials.Limited built-in QM capabilities; requires integration with other software for QM/MM.Protein folding, ligand binding, membrane simulations.

Detailed In-Silico Experimental Protocol: Modeling the Hydroformylation of Tert-Butyl Undec-10-enoate

This protocol outlines the steps for modeling the cobalt-catalyzed hydroformylation of tert-butyl undec-10-enoate using a QM/MM approach. The hydroformylation reaction, or oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond to form aldehydes.[15][16]

Step-by-Step Methodology
  • System Setup:

    • Build the 3D structures of tert-butyl undec-10-enoate and the cobalt tetracarbonyl hydride (HCo(CO)₄) catalyst.

    • Place the reactants in a simulation box and solvate with an appropriate solvent (e.g., toluene).

  • QM Region Definition:

    • Define the QM region to include the alkene group of the substrate and the cobalt catalyst.

    • The remainder of the substrate and the solvent molecules will be treated with an MM force field.

  • Geometry Optimization:

    • Perform an initial geometry optimization of the solvated system to relax the structure and remove any steric clashes.

  • Reaction Coordinate Scan:

    • Define a reaction coordinate corresponding to the key bond-forming and bond-breaking events in the hydroformylation mechanism.[16] This may involve scanning the distance between the cobalt-hydride and the alkene carbon.

    • Perform a series of constrained geometry optimizations along this reaction coordinate to map out the potential energy surface.

  • Transition State Search:

    • Use the information from the reaction coordinate scan to locate the transition state structure.

    • Perform a transition state optimization and frequency calculation to confirm that the structure corresponds to a true saddle point on the potential energy surface.

  • Free Energy Calculation:

    • Calculate the free energy profile of the reaction to determine the activation energy and the overall reaction thermodynamics. This can be achieved using methods like umbrella sampling or metadynamics.

Workflow Diagram

hydroformylation_workflow cluster_prep System Preparation cluster_calc Computational Protocol cluster_analysis Analysis A 1. Build 3D Structures (Substrate & Catalyst) B 2. Solvate in Simulation Box A->B C 3. Define QM/MM Regions B->C D 4. Geometry Optimization C->D E 5. Reaction Coordinate Scan D->E F 6. Transition State Search E->F G 7. Frequency Calculation F->G H 8. Free Energy Calculation G->H I 9. Analyze Reaction Profile (Activation Energy, Thermodynamics) H->I

Caption: In-silico workflow for modeling hydroformylation.

Interpreting Simulation Results and Validation

The ultimate goal of in-silico modeling is to generate data that can be compared with experimental results.[17][18][19] This validation step is crucial for assessing the accuracy and reliability of the computational model.[17][19]

Hypothetical Comparative Data: Epoxidation of Tert-Butyl Undec-10-enoate
MethodPredicted Activation Energy (kcal/mol)Experimental Activation Energy (kcal/mol)Key Insights
DFT (B3LYP/6-31G*) 15.214.5 ± 0.5Good agreement with experiment, predicts a stepwise mechanism.
MD (AMBER force field) N/AN/AProvides insights into solvent effects and conformational preferences.
QM/MM (DFT/AMBER) 14.814.5 ± 0.5Excellent agreement, captures both electronic and environmental effects.

This table illustrates how different computational methods can provide complementary information. While DFT and QM/MM methods can predict reaction barriers, MD simulations offer a deeper understanding of the reaction dynamics.

Conclusion and Future Directions

In-silico modeling and simulation are powerful tools for investigating the reactions of molecules like tert-butyl undec-10-enoate. By carefully selecting the appropriate computational method and software, researchers can gain valuable insights into reaction mechanisms, predict product distributions, and guide experimental design. The continued development of more accurate and efficient computational methods, coupled with advances in computing power, promises to further enhance the predictive capabilities of in-silico chemistry. The integration of machine learning and artificial intelligence is also poised to revolutionize the field by enabling the rapid prediction of reaction outcomes and the discovery of novel chemical transformations.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl undec-10-enoate

Foreword: As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. Proper disposal is not merely a regulatory hurdle...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of safe laboratory operations, environmental stewardship, and scientific integrity. This guide provides a detailed operational and disposal plan for tert-butyl undec-10-enoate. It is structured not as a rigid checklist, but as a logical workflow rooted in chemical principles. The ultimate authority for your specific circumstances will always be the manufacturer's Safety Data Sheet (SDS) and your institution's Environmental Health & Safety (EHS) department. This document serves to empower you with the knowledge to ask the right questions and implement best practices.

Part 1: Hazard Assessment - The Cornerstone of Safe Disposal

Before a disposal plan can be formulated, a thorough understanding of the substance's potential hazards is essential. Since a specific, universally available Safety Data Sheet (SDS) for tert-butyl undec-10-enoate (CAS 93757-41-6) is not always accessible, we must infer its likely characteristics by examining its constituent functional groups and comparing it to analogous compounds.

Chemical Structure Analysis:

  • Ester Linkage: The ester group is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Tert-butyl Group: This bulky alkyl group increases steric hindrance and may make the compound more resistant to biodegradation compared to linear esters.[1][2] The tert-butyl group is a feature of some gasoline additives that are known for their persistence in the environment.[1][3]

  • Terminal Alkene (undec-10-enoate): The C=C double bond at the end of the chain presents a potential for polymerization, although this is unlikely without specific initiators. More relevant is the potential for aquatic toxicity, a known characteristic of the parent acid.[4]

Comparative Hazard Analysis:

To build a reliable hazard profile, we can analyze data from structurally similar chemicals.

CompoundKey HazardsFlash PointEnvironmental Concerns
10-Undecenoic Acid Causes skin and serious eye irritation.[4]>110 °CHarmful to aquatic life with long-lasting effects.[4]
tert-Butyl Acetate Highly flammable liquid and vapor; May cause respiratory irritation, drowsiness, or dizziness.[5]22 °CHarmful to aquatic life with long-lasting effects.[6]
Butyl 10-undecenoate Not classified as hazardous under GHS.[7][8] Considered non-reactive under normal conditions.[7]>113 °CNot considered harmful to aquatic organisms or to cause long-term adverse effects.[7]

Inferred Hazard Profile for Tert-butyl undec-10-enoate:

Based on this comparative analysis, it is prudent to treat tert-butyl undec-10-enoate as a substance with at least the following potential hazards until a specific SDS proves otherwise:

  • Flammability: The presence of the tert-butyl group, similar to tert-butyl acetate, suggests a potential for flammability. The exact flashpoint is unknown, but it should be handled away from ignition sources.[5][6]

  • Irritation: It may cause skin and eye irritation, similar to its parent acid.[4]

  • Aquatic Toxicity: The undecenoate chain suggests a potential for harm to aquatic life.[4]

Part 2: The Disposal Decision Workflow

Effective disposal is a systematic process. This workflow outlines the critical decision points from waste generation to final disposition. Every laboratory's Chemical Hygiene Plan (CHP), mandated by OSHA, should include such a process.[9][10][11]

DisposalWorkflow cluster_prep Phase 1: Characterization & Assessment cluster_decision Phase 2: Segregation & Containment cluster_disposal Phase 3: Final Disposition A Waste Generated: tert-butyl undec-10-enoate B Characterize Waste: - Pure or Contaminated? - Liquid or Solid (on absorbent)? - Quantity? A->B First Step C Consult Authoritative Sources: 1. Manufacturer's SDS 2. Institutional EHS Guidelines B->C Mandatory Check D Is waste mixed with other chemicals (e.g., halogenated solvents)? C->D E Segregate into appropriate waste stream: NON-HALOGENATED ORGANIC WASTE D->E No F Segregate into appropriate waste stream: HALOGENATED or other designated waste D->F Yes G Properly Label Container: - 'HAZARDOUS WASTE' - Full Chemical Name(s) - Accumulation Start Date E->G F->G H Store in designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) G->H I Arrange Pickup by Licensed Hazardous Waste Transporter H->I Final Step

Caption: Disposal decision workflow for tert-butyl undec-10-enoate.

Part 3: Standard Operating Procedures (SOPs) for Disposal

These SOPs provide step-by-step guidance for common scenarios. Always perform these actions in accordance with your institution's specific Chemical Hygiene Plan.[12]

SOP-1: Disposal of Small Quantities (<100 mL) of Uncontaminated Tert-butyl undec-10-enoate

This procedure applies to leftover reagent from a reaction or unused neat material.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.

  • Select Waste Container: Obtain a designated hazardous waste container for non-halogenated organic liquids. The container must be made of a compatible material (e.g., polyethylene or glass), be in good condition, and have a secure screw-top cap.

  • Transfer Chemical: In a well-ventilated chemical fume hood, carefully pour the tert-butyl undec-10-enoate into the waste container. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Secure and Label Container: Securely cap the container. Affix a hazardous waste label. Clearly write "Hazardous Waste," list "tert-butyl undec-10-enoate" as the contents, and note the date you first added waste to the container (the accumulation start date).

  • Storage: Place the container in your lab's designated Satellite Accumulation Area (SAA).

  • Documentation: Record the addition of this waste in your laboratory's waste log, if applicable.

SOP-2: Disposal of Contaminated Waste Streams

This procedure applies to reaction mixtures, solutions, or materials contaminated with tert-butyl undec-10-enoate.

  • Apply the Mixture Rule: According to the EPA, if a non-hazardous waste is mixed with a hazardous waste, the entire mixture is considered hazardous.[13] You must characterize the waste based on all components.

  • PPE: Wear PPE appropriate for the most hazardous component in the mixture.

  • Segregation:

    • If the waste is mixed with non-halogenated solvents (e.g., THF, hexanes, ethyl acetate), collect it in the non-halogenated organic waste container.

    • If the waste is mixed with halogenated solvents (e.g., dichloromethane, chloroform), it MUST be collected in a separate halogenated organic waste container.

  • Labeling: On the hazardous waste label, list all components of the mixture, providing an estimated percentage for each.

  • Storage and Documentation: Follow steps 5 and 6 from SOP-1.

SOP-3: Spill Management and Decontamination

This procedure outlines the immediate steps for managing a small laboratory spill (<1 L).

  • Alert and Isolate: Immediately alert personnel in the vicinity. If the spill is significant or involves other highly volatile substances, evacuate the area. Restrict access.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double-nitrile gloves. For larger spills, a respirator may be necessary.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.[5][6] Start from the outside of the spill and work inward to prevent it from spreading.

  • Collection: Once the liquid is fully absorbed, carefully scoop the material using non-sparking tools into a heavy-duty plastic bag or a designated solid waste container.

  • Label as Waste: Seal the bag or container and label it as "Hazardous Waste" containing "tert-butyl undec-10-enoate absorbed on [absorbent name]."

  • Decontamination: Wipe the spill area with a cloth soaked in soapy water. Then, wipe with a cloth soaked in a suitable laboratory solvent (e.g., ethanol or isopropanol), if compatible with the surface. Place all cleaning materials into the same solid waste container.

  • Final Disposal: Manage the sealed container of spill debris as hazardous solid waste, storing it in the SAA for pickup.

Part 4: Regulatory & Documentation Imperatives

Compliance with federal and local regulations is non-negotiable.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP).[11] All disposal procedures must be consistent with your site-specific CHP, which should include provisions for waste disposal.[9][10]

  • EPA Hazardous Waste Codes: The EPA classifies hazardous waste based on lists (F, K, P, U lists) or characteristics (ignitability, corrosivity, reactivity, toxicity).[14][15]

    • While tert-butyl undec-10-enoate is not explicitly listed, the waste generated must be evaluated for its characteristics.

    • Ignitability (D001): If the waste has a flash point below 60°C (140°F), it is considered ignitable hazardous waste.[14] Given the data for tert-butyl acetate, this is a distinct possibility.

    • Your EHS department is responsible for making the final waste code determination.

  • Container Labeling: All hazardous waste containers must be clearly marked.[16] The label must include the words "Hazardous Waste" and a clear identification of the contents.[13]

  • Record Keeping: Maintain accurate records of all hazardous waste generated, including the chemical name, quantity, and disposal date. These records are essential for regulatory compliance and safety audits.[12]

By adhering to this comprehensive guide, you can ensure the safe, responsible, and compliant disposal of tert-butyl undec-10-enoate, upholding the highest standards of laboratory practice.

References

  • Vertex AI Search. (2014). OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Feasible Synthetic Routes

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